molecular formula C6H4(CH3)2<br>C8H10<br>C8H10 B151644 m-Xylene CAS No. 108-38-3

m-Xylene

Cat. No.: B151644
CAS No.: 108-38-3
M. Wt: 106.16 g/mol
InChI Key: IVSZLXZYQVIEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Xylene (1,3-dimethylbenzene) is a critical aromatic hydrocarbon widely used in environmental and toxicological research. In atmospheric science, it serves as a key precursor for studying Secondary Organic Aerosol (SOA) formation. Its oxidation products, formed through reactions with atmospheric oxidants, partition between gas and particle phases, a process significantly influenced by temperature and NOx levels . This makes this compound a valuable model compound for investigating SOA formation mechanisms and gas-particle partitioning dynamics, which are crucial for understanding air quality and climate impacts . In biochemical research, this compound is utilized to investigate mechanisms of cellular toxicity and oxidative stress. Studies on human lymphocytes and dermal fibroblasts have shown that exposure induces intracellular reactive oxygen species (ROS) generation, glutathione depletion, and organelle damage, including collapse of mitochondrial membrane potential and lysosomal injury . This model is essential for elucidating the pathways of solvent-induced cytotoxicity and for evaluating potential protective agents, such as antioxidants . Furthermore, this compound is an important raw material in industrial and synthetic chemistry R&D. It is primarily oxidized to isophthalic acid (IPA), a key monomer in the production of specialty polyethylene terephthalate (PET) copolymers and unsaturated polyester resins, which are used in high-performance plastics, coatings, and synthetic fibers . It is also a precursor in the synthesis of agrochemical intermediates, such as those used in fungicide manufacturing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-xylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSZLXZYQVIEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10, Array
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6026298
Record name m-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid, Colorless liquid; [Merck Index] Sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, 1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Xylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15725
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

282.4 °F at 760 mmHg (NTP, 1992), 139.1 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 139 °C, 282 °F
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

85 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (closed cup), 27 °C c.c., 82 °F
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NTP, 1992), In water, 1.61X10+2 mg/L at 25 °C., In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C), Miscible with acetone, alcohol, ether, benzene; soluble in chloroform, Solubility in water: none, Slight
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.864 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8698 g/cu m at 25 °C, Critical density: 2.66 mmol/cu m; Critical volume: 376.0 cu m/mol, Relative density (water = 1): 0.86, 0.86
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

10 mmHg at 82.9 °F (NTP, 1992), 8.29 [mmHg], 8.29 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.8, 9 mmHg
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Xylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15725
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Clear, colorless liquid, Color: Saybolt units +30 (research, pure and technical grades)

CAS No.

108-38-3, 68908-87-2
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Xylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dimethyl-, benzylated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068908872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-XYLENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-XYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9XS864HTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/ZE22B6B8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-54.2 °F (NTP, 1992), -47.85 °C, -48 °C, -54 °F
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

m-Xylene (CAS 108-38-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of m-Xylene (CAS 108-38-3), an aromatic hydrocarbon widely utilized as a solvent and an intermediate in the chemical industry. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics, metabolic pathways, and analytical methodologies.

Physicochemical Properties

This compound, also known as 1,3-dimethylbenzene, is a colorless, flammable liquid with a characteristic sweet odor.[1] It is one of three isomers of dimethylbenzene, the others being o-xylene and p-xylene. A summary of its key quantitative properties is presented in Table 1.

PropertyValueUnitReference
Molecular Formula C₈H₁₀-[2]
Molecular Weight 106.16 g/mol [2]
CAS Number 108-38-3-[3]
Melting Point -48°C[2][3]
Boiling Point 139°C[2][3]
Flash Point (Closed Cup) 25 - 27°C[3]
Density 0.86g/cm³ at 25 °C[3]
Vapor Pressure 8hPa at 20 °C[3]
Vapor Density 3.66(Air = 1)[3]
Water Solubility Insoluble-[4]
Lower Explosion Limit (LEL) 1.1vol%[3]
Upper Explosion Limit (UEL) 7vol%[3]

Experimental Protocols for Property Determination

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound.

Flash Point Determination (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens closed-cup method as standardized by ASTM D93.[5] This test is suitable for flammable liquids and provides a measure of the tendency of the substance to form a flammable mixture with air.[3][6][7][8]

Methodology:

  • A brass test cup is filled with the this compound sample to a specified level.

  • The cup is closed with a lid that has openings for an ignition source and a stirrer.

  • The sample is heated and stirred at a specified, constant rate.

  • At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Experimental Workflow for Flash Point Determination (ASTM D93)

A Sample Preparation: Fill brass cup with this compound to the mark. B Heating and Stirring: Heat and stir the sample at a specified rate. A->B C Ignition Test: Periodically introduce an ignition source into the vapor space. B->C D Observation: Observe for a flash. C->D D->C No Flash E Record Temperature: Record the temperature at which a flash occurs. D->E Flash Observed F Result: The recorded temperature is the flash point. E->F

Workflow for ASTM D93 Flash Point Test.
Boiling Point Determination (ASTM D1078)

The boiling point, or more accurately, the distillation range of this compound is determined according to ASTM D1078.[2][9][10][11] This method is applicable to volatile organic liquids.[2][9][10][11]

Methodology:

  • A 100 mL sample of this compound is placed in a distillation flask.

  • The flask is heated, and the vapor is passed through a condenser.

  • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

  • The temperature is continuously monitored as the distillation proceeds.

  • The temperature at which the last of the liquid evaporates from the bottom of the flask is the dry point. The range between the initial boiling point and the dry point constitutes the distillation range.

Experimental Workflow for Boiling Point Determination (ASTM D1078)

A Sample Introduction: Place 100 mL of this compound in a distillation flask. B Heating: Heat the flask to initiate boiling. A->B C Condensation: Vapors pass through a condenser. B->C D Data Collection: Record the temperature of the first and last drops of condensate. C->D E Result: The temperature range is the boiling point range. D->E

Workflow for ASTM D1078 Boiling Point Test.
Vapor Pressure Determination (ASTM D5191)

The vapor pressure of this compound is determined using the "Mini Method" outlined in ASTM D5191.[6][12] This automated method is suitable for volatile liquid petroleum products.[6][12]

Methodology:

  • A small, chilled, and air-saturated sample of this compound is introduced into a thermostatically controlled, evacuated test chamber.

  • The volume of the test chamber is five times that of the sample.

  • The sample is allowed to reach thermal equilibrium at 37.8 °C (100 °F).

  • The resulting pressure increase in the chamber, which is the total vapor pressure, is measured using a pressure transducer.[12]

Logical Relationship for Vapor Pressure Determination (ASTM D5191)

cluster_0 ASTM D5191 Principle A Chilled, Air-Saturated This compound Sample B Introduction into Evacuated, Thermostatically Controlled Chamber A->B C Thermal Equilibrium at 37.8 °C B->C D Pressure Measurement (Transducer) C->D E Total Vapor Pressure D->E

Principle of ASTM D5191 Vapor Pressure Test.
Water Solubility Determination (OECD 105)

The water solubility of this compound is determined using the flask method as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[5][13][14]

Methodology:

  • An excess amount of this compound is added to a flask containing purified water.

  • The flask is agitated at a temperature slightly above the test temperature to facilitate saturation.

  • The mixture is then cooled to and maintained at the test temperature (e.g., 20 °C) for a sufficient period to allow equilibrium to be reached.

  • The aqueous phase is separated from the undissolved this compound, typically by centrifugation or filtration.

  • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography.

Experimental Workflow for Water Solubility Determination (OECD 105)

A Mixing: Add excess this compound to water in a flask. B Equilibration: Agitate at a controlled temperature to reach saturation. A->B C Phase Separation: Separate the aqueous phase from undissolved this compound. B->C D Analysis: Determine the concentration of this compound in the aqueous phase. C->D E Result: The concentration is the water solubility. D->E

Workflow for OECD 105 Water Solubility Test.

Metabolic Pathway

This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[15][16] The initial and major metabolic step involves the oxidation of one of the methyl groups to form 3-methylbenzyl alcohol. This is further oxidized to 3-methylbenzaldehyde and then to 3-methylbenzoic acid. The 3-methylbenzoic acid is subsequently conjugated with glycine to form 3-methylhippuric acid (m-methylhippuric acid), which is the principal metabolite excreted in the urine.

Signaling Pathway of this compound Metabolism

mXylene This compound Methylbenzyl_alcohol 3-Methylbenzyl Alcohol mXylene->Methylbenzyl_alcohol CYP450 Methylbenzaldehyde 3-Methylbenzaldehyde Methylbenzyl_alcohol->Methylbenzaldehyde Alcohol Dehydrogenase Methylbenzoic_acid 3-Methylbenzoic Acid Methylbenzaldehyde->Methylbenzoic_acid Aldehyde Dehydrogenase Methylhippuric_acid 3-Methylhippuric Acid (excreted in urine) Methylbenzoic_acid->Methylhippuric_acid Glycine Conjugation cluster_0 Sampling cluster_1 Sample Preparation cluster_2 Analysis A Air Sampling: Draw air through a charcoal sorbent tube. B Desorption: Desorb this compound from charcoal with carbon disulfide. A->B C GC-FID Analysis: Inject the desorbed sample into a GC-FID. B->C D Quantification: Compare sample peak area to a calibration curve. C->D E Result: Concentration of this compound in air. D->E

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of meta-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of meta-xylene (m-xylene). A vital aromatic hydrocarbon, this compound serves as a fundamental building block in the synthesis of various industrial chemicals and plays a significant role as a solvent in laboratory and manufacturing processes.[1][2] Its unique molecular structure dictates its reactivity and physical characteristics, making a thorough understanding of these properties essential for its application in research, chemical synthesis, and pharmaceutical development.

Physical and Spectroscopic Properties

meta-Xylene is a clear, colorless liquid with a characteristic aromatic odor.[3][4] It is one of three isomers of dimethylbenzene, with the chemical formula C₆H₄(CH₃)₂.[5] The 'meta' designation indicates that the two methyl groups are attached to the benzene ring at positions 1 and 3.[5] This substitution pattern distinguishes it from its ortho- and para-isomers, leading to distinct physical properties.[2] It is considered flammable and should be handled with appropriate safety precautions.[1][3]

Key Physical Data

The following table summarizes the key physical properties of meta-xylene.

PropertyValueUnits
Molecular Formula C₈H₁₀-
Molar Mass 106.16 g/mol
Appearance Colorless liquid-
Odor Aromatic-
Density (at 25 °C) 0.868g/mL
Melting Point -48°C
Boiling Point 138-139°C
Flash Point (Closed Cup) 25 - 27°C
Autoignition Temperature 527 (982)°C (°F)
Vapor Pressure (at 20 °C) 9mmHg
Vapor Density (air=1) 3.66 - 3.7-
Refractive Index (n20/D) 1.497-

(Data sourced from:[2][5])

Solubility and Miscibility

meta-Xylene exhibits solubility characteristics typical of a non-polar aromatic hydrocarbon.

SolventSolubility
Water Insoluble / Very slightly soluble
Ethanol Miscible
Diethyl Ether Miscible
Acetone Miscible
Chloroform Soluble
Benzene Miscible

(Data sourced from:[2][4][5])

Thermodynamic Properties

The thermodynamic stability of this compound is a key characteristic. It is the most thermodynamically stable of the three xylene isomers.[6][7] This stability is attributed to the cooperative hyperconjugative effects of the two meta-positioned methyl groups, which avoids the destabilizing electronic interactions present in the ortho- and para-isomers.[6][7]

PropertyValueUnits
Std. Enthalpy of Formation (liquid, ΔfHliquid) -25.4kJ/mol
Std. Enthalpy of Formation (gas, ΔfHogas) 17.2kJ/mol
Standard Molar Entropy (liquid, Soliquid) 253.80J/(mol·K)
Standard Molar Entropy (gas, Sogas) 358.2J/(mol·K)
Heat Capacity (liquid, cp at 25 °C) 184.5J/(mol·K)
Heat Capacity (gas, cp) 125.8J/(mol·K)
Enthalpy of Combustion (ΔcHo) -4549kJ/mol

(Data sourced from Wikipedia Data Page for this compound)

Chemical Properties and Reactivity

The chemical behavior of meta-xylene is dictated by the electron-donating nature of its two methyl groups and the aromaticity of the benzene ring.

Stability

As previously noted, meta-xylene is the most thermodynamically stable of the xylene isomers.[6][7] Under heating in the presence of an acid catalyst like AlCl₃/HCl, both o-xylene and p-xylene will rearrange to form the more stable this compound.[6]

Reactivity in Electrophilic Aromatic Substitution

The two methyl groups in the meta position activate the aromatic ring towards electrophilic substitution. Their directing effects are additive, making the positions ortho and para to both groups (positions 2, 4, and 6) highly susceptible to attack. This makes this compound the most reactive of the three isomers towards reactions like nitration and sulfonation.[8]

Oxidation

A primary industrial application of meta-xylene is its catalytic oxidation to produce isophthalic acid.[5] This reaction typically involves air as the oxidant in an acetic acid solvent, with catalysts containing cobalt and manganese salts.[9][10][11] Isophthalic acid is a crucial monomer for producing high-performance polymers, such as certain polyesters.[1][2]

Other Reactions
  • Ammoxidation : This process converts this compound into isophthalonitrile.[5]

  • Use as a Precursor : It serves as a raw material for the manufacture of 2,4- and 2,6-xylidine.[5]

Experimental Protocols

Accurate determination of physical and chemical properties relies on standardized experimental procedures. Below are methodologies for key experiments.

Determination of Density

Objective: To measure the mass per unit volume of liquid meta-xylene.

Methodology:

  • Preparation: Ensure a graduated cylinder (e.g., 25 mL or 50 mL) is clean and completely dry.

  • Mass of Empty Cylinder: Place the empty graduated cylinder on a calibrated electronic balance and record its mass (m₁).[12][13][14]

  • Volume Measurement: Carefully pour a known volume of meta-xylene (e.g., 20.0 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus with your eye level to the liquid surface to avoid parallax error.[12][15][16]

  • Mass of Cylinder and Liquid: Place the graduated cylinder containing the meta-xylene back on the balance and record the total mass (m₂).[14][16]

  • Calculation:

    • Calculate the mass of the meta-xylene: m_liquid = m₂ - m₁.

    • Calculate the density (ρ) using the formula: ρ = m_liquid / Volume.

  • Replication: Repeat the procedure at least two more times and calculate the average density for improved accuracy.[12]

Determination of Flash Point (Pensky-Martens Closed Cup Method)

Objective: To determine the lowest temperature at which meta-xylene vapors will ignite when an ignition source is introduced. This is a critical safety parameter.

Standard Method: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[17][18][19][20]

Methodology (Procedure A):

  • Apparatus: Use a manual or automated Pensky-Martens closed-cup apparatus.[19]

  • Sample Preparation: Pour the meta-xylene sample into the test cup of the apparatus to the specified filling mark. The sample temperature should be at least 10°C below the expected flash point at the start of the test.[21]

  • Heating: Begin heating the sample at a slow, constant rate (5 to 6 °C/min).[19] The sample is stirred continuously at 90 to 120 rpm to ensure uniform temperature.[19]

  • Ignition Test: As the temperature rises, apply the ignition source (a test flame) at specified temperature intervals. For a material like this compound with an expected flash point below 110°C, the test flame is applied at every 1°C increment once the sample is within 23°C of the expected flash point.[19]

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid surface to ignite with a distinct flash inside the cup.[21]

  • Barometric Pressure Correction: The observed flash point is corrected to standard atmospheric pressure.[21]

Characterization by Raman Spectroscopy

Objective: To obtain a vibrational spectrum of meta-xylene for identification and structural analysis.

Methodology:

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a sample holder, collection optics, and a detector (e.g., CCD).[22][23]

  • Sample Preparation: Place a pure sample of liquid meta-xylene into a transparent container, such as a glass vial or a quartz cuvette.[24][25]

  • Data Acquisition:

    • Place the sample vial into the spectrometer's sample holder.

    • Direct the laser beam to focus on the liquid sample.[22]

    • Collect the scattered light using the collection optics, which direct it into the spectrometer.

    • Set the acquisition parameters, such as integration time and number of scans, to achieve a good signal-to-noise ratio.[25]

  • Spectral Analysis: The resulting Raman spectrum will show a series of peaks corresponding to the specific vibrational modes of the meta-xylene molecule. This spectrum serves as a unique fingerprint and can be used to distinguish it from its ortho- and para-isomers.

Signaling Pathways & Logical Relationships

Metabolic Pathway of meta-Xylene

In biological systems, particularly in humans and other mammals, meta-xylene is metabolized primarily in the liver. This process is crucial for detoxification and excretion. The major metabolic pathway involves the oxidation of one of the methyl groups. This process can be influenced by interactions with other xylene isomers if present in a mixture.[26] Studies in microorganisms like Pseudomonas have also elucidated pathways for xylene degradation, which typically involve oxidation of a methyl group to an alcohol, then to an aldehyde and a carboxylic acid, followed by ring cleavage.[27][28] The pathway generally proceeds to 3-methylcatechol, which then undergoes ring fission.[29] Exposure to this compound can lead to neurological and respiratory effects.[30][31]

G cluster_0 Phase I Metabolism cluster_1 Phase II Conjugation & Excretion m_xylene This compound m_methylbenzyl_alcohol m-Methylbenzyl Alcohol m_xylene->m_methylbenzyl_alcohol Cytochrome P450 (Xylene monooxygenase) m_tolualdehyde m-Tolualdehyde m_methylbenzyl_alcohol->m_tolualdehyde Alcohol Dehydrogenase m_toluic_acid m-Toluic Acid (m-Methylbenzoic Acid) m_tolualdehyde->m_toluic_acid Aldehyde Dehydrogenase m_toluic_acid_node m-Toluic Acid m_methylhippuric_acid m-Methylhippuric Acid (Conjugate) m_toluic_acid_node->m_methylhippuric_acid Glycine Conjugation urine Excretion in Urine m_methylhippuric_acid->urine G sample Obtain Pure this compound Sample physical Determine Physical Properties (Density, BP, MP, etc.) sample->physical spectral Perform Spectroscopic Analysis (IR, NMR, Raman) sample->spectral chemical Assess Chemical Reactivity (Oxidation, Nitration, etc.) sample->chemical analysis Data Analysis & Comparison with Literature Values physical->analysis spectral->analysis chemical->analysis report Compile Technical Report & Safety Data Sheet analysis->report G m_xylene This compound m_toluic_acid m-Toluic Acid m_xylene->m_toluic_acid [O] (Oxidant + Catalyst) cba 3-Carboxybenzaldehyde m_toluic_acid->cba [O] (Oxidant + Catalyst) ipa Isophthalic Acid cba->ipa [O] (Oxidant + Catalyst)

References

An In-depth Technical Guide to the Molecular Structure and Isomers of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and isomeric forms of m-xylene. The information is tailored for professionals in research, science, and drug development, with a focus on delivering precise data and actionable experimental insights.

Introduction to this compound

This compound, systematically named 1,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₈H₁₀.[1][2] It is one of three structural isomers of dimethylbenzene, collectively known as xylenes. The prefix "meta-" indicates that the two methyl groups are attached to the benzene ring at positions 1 and 3.[3] Like its isomers, this compound is a colorless, flammable liquid.[1][3] Its unique structural arrangement imparts distinct physical and chemical properties that are critical for its various applications, including its use as a solvent and a precursor in the synthesis of other organic compounds.[1] The Chemical Abstracts Service (CAS) registry number for this compound is 108-38-3.[2][3][4]

Molecular Structure and Isomerism

The core of xylene's chemistry lies in the positional isomerism of the two methyl groups on the benzene ring. This seemingly subtle difference in structure leads to significant variations in the physical properties and chemical reactivity of the isomers.

The Isomers of Xylene

The three isomers of xylene are:

  • o-Xylene (ortho-xylene): 1,2-dimethylbenzene

  • This compound (meta-xylene): 1,3-dimethylbenzene

  • p-Xylene (para-xylene): 1,4-dimethylbenzene

All three isomers share the same molecular formula (C₈H₁₀) and molecular weight.[1][5]

Caption: Molecular structures of o-, m-, and p-xylene.

Quantitative Data Summary

The physical properties of the xylene isomers are summarized in the table below. These differences are exploited in various separation and purification techniques.

Propertyo-XyleneThis compoundp-Xylene
Systematic Name 1,2-dimethylbenzene1,3-dimethylbenzene1,4-dimethylbenzene
CAS Number 95-47-6108-38-3106-42-3
Molecular Formula C₈H₁₀C₈H₁₀C₈H₁₀
Molecular Weight ( g/mol ) 106.17106.17106.17
Melting Point (°C) -25.2-47.913.2
Boiling Point (°C) 144.4139.1138.3
Density (g/mL at 20°C) 0.8800.8640.861

Experimental Protocols

Synthesis of this compound

While direct synthesis of a specific xylene isomer in a laboratory setting can be challenging due to the formation of isomeric mixtures, one conceptual pathway for the synthesis of this compound from benzene involves a Friedel-Crafts acylation followed by reduction and a subsequent Friedel-Crafts alkylation.

Synthesis_Pathway Benzene Benzene Acetophenone Acetophenone Benzene->Acetophenone 1. CH₃COCl, AlCl₃ 2. H₂O Ethylbenzene Ethylbenzene Acetophenone->Ethylbenzene Zn(Hg), HCl (Clemmensen Reduction) m_Nitroethylbenzene m-Nitroethylbenzene Ethylbenzene->m_Nitroethylbenzene HNO₃, H₂SO₄ m_Aminoethylbenzene m-Aminoethylbenzene m_Nitroethylbenzene->m_Aminoethylbenzene Fe, HCl m_Xylene This compound m_Aminoethylbenzene->m_Xylene 1. NaNO₂, HCl 2. H₃PO₂ Isomer_Derivation Benzene Benzene (C₆H₆) Toluene Toluene (C₇H₈) Benzene->Toluene + CH₃ o_Xylene o-Xylene (1,2-dimethylbenzene) Toluene->o_Xylene + CH₃ m_Xylene This compound (1,3-dimethylbenzene) Toluene->m_Xylene + CH₃ p_Xylene p-Xylene (1,4-dimethylbenzene) Toluene->p_Xylene + CH₃

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the boiling and melting points of 1,3-dimethylbenzene, also known as m-xylene. It is intended for researchers, scientists, and professionals in drug development who require precise data and detailed experimental methodologies for this compound.

Physicochemical Data of 1,3-Dimethylbenzene

1,3-Dimethylbenzene is an aromatic hydrocarbon with the chemical formula C₈H₁₀.[1][2] Accurate determination of its physical properties, such as boiling and melting points, is crucial for its application in various scientific and industrial fields.

Data Summary

The boiling and melting points of 1,3-dimethylbenzene from various sources are summarized in the table below. The slight variations in reported values can be attributed to differences in experimental conditions and purity of the samples.

Physical PropertyValue (°C)Value (°F)Value (K)Source(s)
Boiling Point 139.1282.4412.25[1][3][4][5]
139412.15[6]
138-139411.15-412.15[4]
Melting Point -47.872-54.17225.278[4]
-49.7-57.46223.45[1]
-48-54.4225.15[2][4]
-54-65.2219.15[6]
-54.2-65.56218.95[3]

Experimental Protocols

The determination of boiling and melting points is a fundamental practice in chemical analysis for identifying and assessing the purity of a substance.[7][8]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a sharp, characteristic temperature, while mixtures typically boil over a range of temperatures.

1. Capillary Method (Micro Method)

This method is suitable for small sample volumes.

  • Apparatus: A Thiele tube or a melting point apparatus, a thermometer, a capillary tube sealed at one end, and a small test tube.

  • Procedure:

    • A small amount of the liquid sample (1,3-dimethylbenzene) is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The apparatus is heated gradually. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and escapes.

    • As the temperature approaches the boiling point, the bubbling will become more rapid as the vapor of the substance escapes.

    • The heating is then stopped, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.[7]

2. Distillation Method

This method is used for larger quantities of liquid and also serves as a purification technique.

  • Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The vapor is cooled and condensed back into a liquid, which is collected in the receiving flask.

    • The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[10]

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Impurities tend to lower and broaden the melting point range.[8]

1. Capillary Method

This is the most common method for determining the melting point of a solid organic compound.

  • Apparatus: A melting point apparatus (such as a Mel-Temp or DigiMelt) or a Thiele tube, a thermometer, and a capillary tube.[11]

  • Procedure:

    • A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-4 mm.[12]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.[12]

    • The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

    • The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[12]

2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample is placed in a sealed pan, and an empty sealed pan is used as a reference.

    • Both pans are heated at a controlled rate.

    • As the sample melts, it absorbs additional energy (latent heat of fusion), creating a temperature difference between the sample and reference pans.

    • The instrument measures the heat flow required to maintain both pans at the same temperature.

    • The resulting plot of heat flow versus temperature shows a peak corresponding to the melting process, from which the melting point can be determined.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the boiling and melting points of 1,3-dimethylbenzene.

Boiling_Point_Determination_Workflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_distillation Distillation Method cluster_result Result prep Obtain 1,3-dimethylbenzene sample cap_setup Place sample in test tube with inverted capillary prep->cap_setup dist_setup Assemble distillation apparatus prep->dist_setup cap_heat Heat apparatus gradually cap_setup->cap_heat cap_observe Observe bubble stream cap_heat->cap_observe cap_cool Stop heating and allow to cool cap_observe->cap_cool cap_record Record temperature when liquid enters capillary cap_cool->cap_record result Boiling Point Determined cap_record->result dist_heat Heat sample to boiling dist_setup->dist_heat dist_observe Observe vapor condensation dist_heat->dist_observe dist_record Record stable vapor temperature dist_observe->dist_record dist_record->result

Caption: Experimental workflow for boiling point determination.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc Differential Scanning Calorimetry (DSC) cluster_result Result prep Obtain and dry 1,3-dimethylbenzene sample (if solid) pack Pack powdered sample into capillary tube prep->pack dsc_setup Place weighed sample in DSC pan prep->dsc_setup cap_setup Place capillary in melting point apparatus pack->cap_setup cap_heat_fast Heat rapidly to ~15°C below expected MP cap_setup->cap_heat_fast cap_heat_slow Heat slowly (1-2°C/min) cap_heat_fast->cap_heat_slow cap_record Record temperature range from first liquid to all liquid cap_heat_slow->cap_record result Melting Point Determined cap_record->result dsc_heat Heat sample and reference at a controlled rate dsc_setup->dsc_heat dsc_analyze Analyze heat flow vs. temperature plot dsc_heat->dsc_analyze dsc_record Determine melting point from endothermic peak dsc_analyze->dsc_record dsc_record->result

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide to the Solubility of m-Xylene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of meta-xylene (m-xylene), an aromatic hydrocarbon widely used as a solvent and a precursor in the synthesis of various chemicals. Understanding its solubility characteristics in different organic solvents is crucial for its application in research, chemical synthesis, and pharmaceutical development.

Quantitative Solubility Data

This compound, a non-polar compound, is generally miscible with many organic solvents.[1][2] Its solubility is a key parameter in processes such as reaction chemistry, extraction, and purification. The following table summarizes the miscibility and solubility data of this compound in a range of common organic solvents.

Solvent ClassSolvent NameFormulaMiscibility with this compoundQuantitative Data (at 25 °C unless noted)
Alcohols MethanolCH₃OHMiscible-
EthanolC₂H₅OHMiscible[2]-
IsopropanolC₃H₈OMiscible-
Ketones AcetoneC₃H₆OMiscible[3]-
Methyl Ethyl Ketone (MEK)C₄H₈OMiscible[4]-
Ethers Diethyl Ether(C₂H₅)₂OMiscible[2][3]-
Tetrahydrofuran (THF)C₄H₈OMiscible-
Alkanes n-HeptaneC₇H₁₆Miscible-
n-OctaneC₈H₁₈Miscible-
Aromatic Hydrocarbons BenzeneC₆H₆Miscible[3]-
TolueneC₇H₈Miscible-
Halogenated Solvents ChloroformCHCl₃Soluble[3]-
Other WaterH₂OVery slightly soluble[1][5]161 mg/L[3][6]

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution. For most organic solvent pairs with this compound, quantitative solubility limits are not typically reported as they are fully miscible.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline common methods for assessing the solubility of a liquid like this compound in a solvent.

This method is used to determine the equilibrium solubility of a solute in a solvent at a specific temperature.[7]

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatted shaker or agitator

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., Gas Chromatograph, UV-Vis Spectrophotometer)

  • Calibrated glassware (pipettes, volumetric flasks)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated in a thermostatted shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8] Equilibrium is achieved when the concentration of the solute in the solution phase no longer changes over time.[9]

  • Phase Separation: The equilibrated mixture is allowed to stand, or is centrifuged, to separate the undissolved this compound from the saturated solution.[10]

  • Sample Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn.

  • Concentration Determination: The concentration of this compound in the aliquot is determined using a suitable analytical technique.

    • Gas Chromatography (GC): This is a highly effective method for separating and quantifying volatile and semi-volatile organic compounds.[11] A specific GC method can be developed to determine the concentration of this compound.[12][13] The sample is injected into the GC, and the peak area corresponding to this compound is compared to a calibration curve prepared from standards of known concentrations.[14]

    • UV-Visible Spectroscopy: Aromatic hydrocarbons like this compound exhibit strong absorbance in the UV range. A UV-Vis spectrophotometer can be used to measure the absorbance of the solution at a specific wavelength, which is then correlated to concentration using a calibration curve (Beer's Law).[15][16]

This method is useful for determining the solubility limit when two liquids are not fully miscible.

Materials:

  • This compound

  • Solvent of interest

  • Burette

  • Stirred, jacketed vessel with temperature control

  • Light source and detector (or visual observation)

Procedure:

  • A known volume of the solvent is placed in the vessel and brought to the desired temperature.

  • This compound is slowly added from a burette while the solution is continuously stirred.

  • The point at which the solution becomes turbid (cloudy) is the saturation point. The volume of this compound added is recorded.

  • The solubility can be calculated from the volumes of the two liquids used.

Visualizations

Below are diagrams illustrating the experimental workflow for determining solubility and a conceptual diagram of the factors influencing solubility.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Mix excess this compound with solvent B Seal container A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow to settle or centrifuge C->D E Withdraw supernatant D->E F Determine concentration (GC or UV-Vis) E->F

Caption: Experimental workflow for the static equilibrium solubility method.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of this compound SolutePolarity Non-polar nature SolutePolarity->Solubility SoluteSize Molecular Size/Shape SoluteSize->Solubility SolventPolarity Polarity ('like dissolves like') SolventPolarity->Solubility SolventStructure Molecular Structure SolventStructure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors influencing the solubility of this compound.

References

Spectroscopic Profile of m-Xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for m-xylene, a common organic solvent and a key building block in the synthesis of various chemicals. This document details its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic characteristics, offering valuable data for identification, quantification, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its 1,3-disubstituted aromatic structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two main signals: one for the aromatic protons and another for the methyl protons. Due to the symmetry of the molecule, the four aromatic protons are not all chemically equivalent. The proton at position 2 is unique, while the protons at positions 4 and 6 are equivalent, and the proton at position 5 is also unique. This leads to a complex splitting pattern in high-resolution spectra. The two methyl groups are chemically equivalent and give rise to a single, sharp signal.

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~7.0-7.1Multiplet4HAromatic (Ar-H)
~2.3Singlet6HMethyl (CH₃)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five sets of non-equivalent carbon atoms in the molecule.[3] The symmetry of the molecule results in the equivalence of the two methyl carbons, the two carbons to which the methyl groups are attached (C1 and C3), and the carbons at the 4 and 6 positions. The carbons at the 2 and 5 positions are unique.

Table 2: ¹³C NMR Spectroscopic Data for this compound [4][5]

Chemical Shift (δ) [ppm]Assignment
~137.6Ar-C (Quaternary, C1/C3)
~130.0Ar-CH (C2)
~128.2Ar-CH (C5)
~126.2Ar-CH (C4/C6)
~21.4Methyl (CH₃)

Solvent: CDCl₃, Frequency: 25.16 MHz or 400 MHz[4][5]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:[6]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[6] Ensure the sample is fully dissolved by gentle mixing. Transfer the solution to a 5 mm NMR tube.[6]

  • Instrumentation: Utilize a standard NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.[6]

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 16-32[6]

    • Relaxation Delay: 1.0 s[6]

    • Pulse Width: 30-45°[6]

    • Acquisition Time: 2-4 s[6]

    • Spectral Width: 10-15 ppm[6]

    • Internal Standard: Tetramethylsilane (TMS) at δ 0.00.[6]

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans: 1024-4096 (dependent on concentration)[6]

    • Relaxation Delay: 2.0 s[6]

    • Pulse Width: 30°[6]

    • Acquisition Time: 1-2 s[6]

    • Spectral Width: 0-220 ppm[6]

    • Decoupling: Proton broadband decoupling.[6]

    • Internal Reference: Solvent peak (CDCl₃ at δ 77.16).[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample (this compound) Sample (this compound) Dissolve in CDCl3 Dissolve in CDCl3 Sample (this compound)->Dissolve in CDCl3 ~10-20 mg in 0.7 mL Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl3->Transfer to NMR Tube NMR Tube NMR Tube NMR Spectrometer NMR Spectrometer NMR Tube->NMR Spectrometer Insert Sample Acquire FID Acquire FID NMR Spectrometer->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Process Data Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking Final Spectrum Final Spectrum Integration & Peak Picking->Final Spectrum

A generalized workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the methyl groups.

Table 3: Key IR Absorption Bands for this compound [7][8]

Wavenumber (cm⁻¹)Vibration TypeAssignment
3000-3100C-H StretchAromatic
2850-3000C-H StretchMethyl (CH₃)
1605, 1490, 1465C=C StretchAromatic Ring
770-800, 690-710C-H Bend (out-of-plane)Aromatic (meta-disubstitution)
Experimental Protocol for IR Spectroscopy

The following outlines a typical procedure for obtaining an IR spectrum of liquid this compound:[9][10]

  • Sample Preparation (Liquid Film): Place a few drops of neat this compound between two salt plates (e.g., NaCl or KBr).[9] Gently press the plates together to form a thin liquid film.

  • Sample Preparation (Solution): Prepare a solution of this compound in a suitable solvent that has minimal IR absorption in the regions of interest, such as cyclohexane.[9][10] Use a fixed pathlength liquid cell for analysis.[9]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the solvent-filled cell.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • The typical spectral range is 4000-650 cm⁻¹.[10]

IR_Spectroscopy_Methodology cluster_sample Sample Preparation cluster_analysis Spectral Analysis Liquid this compound Liquid this compound Place between Salt Plates Place between Salt Plates Liquid this compound->Place between Salt Plates Neat Liquid Film Dissolve in Cyclohexane Dissolve in Cyclohexane Liquid this compound->Dissolve in Cyclohexane Solution FTIR Spectrometer FTIR Spectrometer Place between Salt Plates->FTIR Spectrometer Fill Liquid Cell Fill Liquid Cell Dissolve in Cyclohexane->Fill Liquid Cell Fill Liquid Cell->FTIR Spectrometer Record Background Record Background FTIR Spectrometer->Record Background Record Sample Spectrum Record Sample Spectrum FTIR Spectrometer->Record Sample Spectrum Generate IR Spectrum Generate IR Spectrum Record Sample Spectrum->Generate IR Spectrum Background Subtraction

Experimental workflow for IR spectroscopy.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It relies on the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the hydrocarbon structure of this compound.

Table 4: Key Raman Shifts for this compound [11][12][13]

Raman Shift (cm⁻¹)Vibration TypeAssignment
~3050C-H StretchAromatic
~2920C-H StretchMethyl (CH₃)
~1615C=C StretchAromatic Ring
~1253, 1279C-H in-plane bend / C-C stretchAromatic
~1004Ring Breathing ModeAromatic
~730C-H out-of-plane bendAromatic (meta-disubstitution)
Experimental Protocol for Raman Spectroscopy

A general protocol for acquiring the Raman spectrum of this compound is as follows:[14][15]

  • Sample Preparation: Place the liquid this compound sample in a glass vial or a quartz cuvette.[14][15]

  • Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[14]

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered light using a suitable detector.

    • Set the acquisition parameters, such as integration time and number of scans, to achieve a good signal-to-noise ratio.[14] For example, an integration time of 11 seconds with 1 scan to average can be used.[14]

    • The resulting spectrum will show the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

Raman_Spectroscopy_Logic Laser Source Laser Source Sample (this compound) Sample (this compound) Laser Source->Sample (this compound) Excitation Scattered Light Scattered Light Sample (this compound)->Scattered Light Inelastic Scattering Spectrometer Spectrometer Scattered Light->Spectrometer Collection Detector Detector Spectrometer->Detector Dispersion Raman Spectrum Raman Spectrum Detector->Raman Spectrum Signal Processing

Logical relationship in Raman spectroscopy.

References

Navigating the Risks: A Technical Guide to m-Xylene Safety in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meta-Xylene (m-Xylene), a colorless, flammable liquid with a characteristic aromatic odor, is a prevalent solvent and chemical intermediate in various laboratory settings, including histology and the synthesis of pharmaceuticals.[1][2][3] While indispensable for many applications, its inherent chemical properties necessitate a robust understanding and implementation of stringent health and safety protocols to mitigate risks to personnel and the laboratory environment. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling this compound, with a focus on quantitative data, detailed procedural workflows, and clear visual aids to ensure a safe and compliant laboratory operation.

Core Chemical and Physical Properties

This compound, with the chemical formula C₈H₁₀, is one of three isomers of dimethylbenzene.[1][2] Understanding its physical and chemical characteristics is fundamental to safe handling. It is a flammable liquid and its vapor can form explosive mixtures with air.[4][5] It is also incompatible with strong oxidizing agents and strong acids.[6][7]

Quantitative Safety Data

A clear understanding of the quantitative safety parameters of this compound is crucial for conducting accurate risk assessments and implementing appropriate control measures. The following table summarizes key data points from various safety data sheets and occupational health guidelines.

ParameterValueSource(s)
Chemical Formula C₈H₁₀[1]
Molecular Weight 106.16 g/mol
Appearance Colorless liquid[6]
Odor Aromatic[1][6]
Boiling Point 139 °C (282 °F)[1]
Melting Point -48 °C (-54 °F)[3]
Flash Point 25 - 27 °C (77 - 81 °F)[4][8]
Autoignition Temperature 465 °C (869 °F)[7]
Lower Explosive Limit (LEL) 1.1%[4][5]
Upper Explosive Limit (UEL) 7.0%[4][5]
Vapor Pressure 8 hPa at 20 °C[4]
Vapor Density 3.66 (Air = 1)[4][5]
Specific Gravity 0.86 g/cm³ at 25 °C[4][6]
Solubility in Water Insoluble/Slightly soluble[1][7][9]
OSHA PEL (8-hr TWA) 100 ppm (435 mg/m³)[6][10][11]
NIOSH REL (10-hr TWA) 100 ppm (435 mg/m³)[3][6][10]
NIOSH STEL (15-min) 150 ppm (655 mg/m³)[3][6][10]
ACGIH TLV (8-hr TWA) 100 ppm[10]
ACGIH STEL (15-min) 150 ppm[10]
IDLH 900 ppm[5]
LD50 (Oral, Rat) 3,523 - 5,000 mg/kg[4][7][12]
LD50 (Dermal, Rabbit) 12,126 - 12,180 mg/kg[7][12]
LC50 (Inhalation, Rat) 21.7 mg/L (4h) / 6,350 ppm (4h)[4][13]

Health Hazards and Routes of Exposure

Exposure to this compound can occur through inhalation, skin absorption, ingestion, and eye contact.[6][14] It is crucial to be aware of the potential health effects, which can range from mild irritation to severe systemic damage.

Acute Effects:

  • Inhalation: May cause irritation of the nose, throat, and respiratory tract.[4][15] High concentrations can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, nausea, vomiting, incoordination, and drowsiness.[6][14][16]

  • Skin Contact: Causes skin irritation.[4][17] Prolonged or repeated contact can lead to dermatitis due to the defatting action on the skin.[18][19] It can be absorbed through the skin.[6][8]

  • Eye Contact: Causes serious eye irritation.[4][17]

  • Ingestion: May be fatal if swallowed and enters airways (aspiration hazard).[4][12] Can cause gastrointestinal irritation.[6]

Chronic Effects:

  • Prolonged or repeated exposure may cause damage to organs, including the liver and kidneys.[4][8]

  • Chronic exposure can lead to CNS disorders.[8][20]

Experimental Protocols: Emergency Procedures

Detailed and practiced emergency protocols are critical for mitigating the consequences of an this compound incident.

Protocol for this compound Spill Response

Objective: To safely contain, neutralize, and clean up an this compound spill while minimizing exposure to personnel and the environment.

Materials:

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, chemical-resistant gloves (e.g., Viton, Cobra), impervious lab coat or apron, closed-toe shoes.[14][20][21] For large spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][20]

  • Spill Kit: Inert absorbent material (e.g., vermiculite, dry sand, commercial sorbent pads), non-sparking tools for cleanup, sealable waste containers, "Hazardous Waste" labels.[8][10][22]

Methodology:

  • Immediate Evacuation and Alerting:

    • Immediately evacuate all non-essential personnel from the spill area.[10]

    • Alert laboratory personnel and the designated safety officer.

    • If the spill is large or in a poorly ventilated area, activate the fire alarm and evacuate the building.

  • Control of Ignition Sources:

    • Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[8][10][20]

    • Use only non-sparking tools during the cleanup process.[7][20]

  • Ventilation:

    • Ensure the area is well-ventilated. If safe to do so, increase ventilation by opening a fume hood sash.[7][23]

  • Donning PPE:

    • All personnel involved in the cleanup must wear the appropriate PPE as specified above.

  • Containment and Absorption:

    • For small spills, contain the liquid by surrounding it with absorbent material.[8]

    • Apply absorbent material directly to the spill, working from the outside in.

    • For large spills, dike the area to prevent spreading.[8]

  • Cleanup and Disposal:

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[8][10]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

    • All contaminated materials, including gloves and cleaning cloths, must be placed in the hazardous waste container.

    • Label the container as "Hazardous Waste: this compound" and arrange for proper disposal according to institutional and local regulations.[22][24]

Protocol for Personnel Exposure to this compound

Objective: To provide immediate and appropriate first aid to personnel exposed to this compound.

Methodology:

  • Inhalation:

    • Move the affected person to fresh air immediately.[4][25]

    • If breathing has stopped, trained personnel should begin artificial respiration.[10][25]

    • Seek immediate medical attention.[4][17]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[4][22]

    • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][14][17]

    • If skin irritation persists, seek medical attention.[7]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][14][17]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[12]

  • Ingestion:

    • Do NOT induce vomiting.[4][12]

    • If the person is conscious, rinse their mouth with water.[17]

    • Seek immediate medical attention.[6]

Mandatory Visualizations

To further clarify procedural workflows, the following diagrams have been generated using the DOT language.

cluster_spill This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area & Alert Personnel spill->evacuate ignition Eliminate Ignition Sources evacuate->ignition ventilate Ensure Ventilation ignition->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Absorbent ppe->contain cleanup Collect Contaminated Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose report Report Incident dispose->report cluster_risk This compound Health Risk Assessment Process identify Identify Hazards (Flammability, Toxicity) assess_exposure Assess Exposure Potential (Inhalation, Dermal) identify->assess_exposure evaluate_risk Evaluate Risks to Personnel assess_exposure->evaluate_risk implement_controls Implement Control Measures evaluate_risk->implement_controls engineering Engineering Controls (Fume Hood) implement_controls->engineering administrative Administrative Controls (SOPs, Training) implement_controls->administrative ppe_controls Personal Protective Equipment (Gloves, Goggles) implement_controls->ppe_controls review Review and Update Assessment engineering->review administrative->review ppe_controls->review

References

An In-depth Technical Guide to the Industrial Production and Synthesis of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the industrial production and synthesis of meta-xylene (m-xylene), an aromatic hydrocarbon of significant commercial importance. It details the primary manufacturing routes, including catalytic reforming of naphtha, toluene disproportionation, and isomerization of C8 aromatics. The guide delves into the key chemical transformations, reaction mechanisms, and process parameters that govern the yield and purity of this compound. Furthermore, it outlines the synthesis of critical derivatives such as isophthalic acid and xylidines, which are pivotal intermediates in the production of polymers, dyes, and pharmaceuticals. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development by providing in-depth experimental protocols, quantitative data, and visual representations of key chemical pathways and processes.

Introduction

Meta-xylene (1,3-dimethylbenzene) is one of the three isomers of xylene, a group of aromatic hydrocarbons with the chemical formula C₈H₁₀.[1] It is a colorless, flammable liquid with a characteristic aromatic odor. The primary industrial value of this compound lies in its role as a chemical intermediate for the synthesis of a wide array of commercially significant products.[2] The major application of this compound is in the production of isophthalic acid, a monomer used in the manufacturing of high-performance polymers such as polyethylene terephthalate (PET) resins.[1][2] Additionally, this compound serves as a precursor for the synthesis of 2,4-xylidine and 2,6-xylidine, which are key building blocks for various dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][3]

The industrial production of this compound is intrinsically linked to the broader production of BTX (benzene, toluene, and xylenes) aromatics from petroleum refining. The separation of this compound from its isomers, ortho-xylene (o-xylene) and para-xylene (p-xylene), and ethylbenzene presents a significant chemical engineering challenge due to their very close boiling points.[4] This guide will explore the primary industrial methodologies for producing and isolating this compound.

Primary Industrial Production Routes

The industrial production of this compound is dominated by three main processes:

  • Catalytic Reforming of Naphtha: This is the largest source of mixed xylenes.

  • Toluene Disproportionation: This process converts toluene into benzene and a mixture of xylenes.

  • Isomerization of C8 Aromatics: This process converts other xylene isomers (primarily o-xylene and p-xylene) into a mixture that is closer to thermodynamic equilibrium, thereby increasing the concentration of this compound.

Catalytic Reforming of Naphtha

Catalytic reforming is a major refinery process that converts low-octane naphtha into a high-octane reformate, which is a primary source of aromatic hydrocarbons.[5] The feedstock, typically a C6-C10 hydrocarbon fraction, is passed over a bifunctional catalyst, commonly platinum supported on chlorinated alumina, at high temperatures and pressures.[5] The process results in a complex mixture of aromatic compounds, including a significant C8 fraction containing ethylbenzene and the three xylene isomers.

The composition of the C8 aromatic fraction from catalytic reforming can vary depending on the feedstock and operating conditions, but a typical distribution is approximately:

  • This compound: 40-60%

  • p-Xylene: 20-25%

  • o-Xylene: 20-25%

  • Ethylbenzene: 5-15%

ParameterTypical Range
Temperature450-550 °C
Pressure10-35 atm
CatalystPlatinum on chlorinated alumina
H₂/Hydrocarbon Molar Ratio3-8

Table 1: Typical Operating Conditions for Catalytic Naphtha Reforming.[6]

Toluene Disproportionation

Toluene disproportionation is a chemical process that converts toluene into one molecule of benzene and one molecule of a xylene isomer. This process is particularly valuable as it can be tailored to selectively produce a desired xylene isomer, though it often yields a mixture close to thermodynamic equilibrium.[7] The reaction is typically carried out over a zeolite catalyst, such as ZSM-5.[7]

Reaction: 2 C₇H₈ (Toluene) ⇌ C₆H₆ (Benzene) + C₈H₁₀ (Xylene)

While many industrial toluene disproportionation processes are optimized for p-xylene production, the equilibrium mixture of xylenes produced contains a significant amount of this compound (around 50%).[7]

ParameterTypical Range
Temperature400-500 °C
CatalystZSM-5 zeolite
Toluene Conversion25-50%
This compound in Xylene Fraction~50%

Table 2: General Conditions for Toluene Disproportionation.[8][9]

Isomerization of C8 Aromatics

Xylene isomerization is a crucial process for converting less desired xylene isomers into the more valuable ones. In the context of this compound production, a stream rich in o-xylene or p-xylene can be isomerized to produce a mixture closer to thermodynamic equilibrium, which is rich in this compound. This process is typically catalyzed by zeolites, such as ZSM-4 or ZSM-5, under vapor or liquid phase conditions.[4][10]

A notable industrial application is the isomerization of o-xylene to selectively produce this compound.[4]

Separation and Purification of this compound

The separation of this compound from its isomers is a challenging task due to their close boiling points. Several industrial methods are employed:

  • Fractional Distillation: While o-xylene (boiling point ~144 °C) can be separated from this compound (boiling point ~139 °C) and p-xylene (boiling point ~138 °C) by distillation, separating this compound and p-xylene is not commercially viable through this method alone.[4]

  • Crystallization: This method is primarily used to separate p-xylene, which has a much higher melting point (+13.26 °C) compared to this compound (-47.87 °C) and o-xylene (-25.17 °C).[4]

  • Adsorption: Processes like the Sorbex technology utilize selective adsorbents to separate xylene isomers.

  • Complexation (Mitsubishi Gas Chemical - MGC Process): This process utilizes the formation of a stable complex between this compound and a mixture of hydrogen fluoride (HF) and boron trifluoride (BF₃).[4] The this compound can then be selectively extracted. Due to the corrosive and hazardous nature of HF-BF₃, this process requires specialized equipment.[4]

Synthesis of Key Derivatives from this compound

Isophthalic Acid

The primary application of this compound is in the production of isophthalic acid via catalytic oxidation.[1] Isophthalic acid is a key monomer in the production of unsaturated polyester resins, alkyd resins, and as a component to modify PET.

Reaction: C₆H₄(CH₃)₂ + 3 O₂ → C₆H₄(COOH)₂ + 2 H₂O

The industrial process typically involves the liquid-phase oxidation of this compound using air as the oxidant in the presence of a catalyst system, commonly containing cobalt and manganese salts, in an acetic acid solvent.

Xylidines (2,4- and 2,6-Dimethylaniline)

Nitration of this compound followed by hydrogenation of the resulting nitroxylenes yields a mixture of 2,4-xylidine and 2,6-xylidine.[3] These xylidines are important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. The nitration of this compound predominantly yields 2,4-dinitro-m-xylene and 2,6-dinitro-m-xylene. Subsequent reduction leads to the corresponding anilines.

Experimental Protocols

Isomerization of o-Xylene to this compound (Liquid Phase, Batch Process)

This protocol is based on examples provided in U.S. Patent 4,902,843.[4]

  • Materials:

    • o-Xylene (100 g)

    • H-type ZSM-4 zeolite powder (10 g)

    • Stainless steel autoclave

  • Procedure:

    • Charge 100 g of o-xylene into a stainless steel autoclave.

    • Add 10 g of H-type ZSM-4 zeolite powder to the autoclave.

    • Seal the autoclave and heat the reaction mixture to 190 °C.

    • Maintain the temperature and stir the mixture for a specified reaction time (e.g., 2 hours).

    • After the reaction, cool the autoclave to room temperature.

    • Analyze the product mixture using gas chromatography to determine the composition of xylene isomers.

Reaction Time (hours)o-Xylene (%)This compound (%)p-Xylene (%)
251.540.48.1
445.644.59.9

Table 3: Product Distribution from Liquid Phase Isomerization of o-Xylene at 190 °C.[4]

Synthesis of 2,4-Xylidine via Direct Amination of this compound

This protocol is based on examples from Chinese Patent CN101906009A.[3]

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride

    • Soluble vanadium salt catalyst (e.g., ammonium metavanadate)

    • Glacial acetic acid aqueous solution

    • 30% NaOH aqueous solution

    • Reactor with reflux condenser

  • Procedure:

    • In a reactor equipped with a reflux condenser, add the soluble vanadium salt catalyst and glacial acetic acid aqueous solution. Stir at room temperature for 20-30 minutes.

    • Add hydroxylamine hydrochloride and this compound to the reactor.

    • Gradually heat the reaction mixture to reflux and maintain the reaction with stirring for 1-6 hours.

    • After the reaction, cool the mixture to room temperature.

    • Neutralize the mixture by adding 30% NaOH aqueous solution until the pH is between 6 and 7.

    • Allow the layers to separate and isolate the organic phase.

    • Recover unreacted this compound by atmospheric distillation.

    • Purify the product, 2,4-xylidine, by vacuum distillation.

This compound (L)Hydroxylamine HCl (Kg)Catalyst (Kg)Acetic Acid (L)Water (L)Yield (%)
63.480.076 (Ammonium metavanadate)54642.05

Table 4: Example of 2,4-Xylidine Synthesis.[3]

Visualizations

Industrial Production Pathways of this compound

G cluster_0 Feedstocks cluster_1 Primary Production Processes cluster_2 Intermediate Product cluster_3 Separation & Purification cluster_4 Final Product Naphtha Naphtha Reforming Catalytic Reforming Naphtha->Reforming Toluene Toluene Disproportionation Toluene Disproportionation Toluene->Disproportionation o/p-Xylene o/p-Xylene Isomerization Xylene Isomerization o/p-Xylene->Isomerization MixedXylenes Mixed Xylenes Reforming->MixedXylenes Disproportionation->MixedXylenes Isomerization->MixedXylenes Separation Separation Processes (Distillation, Crystallization, Adsorption, Complexation) MixedXylenes->Separation mXylene This compound Separation->mXylene

Caption: Overview of the primary industrial routes to this compound production.

Synthesis of Isophthalic Acid from this compound

G mXylene This compound Oxidation Liquid-Phase Oxidation mXylene->Oxidation Air (O2) Catalyst (Co/Mn salts) Acetic Acid IsophthalicAcid Isophthalic Acid Oxidation->IsophthalicAcid

Caption: Catalytic oxidation of this compound to isophthalic acid.

Synthesis Pathway to Xylidines from this compound

G mXylene This compound Nitration Nitration mXylene->Nitration HNO3/H2SO4 NitroXylenes 2,4- and 2,6- Dinitro-m-xylene Nitration->NitroXylenes Hydrogenation Hydrogenation NitroXylenes->Hydrogenation H2/Catalyst Xylidines 2,4- and 2,6-Xylidine Hydrogenation->Xylidines

Caption: Two-step synthesis of xylidines from this compound.

This compound as a Precursor in the Synthesis of the NSAID Tolmetin

G cluster_0 This compound Derivative Pathway cluster_1 Tolmetin Synthesis mXylene This compound Nitration Nitration mXylene->Nitration Reduction Reduction Nitration->Reduction Xylidine 2,4-Xylidine Reduction->Xylidine Intermediate Pyrrole Intermediate (from 2,4-Xylidine) Xylidine->Intermediate Multiple Steps Acylation Friedel-Crafts Acylation Intermediate->Acylation p-Toluoyl chloride Tolmetin Tolmetin Acylation->Tolmetin

Caption: Conceptual pathway from this compound to the anti-inflammatory drug Tolmetin.

References

m-Xylene as a precursor in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-Xylene as a Precursor in Chemical Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-xylene (this compound), an aromatic hydrocarbon with the chemical formula C₈H₁₀, is a pivotal precursor in the chemical industry.[1][2] Its unique 1,3-dimethylbenzene structure offers specific reactivity that makes it an indispensable starting material for a wide array of commercially significant molecules.[3][4] This technical guide provides a comprehensive overview of the core synthetic transformations of this compound, focusing on its application in producing high-value chemicals, including isophthalic acid, isophthalonitrile, and xylidine isomers, which are crucial intermediates in the manufacturing of polymers, agrochemicals, dyes, and pharmaceuticals.[1][2][4] This document details the key reaction pathways, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for laboratory-scale synthesis.

Core Synthetic Pathways from this compound

The two methyl groups on the this compound ring are the primary sites of chemical transformation, leading to a variety of important derivatives through oxidation, ammoxidation, and nitration reactions. The logical relationship between these key transformations is outlined below.

G m_xylene This compound oxidation Oxidation m_xylene->oxidation O2, Catalyst ammoxidation Ammoxidation m_xylene->ammoxidation O2, NH3, Catalyst nitration Nitration m_xylene->nitration HNO3, H2SO4 ipa Isophthalic Acid (IPA) oxidation->ipa ipn Isophthalonitrile (IPN) ammoxidation->ipn nitro_xylene Nitro-m-xylene Isomers nitration->nitro_xylene reduction Reduction nitro_xylene->reduction H2, Catalyst (e.g., Pd/C) xylidine Xylidine Isomers (e.g., 2,4- & 2,6-DMA) reduction->xylidine api Active Pharmaceutical Ingredients (APIs) e.g., Lidocaine xylidine->api Further Synthesis

Caption: Key synthetic transformations originating from this compound.

Liquid-Phase Oxidation to Isophthalic Acid (IPA)

The catalytic oxidation of this compound to isophthalic acid is one of its most significant industrial applications. IPA is a crucial monomer in the production of high-performance polymers such as unsaturated polyester resins and polyethylene terephthalate (PET) co-polymers.[3][4] The process typically involves the use of a multi-component heavy metal catalyst in an acetic acid solvent under high temperature and pressure.[5]

Reaction Workflow and Conditions

The oxidation proceeds through intermediate species such as m-toluic acid and 3-carboxybenzaldehyde. The process requires careful control of reaction parameters to maximize the yield of high-purity IPA.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Intermediates cluster_purification Purification m_xylene This compound reactor High-Pressure Reactor (180-200°C) m_xylene->reactor o2 Oxygen (Air) o2->reactor solvent Acetic Acid (Solvent) solvent->reactor catalyst Co/Mn/Br Catalyst catalyst->reactor m_toluic m-Toluic Acid reactor->m_toluic cba 3-Carboxybenzaldehyde m_toluic->cba ipa Crude Isophthalic Acid cba->ipa purification Crystallization & Washing ipa->purification pure_ipa High-Purity IPA purification->pure_ipa

Caption: Workflow for the catalytic oxidation of this compound to Isophthalic Acid.

Quantitative Data for this compound Oxidation

The following table summarizes typical reaction conditions and reported yields for the synthesis of Isophthalic Acid.

ParameterValueReference(s)
Temperature 180 - 200 °C[5][6]
Pressure 13 MPa[7]
Solvent Acetic Acid (aqueous, 3-15% H₂O)[8]
Catalyst System Cobalt, Manganese, Bromine salts[5][8]
Catalyst Conc. (Co) 200-300 ppmw[9]
Catalyst Conc. (Mn) 400-600 ppmw[9]
Catalyst Conc. (Br) 100-600 ppmw[9]
Reaction Time 20 - 90 minutes[8]
Yield ~95%[7]
Experimental Protocol: Synthesis of Isophthalic Acid

This protocol is a representative laboratory-scale procedure based on typical industrial processes.

  • Reactor Setup : Charge a high-pressure autoclave reactor with acetic acid (400 ml), water (50 g), cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and a bromine source (e.g., HBr or NaBr) to achieve the concentrations specified in the table above.

  • Reactant Addition : Add this compound (25 g) to the reactor.

  • Pressurization and Heating : Seal the reactor and purge with an inert gas (e.g., Nitrogen). Pressurize the reactor with air or an oxygen-containing gas to the desired operating pressure (e.g., 13 MPa).

  • Reaction : Begin stirring and heat the reactor to the target temperature (e.g., 210 °C). Maintain these conditions for the specified reaction time (e.g., 30 minutes).[7]

  • Cooling and Product Isolation : After the reaction period, cool the reactor to ambient temperature. Carefully vent the excess pressure.

  • Purification : The resulting slurry contains crude isophthalic acid. Filter the solid product from the acetic acid mother liquor.

  • Washing : Wash the crude product with hot acetic acid (80-100 °C) followed by hot water (150-230 °C) to remove residual catalyst and solvent.[6]

  • Drying : Dry the purified solid under vacuum to obtain high-purity isophthalic acid. The yield of isophthalic acid based on the starting this compound is typically around 93-95 mol%.[7][8]

Ammoxidation to Isophthalonitrile (IPN)

Ammoxidation provides a direct route from this compound to isophthalonitrile, a valuable intermediate for producing pesticides, synthetic fibers, and epoxy resin curing agents.[10] The process involves the vapor-phase reaction of this compound with ammonia and oxygen over a solid catalyst at high temperatures.[11]

Quantitative Data for this compound Ammoxidation

The following table summarizes typical reaction conditions for the synthesis of Isophthalonitrile.

ParameterValueReference(s)
Temperature 375 - 500 °C[11]
Catalyst System V₂O₅/γ-Al₂O₃ or Vanadium-Chromium mixed oxide[12][13]
Molar Ratio (NH₃:this compound) ≤ 3:1[11]
Molar Ratio (O₂:this compound) ≤ 3:1[11]
Contact Time 0.1 - 20 seconds[11]
Selectivity (IPN) Improved at higher temperatures (320 -> 380 °C)[12]
Yield High yields with low carbon oxide formation[11]
Experimental Protocol: Ammoxidation of this compound

This protocol outlines a general procedure for the vapor-phase ammoxidation of this compound in a fixed-bed reactor.

  • Catalyst Packing : Pack a fixed-bed reactor with a suitable catalyst, such as V₂O₅ supported on γ-alumina.

  • Preheating : Heat the reactor to the desired reaction temperature (e.g., 390-430 °C).[11]

  • Feed Introduction : Introduce a preheated gaseous feed mixture into the reactor. The feed consists of this compound, ammonia, and air (as the oxygen source) at specified molar ratios (e.g., O₂/xylene of 2.7:1, NH₃/xylene of 2.7:1).[11] The concentration of this compound in the total feed is typically kept low (e.g., 3-10% by volume).[11]

  • Reaction : Maintain the reaction temperature and flow rates to achieve the desired contact time over the catalyst bed.

  • Product Collection : The product stream exiting the reactor is cooled rapidly to condense the solid isophthalonitrile and other byproducts.

  • Separation and Purification : The solid product is collected in a receiver. Further purification can be achieved through methods such as vacuum distillation or recrystallization to obtain high-purity isophthalonitrile.[10]

Nitration and Reduction to Xylidines

The nitration of this compound followed by the reduction of the resulting nitro-isomers is a fundamental pathway to produce xylidines (dimethylanilines). These compounds, particularly 2,4- and 2,6-dimethylaniline, are key building blocks for agrochemicals, dyes, and active pharmaceutical ingredients (APIs).[4] For example, 2,6-dimethylaniline is a direct precursor to the local anesthetic Lidocaine.

Reaction Pathway: From this compound to Lidocaine

G m_xylene This compound nitro_mix 4-Nitro-m-xylene & 2-Nitro-m-xylene m_xylene->nitro_mix Nitration (HNO3/H2SO4) dma_26 2,6-Dimethylaniline nitro_mix->dma_26 Reduction (H2, Pd/C) chloroacetyl_dma α-Chloro-2,6-dimethylacetanilide dma_26->chloroacetyl_dma Acylation (Chloroacetyl chloride) lidocaine Lidocaine chloroacetyl_dma->lidocaine Amination (Diethylamine)

Caption: Synthetic route from this compound to the API Lidocaine.

Step 1: Nitration of this compound

The nitration of this compound typically yields a mixture of 4-nitro-m-xylene and 2-nitro-m-xylene. The ratio of these isomers can be controlled by the choice of nitrating agent and reaction conditions.[14]

ParameterValueIsomer Ratio (4-nitro : 2-nitro)Yield (Mono-nitro)Reference(s)
Nitrating Agent Mixed Acid (H₂SO₄/HNO₃)~86 : 14>95%[14][15]
Nitrating Agent Bi(NO₃)₃·5H₂O / Ac₂O~89 : 1189.9%[16]
Nitrating Agent HNO₃ (in microreactor)-99%[17]
Temperature 35 - 50 °C (Mixed Acid)--[14]
Solvent Petroleum Ether or Dichloroethane--[15][16]

This protocol describes a selective nitration using bismuth nitrate.[16]

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add petroleum ether (7 mL).

  • Reagent Addition : Sequentially add this compound (4.0 mmol), acetic anhydride (10.0 mmol), bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 4.0 mmol), and a zeolite catalyst (e.g., Hbeta, 0.8 g).[16]

  • Reaction : Heat the mixture to reflux and maintain for 4 hours.

  • Workup : After cooling, add water (5 mL) to terminate the reaction. Filter to remove the catalyst.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with water (10 mL), 5% NaHCO₃ solution (10 mL), and again with water (10 mL).

  • Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate. Filter and evaporate the solvent to yield the nitro-m-xylene product mixture. The reported yield under these conditions is 89.9%.[16]

Step 2: Reduction of Dimethylnitrobenzene to Dimethylaniline

The nitro group is readily reduced to an amine via catalytic hydrogenation.

ParameterValueReference(s)
Reactant 2,6-Dimethylnitrobenzene[18]
Catalyst 5% Palladium on Carbon (Pd/C)[18]
Solvent Anhydrous Methanol[18]
Hydrogen Source H₂ gas[18]
Temperature 20 - 30 °C[18]
Yield 90 - 92%[18]

This protocol is based on the catalytic reduction of 2,6-dimethylnitrobenzene.[18]

  • Reactor Setup : Charge a suitable hydrogenation reactor (e.g., a three-necked flask or a Parr hydrogenator) with 2,6-dimethylnitrobenzene (80 g), 5% Pd/C catalyst (5 g), and anhydrous methanol (160 g).

  • Hydrogenation : Purge the reactor with hydrogen gas to remove air. Pressurize the reactor with hydrogen and begin vigorous stirring. The reaction is exothermic and may require cooling to maintain the temperature between 20-25 °C.

  • Monitoring : Monitor the reaction progress by the uptake of hydrogen.

  • Catalyst Removal : Once the reaction is complete, vent the excess hydrogen and purge with an inert gas. Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can often be recycled.

  • Product Isolation : Transfer the filtrate to a distillation apparatus. Distill under reduced pressure to remove the methanol solvent, which can be recycled. The remaining oil is 2,6-dimethylaniline. The reported yield is 92.4% with a purity of 99.86%.[18]

Conclusion

This compound is a versatile and economically important chemical precursor. Its primary transformations—oxidation, ammoxidation, and nitration—provide direct access to fundamental building blocks like isophthalic acid, isophthalonitrile, and xylidines. These intermediates are foundational to numerous products in the polymer, materials science, and pharmaceutical sectors. The detailed protocols and quantitative data provided in this guide offer a solid technical basis for researchers and professionals engaged in chemical synthesis and drug development to leverage the synthetic potential of this compound. The continued development of more selective and efficient catalytic systems will further enhance its utility and contribute to more sustainable chemical manufacturing processes.

References

understanding the aromaticity of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Aromaticity of m-Xylene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical analysis of the aromaticity of meta-xylene (1,3-dimethylbenzene). Aromaticity is a cornerstone concept in organic chemistry, imparting unique stability and reactivity to cyclic, planar molecules with delocalized π-electron systems. As a fundamental building block in chemical synthesis and a component in various formulations, a thorough understanding of this compound's electronic structure is critical. This guide synthesizes structural, thermodynamic, and magnetic evidence to quantitatively characterize its aromatic nature, providing detailed experimental and computational protocols for these assessments.

Theoretical Framework for Aromaticity

A compound is deemed aromatic if it satisfies a set of criteria collectively known as Hückel's Rule, first proposed by Erich Hückel in 1931. These criteria are:

  • The molecule must be cyclic.

  • The molecule must be planar, allowing for effective overlap of p-orbitals.

  • The molecule must be fully conjugated, with a continuous ring of p-orbitals.

  • The molecule must contain 4n+2 π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).

This compound, a derivative of benzene, unequivocally meets these requirements. It possesses a six-membered carbon ring (cyclic and planar) where each carbon atom is sp²-hybridized, contributing one p-orbital to a continuous, conjugated system. The ring contains 6 π-electrons (two from each of the three double bonds), satisfying the 4n+2 rule for n=1. This fulfillment of Hückel's criteria is the foundational basis for its pronounced aromatic character.

huckels_rule_flowchart Figure 1: Hückel's Rule Aromaticity Assessment for this compound cluster_mXylene This compound Analysis start Start: this compound q1 Is the molecule cyclic? start->q1 q2 Is the ring planar? q1->q2 Yes (6-membered ring) result_no Not Aromatic q1->result_no No q3 Is the ring fully conjugated? q2->q3 Yes (all carbons sp²) q2->result_no No q4 Does it have 4n+2 π electrons? q3->q4 Yes (continuous p-orbitals) q3->result_no No result_yes Conclusion: Aromatic q4->result_yes Yes (6 π-electrons, n=1) q4->result_no No

Figure 1: Hückel's Rule Aromaticity Assessment for this compound

Quantitative Assessment of this compound's Aromaticity

While Hückel's rule provides a qualitative framework, the degree of aromaticity can be quantified through various experimental and computational methods.

Structural Evidence: Bond Lengths

A key feature of aromatic compounds is the delocalization of π-electrons, resulting in bond length equalization. The C-C bonds in aromatic rings are intermediate in length (approx. 1.39-1.40 Å) between a typical single bond (1.54 Å) and a double bond (1.34 Å). Experimental data for this compound confirms this structural hallmark of aromaticity.

Thermodynamic Evidence: Enthalpy and Resonance Energy

Aromatic compounds exhibit enhanced thermodynamic stability compared to their hypothetical non-aromatic, conjugated counterparts. This additional stability is termed resonance energy. It is determined by comparing the experimental enthalpy of hydrogenation or combustion with a theoretical value calculated for a non-aromatic analogue (e.g., cyclohexatriene). The large negative enthalpy of combustion for this compound indicates significant stabilization. The enthalpy of combustion for liquid this compound is -4549 kJ/mol.[1]

Magnetic Evidence: NICS and Magnetic Susceptibility

The most definitive evidence for aromaticity comes from magnetic criteria, which detect the presence of an induced diatropic ring current when the molecule is placed in an external magnetic field.

  • Nucleus-Independent Chemical Shift (NICS): NICS is a computational probe that measures the magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) and 1 Å above it (NICS(1)). A significant negative NICS value (e.g., -8 to -12 ppm) is a strong indicator of a diatropic ring current and, therefore, aromaticity.[2]

  • Magnetic Susceptibility Exaltation (Λ): This is an experimental measure of the difference between the observed molar magnetic susceptibility of the compound and an estimated value for a non-aromatic model. Aromatic compounds have significantly exalted (more negative) diamagnetic susceptibilities.[3][4] The magnetic susceptibility (χ) for this compound is reported as −76.56·10−6 cm³/mol.[5]

Data Summary Table

The following table summarizes key quantitative indicators of aromaticity for this compound.

ParameterMethodValueIndication of Aromaticity
Enthalpy of Combustion (ΔcHo) Calorimetry-4549 kJ/mol[1]High thermodynamic stability
Magnetic Susceptibility (χ) Experimental-76.56 x 10⁻⁶ cm³/mol[5]Significant diamagnetism
NICS(0) Computational (CAM-B3LYP/cc-pVTZ)-8.544 ppm[6]Strong shielding at ring center
NICS(1) Computational (CAM-B3LYP/cc-pVTZ)-11.771 ppm[6]Strong shielding above ring plane

Experimental and Computational Protocols

The quantitative data presented above are derived from specific, reproducible methodologies. The general workflow involves a combination of experimental measurements and theoretical calculations to build a comprehensive case for aromaticity.

experimental_workflow Figure 2: General Workflow for Aromaticity Characterization cluster_exp Experimental Assessment cluster_comp Computational Assessment calorimetry Bomb Calorimetry data_h Enthalpy of Combustion (ΔH) calorimetry->data_h xrd X-ray Diffraction data_geom Bond Lengths & Angles xrd->data_geom nmr_susc NMR Susceptibility data_mag Magnetic Susceptibility (χ) nmr_susc->data_mag geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) nics_calc NICS Calculation (GIAO Method) geom_opt->nics_calc data_nics NICS(0), NICS(1) Values nics_calc->data_nics start This compound Sample start->calorimetry start->xrd start->nmr_susc start->geom_opt conclusion Conclusion: Quantitative Confirmation of Aromaticity data_h->conclusion data_geom->conclusion data_mag->conclusion data_nics->conclusion

Figure 2: General Workflow for Aromaticity Characterization
Determination of Enthalpy of Combustion (Bomb Calorimetry)

This protocol is used to measure the heat released during the complete combustion of a volatile liquid like this compound to determine its thermodynamic stability.

  • Calibration: The energy equivalent of the bomb calorimeter is determined by combusting a certified standard of known calorific value, typically benzoic acid.[7]

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of liquid this compound is weighed into a crucible. Due to its volatility, a gelatin capsule or a specialized sealed sample holder may be used.

  • Assembly: The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample. A small, known amount of distilled water (approx. 1 mL) is added to the bomb to ensure all water formed during combustion condenses to the liquid state.[8]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3000 kPa (30 atm).[9]

  • Combustion: The sealed bomb is submerged in a known volume of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.[10]

  • Data Acquisition: The temperature of the water in the bucket is recorded at regular intervals until it reaches a maximum and begins to cool.

  • Calculation: The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter, with corrections applied for the fuse wire combustion and any acid formation (e.g., nitric acid from residual nitrogen).[11]

Determination of Molecular Geometry (Single-Crystal X-ray Diffraction)

This technique provides precise atomic coordinates, from which bond lengths and angles are determined.

  • Crystallization: High-quality single crystals of this compound are grown. As this compound is a liquid at room temperature (Melting Point: -48 °C), this requires low-temperature crystallization techniques.[5]

  • Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to maintain its crystalline state.[12]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic beam of X-rays is directed at the crystal, which is rotated through various angles.[13] The diffracted X-rays produce a pattern of spots that are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic positions.[14][15]

Calculation of NICS (Computational Chemistry)

This protocol outlines the in silico method for determining the NICS value, a powerful magnetic criterion for aromaticity.

  • Geometry Optimization: The molecular geometry of this compound is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311++G(d,p).[16] This ensures the calculation is performed on a stable, low-energy conformation.

  • NICS Point Definition: A "ghost atom" (designated as Bq in Gaussian software) is placed at the coordinates corresponding to the geometric center of the benzene ring.[17][18] This ghost atom has no nucleus or electrons but serves as the point where the magnetic shielding tensor is calculated. For NICS(1), the ghost atom is placed 1.0 Å perpendicularly above the ring's geometric center.[6]

  • NMR Calculation: A nuclear magnetic resonance (NMR) calculation is performed on the optimized geometry (including the ghost atom) using the Gauge-Independent Atomic Orbital (GIAO) method.[19] The same level of theory as the optimization is typically used.

  • Data Extraction: The output of the calculation provides the magnetic shielding tensor for all atoms, including the ghost atom. The isotropic magnetic shielding value calculated at the ghost atom's position is extracted.

  • NICS Value: The NICS value is defined as the negative of the calculated isotropic magnetic shielding. A negative value indicates shielding (aromaticity), while a positive value indicates deshielding (anti-aromaticity).[2]

Aromaticity and Chemical Reactivity

The aromaticity of this compound dictates its characteristic reactivity, primarily electrophilic aromatic substitution (EAS). The delocalized π-electron cloud is electron-rich and susceptible to attack by strong electrophiles. The two methyl groups are activating, electron-donating groups that direct incoming electrophiles to the positions ortho and para relative to themselves. In this compound, these directing effects are additive, making the C2, C4, and C6 positions highly activated towards substitution. The C5 position is sterically hindered.

Figure 3: Mechanism of Electrophilic Nitration of this compound
Note: The image in the sigma complex is a representative structure showing the delocalized positive charge.

Conclusion

The aromaticity of this compound is a well-established property supported by a robust body of theoretical, structural, thermodynamic, and magnetic evidence. Its adherence to Hückel's 4n+2 rule is confirmed quantitatively by its intermediate C-C bond lengths, significant thermodynamic stability, and a strong diamagnetic ring current indicated by both experimental susceptibility measurements and computational NICS values. This pronounced aromatic character is fundamental to its chemical behavior, particularly its propensity to undergo electrophilic aromatic substitution, making it a versatile and predictable platform for chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for Tissue Processing with m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of m-Xylene in standard histological and pathological tissue processing. The following sections outline the critical roles of this compound as a clearing agent, a deparaffinizing agent, and a solvent for mounting media, ensuring optimal tissue preparation for microscopic analysis. Adherence to these protocols is crucial for generating reliable and reproducible results in research and diagnostic applications.

Core Principles of this compound in Tissue Processing

This compound, a mixture of three isomers (ortho-, meta-, and para-xylene), is a widely utilized aromatic hydrocarbon in histology and pathology laboratories.[1] Its efficacy stems from its chemical properties:

  • Clearing: As a clearing agent, this compound is miscible with both alcohol and paraffin wax.[2][3] This allows it to replace the dehydrating agent (typically ethanol) within the tissue, rendering the tissue translucent.[1][2] This "clearing" step is essential for the complete infiltration of paraffin wax, which provides the necessary support for microtomy (thin sectioning).[1][4]

  • Deparaffinization: Prior to staining, the paraffin wax that embeds the tissue must be removed to allow aqueous stains to penetrate the tissue sections.[1][5] this compound serves as the gold-standard solvent for dissolving and removing this paraffin wax from slide-mounted sections.[1]

  • Mounting: In the final step of slide preparation, this compound is used as a solvent for many resin-based mounting media.[1] This ensures the mounting medium spreads evenly, hardens without air bubbles, and provides a refractive index that matches the tissue and glass, which is vital for clear microscopic examination.[1]

Experimental Protocols

The following are detailed protocols for common histological techniques that employ this compound.

Protocol 1: Tissue Processing - Dehydration, Clearing, and Infiltration

This protocol outlines the steps for processing fixed tissue specimens from an aqueous environment to paraffin wax infiltration.

Workflow for Tissue Processing:

G Fixation Tissue Fixation (e.g., 10% NBF) Dehydration_Start Graded Ethanol Series (70% to 100%) Fixation->Dehydration_Start Dehydration Clearing_Start This compound Clearing Dehydration_Start->Clearing_Start Clearing Infiltration_Start Paraffin Wax Infiltration Clearing_Start->Infiltration_Start Infiltration Embedding Embedding in Paraffin Block Infiltration_Start->Embedding

Caption: Workflow of tissue processing from fixation to embedding.

Methodology:

  • Fixation: Fix fresh tissue (<3-5 mm thick) in 10% Neutral Buffered Formalin (NBF) for 24-48 hours.[6]

  • Dehydration: Gradually remove water from the tissue by immersing it in a series of ascending ethanol concentrations. This prevents tissue distortion that can be caused by rapid dehydration.[7]

  • Clearing: Replace the ethanol with this compound. This step makes the tissue receptive to the molten paraffin wax.[4] The tissue will become translucent.[2]

  • Infiltration: Infiltrate the cleared tissue with molten paraffin wax. The wax permeates the tissue, providing support for sectioning.

  • Embedding: Orient the infiltrated tissue in a mold filled with molten paraffin and allow it to solidify into a block.[6]

Quantitative Data for Tissue Processing:

StepReagentIncubation TimeNumber of Changes
Dehydration70% Ethanol45 - 90 minutes1
80% Ethanol45 minutes1
95% Ethanol45 - 90 minutes2
100% Ethanol40 - 90 minutes3
ClearingThis compound15 - 60 minutes2 - 3
InfiltrationParaffin Wax (56-60°C)20 - 60 minutes2 - 3

Note: Incubation times may need to be optimized based on tissue type and size. For instance, smaller biopsy specimens require shorter processing times than larger tissue sections.[7]

Protocol 2: Hematoxylin and Eosin (H&E) Staining

This is the most common staining method in histology, providing a general overview of tissue morphology. This compound is used for deparaffinization before staining and for clearing before mounting.

Signaling Pathway for H&E Staining:

G cluster_deparaffinization Deparaffinization & Rehydration cluster_staining Staining cluster_dehydration_clearing Dehydration & Clearing Xylene_1 This compound I Xylene_2 This compound II Xylene_1->Xylene_2 Ethanol_100 100% Ethanol Xylene_2->Ethanol_100 Ethanol_95 95% Ethanol Ethanol_100->Ethanol_95 Water Distilled Water Ethanol_95->Water Hematoxylin Hematoxylin (stains nuclei blue) Water->Hematoxylin Eosin Eosin (stains cytoplasm pink/red) Hematoxylin->Eosin Ethanol_95_2 95% Ethanol Eosin->Ethanol_95_2 Ethanol_100_2 100% Ethanol Ethanol_95_2->Ethanol_100_2 Xylene_3 This compound Ethanol_100_2->Xylene_3 Mounting Mount with this compound based medium Xylene_3->Mounting

Caption: H&E staining workflow, including deparaffinization and clearing.

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of this compound to remove paraffin.[8]

    • Rehydrate the tissue by passing it through descending grades of ethanol.[8]

    • Rinse with distilled water.[8]

  • Staining:

    • Immerse in Hematoxylin to stain cell nuclei blue.

    • Rinse and "blue" the nuclei in tap water or a bluing agent.[8]

    • Counterstain with Eosin Y to stain the cytoplasm and connective tissue in shades of pink and red.[8]

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the stained sections through ascending grades of ethanol.[8]

    • Clear the sections in two changes of this compound.[8]

    • Apply a drop of this compound based mounting medium and place a coverslip.[9][10]

Quantitative Data for H&E Staining:

StepReagentIncubation TimeNumber of Changes
DeparaffinizationThis compound3 - 5 minutes2 - 3
Rehydration100% Ethanol1 - 3 minutes2 - 3
95% Ethanol1 - 3 minutes1
80% / 70% Ethanol1 - 3 minutes1
Hematoxylin StainingHarris or Mayer's Hematoxylin1 - 10 minutes1
Eosin StainingEosin Y Solution30 seconds - 2 minutes1
Dehydration95% Ethanol1 - 5 minutes2 - 3
100% Ethanol1 - 5 minutes2 - 3
ClearingThis compound1 - 15 minutes2 - 3
Protocol 3: Immunohistochemistry (IHC)

IHC is used to detect specific antigens in tissue sections using antibodies. The initial steps of deparaffinization and rehydration are critical for antibody penetration.

Experimental Workflow for IHC:

G Deparaffinization Deparaffinization (this compound) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat or Enzyme) Rehydration->AntigenRetrieval Blocking Blocking (Serum/BSA) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Enzyme-conjugated) PrimaryAb->SecondaryAb Detection Detection (Substrate/Chromogen) SecondaryAb->Detection Counterstain Counterstain (e.g., Hematoxylin) Detection->Counterstain DehydrationClearing Dehydration & Clearing (Ethanol & this compound) Counterstain->DehydrationClearing Mounting Mounting DehydrationClearing->Mounting

Caption: Key steps in a typical immunohistochemistry (IHC) workflow.

Methodology:

  • Deparaffinization and Rehydration:

    • Incubate slides at 56-60°C for 15 minutes to melt the paraffin.

    • Immerse slides in two to three changes of this compound.[11]

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%, etc.) to water.[11]

  • Antigen Retrieval: Unmask the antigenic epitopes, often through heat-induced (HIER) or proteolytic-induced (PIER) methods.

  • Staining Procedure:

    • Block endogenous peroxidase activity and non-specific binding sites.[11]

    • Incubate with the primary antibody, followed by an enzyme-conjugated secondary antibody.[11]

    • Detect the signal with a suitable substrate-chromogen solution.[12]

  • Counterstaining, Dehydration, and Mounting:

    • Lightly counterstain with hematoxylin to visualize nuclei.

    • Dehydrate the tissue through graded ethanol.[12]

    • Clear in this compound and mount with a permanent, this compound based mounting medium.[12][13]

Quantitative Data for IHC Deparaffinization & Clearing:

StepReagentIncubation TimeNumber of Changes
DeparaffinizationThis compound5 - 10 minutes2 - 3
Rehydration100% Ethanol3 - 5 minutes2
95% Ethanol3 - 5 minutes1
80% / 70% Ethanol3 - 5 minutes1
Dehydration (Post-staining)95% Ethanol5 minutes2
100% Ethanol5 minutes2
Clearing (Post-staining)This compound5 minutes3
Protocol 4: In Situ Hybridization (ISH)

ISH allows for the localization of specific nucleic acid sequences within a morphological context. This compound is used for pre-hybridization deparaffinization and post-hybridization clearing.

Methodology:

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections by immersing slides in two changes of this compound for 5-10 minutes each.[14][15]

    • Rehydrate through a graded ethanol series (100%, 95%, 85%, 70%, etc.) to RNase-free water.[16]

  • Pre-treatment: Permeabilize the tissue (e.g., with proteinase K) to allow probe entry.

  • Hybridization: Apply the labeled nucleic acid probe and incubate overnight at a specific temperature to allow hybridization to the target sequence.

  • Washes and Detection: Perform stringent washes to remove non-specifically bound probe. Detect the probe using an appropriate system (e.g., anti-digoxigenin antibody conjugated to an enzyme for chromogenic detection).

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series.

    • Clear in this compound.

    • Mount with an this compound based mounting medium.[17]

Quantitative Data for ISH Deparaffinization & Clearing:

StepReagentIncubation TimeNumber of Changes
DeparaffinizationThis compound5 - 10 minutes2
Rehydration100% Ethanol2 - 5 minutes2
95% Ethanol2 - 5 minutes1
Descending Ethanol Series~2 minutes each1 each
Dehydration (Post-detection)Graded Ethanol SeriesVaries by protocol1 each
Clearing (Post-detection)This compoundVaries by protocol2

Safety Precautions

This compound is a flammable and toxic chemical.[1] All procedures involving this compound must be performed in a well-ventilated area or a fume hood.[18] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions. While effective, safer alternatives to xylene are being explored due to its hazardous nature.[3]

References

Application Notes and Protocols: m-Xylene as a Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of m-xylene as a solvent in organic reactions. It covers the solvent's physicochemical properties, common applications, experimental procedures, and safety considerations.

Introduction to this compound as a Solvent

This compound (1,3-dimethylbenzene) is an aromatic hydrocarbon that serves as a versatile solvent in various industrial and laboratory settings.[1][2][3] As one of the three isomers of xylene, this compound is a colorless, flammable liquid with a characteristic sweet odor.[2][4][5] Its properties, particularly its relatively high boiling point and ability to dissolve a wide range of organic compounds, make it a suitable medium for numerous organic reactions.[6][7][8] This document will explore its applications in detail, providing researchers with the necessary information for its effective and safe use.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its application as a solvent in organic synthesis. These properties influence reaction kinetics, solubility of reagents, and post-reaction work-up procedures.

PropertyValueReferences
Molecular Formula C₈H₁₀[5][9]
Molecular Weight 106.16 g/mol [4]
Appearance Colorless liquid[4][10]
Odor Sweet, aromatic[4][5]
Density 0.86 g/mL at 25 °C[5][10][11]
Melting Point -47.4 °C to -48 °C[5][11]
Boiling Point 138.9 °C to 139.3 °C[4][5]
Flash Point 25 °C to 27 °C (closed cup)[10][12][13]
Solubility in Water Insoluble/Moderately soluble[10][11][14]
Solubility in Organic Solvents Miscible with many organic solvents[1][8][10]
Vapor Pressure 8 hPa at 20 °C[12]
Auto-ignition Temperature 527 °C[13]
Explosive Limits (in air) 1.1% (Lower) - 7.0% (Upper)[12][13]

Applications in Organic Reactions

This compound's high boiling point allows for reactions to be conducted at elevated temperatures, which can be advantageous for overcoming activation energy barriers and increasing reaction rates. Its non-polar nature makes it an excellent solvent for non-polar and weakly polar reactants.

Friedel-Crafts reactions, which include alkylation and acylation, are fundamental for forming carbon-carbon bonds with aromatic rings.[15] These reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and are typically performed in an inert solvent. This compound can serve as both a reactant and a solvent in these reactions.

A notable example is the Friedel-Crafts alkylation of this compound with tert-butyl chloride in the presence of ferric chloride.[15] The reaction proceeds via an electrophilic aromatic substitution mechanism.[15]

This compound is widely used as a solvent in polymerization reactions.[7] Its excellent solvency for a broad range of monomers and polymers is crucial for homogeneous polymerization, leading to uniform reactions and well-controlled polymer growth.[7] For instance, in the synthesis of polystyrene, xylene can dissolve styrene monomers, facilitating an efficient and smooth reaction.[7] Its high boiling point is also beneficial as it can withstand the elevated temperatures often required for polymerization without rapid evaporation.[7]

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between organoboronic acids and organic halides or triflates, forming a new carbon-carbon bond.[16][17] While various solvents can be used, xylenes are often employed, particularly when higher reaction temperatures are required to facilitate the catalytic cycle. Studies have shown that o-xylene can be an effective solvent for achieving high turnover numbers in Suzuki-Miyaura reactions.[18] The principles apply to this compound as well, especially for substrates requiring high temperatures for efficient coupling.

Experimental Protocols

This protocol describes the synthesis of 1,3-dimethyl-5-tert-butylbenzene via the Friedel-Crafts alkylation of this compound.

Materials:

  • This compound

  • tert-Butyl chloride (2-chloro-2-methylpropane)

  • Iron(III) chloride (FeCl₃), anhydrous

  • Ice

  • Silica gel

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Dry test tubes

  • Ring stand and clamp

  • Pasteur pipets

  • Thermometer adapter

  • Large test tube with cotton and litmus paper (for HCl trap)

  • Ice bath

  • Conical vial

  • Pipet bulb

Procedure:

  • Reaction Setup: To a clean, dry test tube, add this compound and tert-butyl chloride. Clamp the test tube to a ring stand.[15]

  • Gas Trap Assembly: Insert a Pasteur pipet into a thermometer adapter. In a larger test tube, place a piece of moist litmus paper and a wad of cotton to trap the evolved HCl gas.[15]

  • Initiation: Cool the reaction mixture in an ice bath. Quickly weigh the anhydrous iron(III) chloride and add it to the reaction tube. Immediately seal the system with the thermometer adapter and place the gas trap on top.[15]

  • Reaction: The reaction will begin to bubble vigorously after a short induction period as HCl gas is produced.[15] Allow the reaction to proceed until the bubbling slows down, or for approximately 30 minutes.[15]

  • Warming: Remove the ice bath and allow the reaction to warm to room temperature.[15]

  • Purification - Filtration: Prepare a micro-filtration pipet by pushing a small piece of cotton into a Pasteur pipet and adding silica gel to about one-third of its volume.[15] Carefully transfer the reaction mixture to the filtration pipet to remove the iron catalyst.[15] Use a small amount of this compound to rinse the apparatus and collect the maximum product.[15]

  • Purification - Extraction: Transfer the filtered liquid to a conical vial. Add deionized water to perform an extraction of the residual HCl. Mix thoroughly and then remove the lower aqueous layer.[15]

  • Drying: Dry the organic layer with anhydrous sodium sulfate.

  • Analysis: The final product can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and purity.

Workflow Diagram:

Friedel_Crafts_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up reagents 1. Add this compound & tert-Butyl Chloride to Test Tube cool 2. Cool in Ice Bath reagents->cool catalyst 3. Add FeCl3 Catalyst cool->catalyst trap 4. Seal with HCl Gas Trap catalyst->trap react 5. Vigorous Bubbling (HCl Evolution) trap->react warm 6. Warm to Room Temperature react->warm filter 7. Filter through Silica Gel warm->filter extract 8. Aqueous Extraction (Wash) filter->extract dry 9. Dry with Na2SO4 extract->dry product Final Product dry->product

Caption: Workflow for Friedel-Crafts Alkylation of this compound.

Data Presentation: Reaction Parameters

The efficiency of organic reactions in this compound can be influenced by several factors. The following table provides a conceptual summary of how different parameters can affect a generic reaction.

ParameterEffect on ReactionGeneral Recommendation
Temperature Higher temperatures generally increase reaction rates but can also lead to side products.Optimize based on reaction kinetics and product stability. The high boiling point of this compound (139 °C) allows for a wide range.[5]
Catalyst Loading Affects the rate of catalyzed reactions. Higher loading can increase the rate but also the cost and work-up complexity.Typically ranges from 0.1 mol% to 10 mol%, depending on the catalyst's activity.
Reactant Concentration Influences reaction kinetics. Higher concentrations can increase the rate but may also lead to solubility issues or side reactions.Typically 0.1 M to 1.0 M.
Reaction Time Needs to be sufficient for the reaction to reach completion.Monitor reaction progress using techniques like TLC, GC, or LC-MS.

Safety and Handling

This compound is a flammable liquid and vapor and can be harmful if inhaled, swallowed, or in contact with skin.[12][19] It can cause skin, eye, and respiratory irritation.[12][19] Prolonged or repeated exposure may cause damage to organs.[12]

Safety Precautions:

  • Ventilation: Always work in a well-ventilated area or a chemical fume hood.[20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19][20]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[12][13][20] Use explosion-proof electrical equipment.[20]

  • Handling: Avoid breathing vapors or mist.[19][20] Avoid contact with skin, eyes, and clothing.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[13][20]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][19]

    • Skin Contact: Wash off with soap and plenty of water.[4][19]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[19]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[4][19]

Logical Relationship of Safety Measures:

Safety_Measures flammable Flammable no_ignition Eliminate Ignition Sources flammable->no_ignition storage Proper Storage first_aid First Aid Measures (Fresh Air, Wash, Rinse) spill_kit Use Spill Kit harmful Harmful (Inhalation, Skin, Ingestion) ppe_nodes Goggles | Gloves | Lab Coat harmful->ppe_nodes fume_hood Work in Fume Hood harmful->fume_hood irritant Irritant (Skin, Eyes, Respiratory) irritant->ppe_nodes

Caption: Key Safety Considerations for Handling this compound.

Advantages and Disadvantages of this compound

Advantages:

  • High Boiling Point: Allows for reactions to be conducted at higher temperatures compared to solvents like benzene or toluene.[6]

  • Good Solvency: Effectively dissolves a wide range of non-polar organic compounds, resins, and polymers.[7][21]

  • Slower Evaporation Rate: Compared to solvents like toluene, its slower evaporation can be beneficial in applications like paints and lacquers, allowing for better leveling.[21][22]

  • Chemical Stability: As an aromatic hydrocarbon, it is relatively inert under many reaction conditions.

Disadvantages:

  • Flammability: It is a flammable liquid, requiring careful handling and storage to avoid fire hazards.[12]

  • Toxicity: Poses health risks through inhalation, ingestion, and skin contact, with potential for central nervous system depression and organ damage upon prolonged exposure.[23][24]

  • Environmental Concerns: As a volatile organic compound (VOC), its release into the atmosphere can contribute to air pollution.[25] Accidental spills can contaminate soil and water.[9]

  • Separation from Isomers: Commercial xylene is often a mixture of isomers (ortho-, meta-, para-) and ethylbenzene, which can be difficult and costly to separate into high-purity this compound.[1][26]

Alternative Solvents

Due to the health and environmental concerns associated with xylene, there is a growing interest in finding safer, "greener" alternatives.[25][27] The choice of an alternative depends heavily on the specific application and required solvent properties. Some alternatives include:

  • Naphthenic Solvents (e.g., Cyclohexane, Methylcyclohexane): These have lower dissolving power but are suitable for certain saturated compounds.[25]

  • Paraffinic Solvents (e.g., n-Heptane, n-Octane): Useful for applications involving plastics that might be damaged by aromatic solvents.[25]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is an alternative to tetrahydrofuran (THF) and can be considered for some applications where xylene might be used.[28]

  • Dibasic Esters and Propylene Carbonate: Classified as environmentally friendly solvents that are less flammable and aggressive.[27]

Conclusion

This compound is a valuable solvent for a range of organic reactions due to its high boiling point and excellent solvency for non-polar compounds. Its utility in Friedel-Crafts reactions, polymerizations, and high-temperature cross-coupling reactions is well-established. However, its flammability, toxicity, and environmental impact necessitate strict adherence to safety protocols and consideration of greener alternatives where feasible. The information and protocols provided in this document are intended to guide researchers in the safe and effective use of this compound in the laboratory.

References

Friedel-Crafts alkylation of m-Xylene experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Friedel-Crafts Alkylation of m-Xylene

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method in organic chemistry for forming carbon-carbon bonds.[1] This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.[1][2] Common catalysts include aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activate the alkyl halide to generate a carbocation or a related electrophilic species.[1][3]

This application note provides a detailed protocol for the Friedel-Crafts alkylation of this compound (1,3-dimethylbenzene) with tert-butyl chloride (2-chloro-2-methylpropane). This reaction is a classic example used to synthesize 1,3-dimethyl-5-tert-butylbenzene, demonstrating the regioselectivity of electrophilic substitution on a substituted aromatic ring. The protocol covers the experimental setup, reaction execution, product workup, purification, and necessary safety precautions.

Reaction Scheme

The overall reaction involves the substitution of a hydrogen atom on the this compound ring with a tert-butyl group, generating hydrogen chloride (HCl) gas as a byproduct.

Reaction scheme of this compound with tert-butyl chloride to form 1,3-dimethyl-5-tert-butylbenzene
Figure 1. Friedel-Crafts alkylation of this compound with tert-butyl chloride.

Materials and Reagents

Equipment
  • Round-bottom flask or large test tube (50 mL)

  • Clamps and ring stand

  • Magnetic stirrer and stir bar (optional)

  • Ice bath

  • Thermometer and thermometer adapter

  • Gas trap assembly (large test tube, cotton, litmus paper)[3]

  • Separatory funnel (100 mL) or Pasteur pipets for microscale extraction[4]

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Distillation apparatus (optional, for purification)[4]

  • Sand bath or heating mantle (for distillation)[4]

Chemicals and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberHazards
This compoundC₈H₁₀106.17108-38-3Flammable, Harmful
tert-Butyl chlorideC₄H₉Cl92.57507-20-0Flammable, Irritant
Aluminum chloride (anhydrous)AlCl₃133.347446-70-0Corrosive, Reacts with water
Water (deionized)H₂O18.027732-18-5-
Sodium bicarbonate (5% aq. solution)NaHCO₃84.01144-55-8-
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6-

Experimental Protocol

Reaction Setup
  • Assemble the reaction apparatus in a certified chemical fume hood.

  • Place a clean, dry round-bottom flask or large test tube in an ice bath situated on a magnetic stirrer.

  • Prepare a gas trap to capture the evolved HCl gas. This can be done by inserting a Pasteur pipet into a thermometer adapter fitted onto the reaction vessel. The other end of the pipet should lead to a larger test tube containing a piece of moist cotton and litmus paper to indicate the presence of acid.[3]

Reaction Procedure
  • To the reaction flask, add this compound and tert-butyl chloride.[3] An example ratio is 12.2 mL of this compound and 12.5 mL of tert-butyl chloride.[5]

  • Begin stirring and allow the mixture to cool in the ice bath for 5-10 minutes.

  • While maintaining cooling and stirring, carefully and quickly add the anhydrous aluminum chloride catalyst (approx. 1.0 g) in small portions.[3][5] Caution: AlCl₃ is highly hygroscopic and reacts violently with water; handle it quickly and avoid exposure to air.[6]

  • Immediately seal the system with the gas trap assembly.[3]

  • The reaction may have a brief induction period, after which vigorous bubbling (evolution of HCl gas) will commence.[3] The litmus paper in the gas trap should turn red.

  • Continue stirring in the ice bath. Allow the reaction to proceed until the rate of gas evolution slows significantly, typically for about 30 minutes.[3]

  • Once the reaction subsides, remove the ice bath and allow the mixture to warm to room temperature.[3]

Workup and Isolation
  • Quenching: Carefully pour the reaction mixture over approximately 20-25 g of crushed ice in a beaker.[7] This will decompose the aluminum chloride catalyst. Add 5-10 mL of water to ensure complete decomposition.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Note the formation of two layers (an organic layer and an aqueous layer).

  • Separate the lower aqueous layer and discard it.[4]

  • Washing: Wash the remaining organic layer sequentially with:

    • 20 mL of deionized water.[4]

    • 20 mL of 5% sodium bicarbonate solution to neutralize any residual acid.[4][7] Vent the separatory funnel frequently to release any CO₂ gas produced.

    • A final 20 mL portion of deionized water.

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

Purification
  • Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water. Let it stand for 10-15 minutes, swirling occasionally, until the liquid is clear.

  • Filtration: Decant or filter the dried liquid into a clean, dry, pre-weighed flask to remove the drying agent.

  • Solvent Removal (Optional): If excess this compound is used, it can be removed by simple distillation, as it has a lower boiling point (139 °C) than the expected product.[4]

  • The final product, 1,3-dimethyl-5-tert-butylbenzene, can be collected. The yield for a similar procedure has been reported to be over 90%.[8]

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents
ReagentVolume (mL)Mass (g)MolesMolar Ratio
This compound12.210.50.0991.0
tert-Butyl chloride12.510.80.1171.18
Aluminum chloride-1.00.00750.076

Note: Based on representative values.[5] Densities: this compound (0.86 g/mL), tert-Butyl chloride (0.865 g/mL).

Table 2: Reaction Conditions Summary
ParameterValue
CatalystAnhydrous Aluminum Chloride[8]
Alkylating Agenttert-Butyl Chloride[8]
Temperature0-5 °C (initial), then warm to RT[3]
Reaction Time~30 minutes[3]
WorkupAqueous wash, NaHCO₃ neutralization[4][7]
PurificationDrying, Distillation (optional)[4]

Safety Precautions

  • General: This experiment must be conducted in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[10]

  • Chemical Hazards:

    • This compound: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation.[10][11][12]

    • tert-Butyl Chloride: Highly flammable liquid and vapor. Causes skin and eye irritation.

    • Aluminum Chloride (Anhydrous): Corrosive. Reacts violently with water, releasing heat and HCl gas.[6] Avoid all contact with moisture.

    • Hydrogen Chloride (HCl) Gas: The reaction evolves corrosive and toxic HCl gas.[3] An efficient gas trap is mandatory to prevent its release into the lab atmosphere.

  • Handling:

    • Keep all reagents away from heat, sparks, and open flames.[11]

    • Dispense anhydrous aluminum chloride quickly to minimize exposure to atmospheric moisture.

    • The quenching process is exothermic and should be performed slowly and cautiously by adding the reaction mixture to ice.[7]

Experimental Workflow Visualization

Friedel_Crafts_Alkylation Experimental Workflow: Friedel-Crafts Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep Preparation reaction Reaction reactants 1. Combine this compound and tert-butyl chloride in flask. cool 2. Cool mixture in ice bath. reactants->cool add_catalyst 3. Add AlCl3 catalyst. Seal with gas trap. cool->add_catalyst workup Workup react_stir 4. Stir in ice bath for ~30 min. Allow reaction to proceed. add_catalyst->react_stir warm 5. Warm to room temperature. react_stir->warm quench 6. Quench by pouring mixture onto ice. warm->quench purification Purification & Analysis extract 7. Transfer to separatory funnel. Separate aqueous layer. quench->extract wash 8. Wash organic layer with H2O and NaHCO3 solution. extract->wash dry 9. Dry organic layer with anhydrous Na2SO4. wash->dry filter 10. Filter to remove drying agent. dry->filter distill 11. Purify by distillation (optional). filter->distill product Final Product: 1,3-dimethyl-5-tert-butylbenzene distill->product

Caption: Workflow for the synthesis of 1,3-dimethyl-5-tert-butylbenzene.

References

Synthesis of Isophthalic Acid from m-Xylene Oxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isophthalic acid (IPA) via the oxidation of meta-xylene (m-xylene). Isophthalic acid is a crucial aromatic dicarboxylic acid used as a comonomer in the production of high-performance polymers such as polyethylene terephthalate (PET) resins, unsaturated polyester resins, and alkyd resins for coatings.[1] The quality of the this compound feedstock directly influences the purity and performance of the resulting isophthalic acid.[1]

Reaction Principle

The industrial synthesis of isophthalic acid is predominantly achieved through the liquid-phase aerobic oxidation of this compound. This process typically employs a multi-component catalyst system in an acetic acid solvent. The overall reaction is highly exothermic.

Reaction:

C₆H₄(CH₃)₂ + 3O₂ → C₆H₄(COOH)₂ + 2H₂O

The reaction proceeds through the formation of intermediate products, primarily m-toluic acid and 3-carboxybenzaldehyde. Complete conversion of these intermediates is crucial for obtaining high-purity isophthalic acid.

Catalysis

The most common and commercially established catalyst system is a combination of cobalt and manganese salts, promoted by a bromine-containing compound.[2][3]

  • Cobalt and Manganese: These transition metals act as the primary catalysts, facilitating the oxidation process. Cobalt acetate and manganese acetate are commonly used.[3][4]

  • Bromine Promoter: A bromine source, such as hydrobromic acid (HBr), sodium bromide (NaBr), or tetrabromoethane, is essential for the catalyst system's high activity.[2] The corrosive nature of the bromine-acetic acid environment often necessitates the use of titanium-lined reactors.[2]

Research into bromine-free catalyst systems, such as those involving phosphotungstic acid, is ongoing to mitigate corrosion issues, though these are not yet widely commercialized.[5][6][7]

Experimental Data

The following tables summarize quantitative data from various experimental and industrial processes for the synthesis of isophthalic acid.

Table 1: Typical Reaction Conditions for this compound Oxidation

ParameterValueReference
Temperature175 - 225 °C[2]
Pressure1500 - 3000 kPa[2]
SolventAcetic Acid[2][3][8]
Catalyst SystemCo/Mn/Br[2][3][8]
OxidantCompressed Air (excess O₂)[2]

Table 2: Example Catalyst Compositions

Catalyst ComponentConcentration (by weight)Reference
Cobalt (Co) Salt200-300 parts[9][10]
Manganese (Mn) Salt10-30 parts (relative to Co salt)[9]
Bromine-containing Compound10-30 parts (relative to Co salt)[9]
Benzoic Acid (Additive)300-800 ppmw[9]

Experimental Protocols

The following protocols describe a general laboratory-scale and a conceptual industrial-scale process for the synthesis of isophthalic acid from this compound.

Protocol 1: Laboratory-Scale Semicontinuous Synthesis

This protocol is based on typical laboratory studies of this compound oxidation.[3][8]

Materials:

  • This compound (≥99.5% purity)[1]

  • Acetic acid (glacial)

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Hydrobromic acid (48% aq.)

  • High-purity nitrogen gas

  • Compressed air

Equipment:

  • High-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, gas outlet, thermocouple, and pressure gauge.

  • Heating mantle or oil bath.

  • Condenser.

  • Filtration apparatus (e.g., Büchner funnel).

  • Drying oven.

Procedure:

  • Reactor Charging: In a typical experiment, charge the high-pressure reactor with a mixture of this compound, acetic acid, water, and the catalyst components (cobalt acetate, manganese acetate, and hydrobromic acid). A representative mixture might contain 100g of this compound and 800g of acetic acid.[9]

  • Inerting: Seal the reactor and purge with high-purity nitrogen to remove air. Pressurize with nitrogen to check for leaks.

  • Heating and Stirring: Begin stirring at a constant rate (e.g., 800 rpm) and heat the reactor to the desired reaction temperature (e.g., 180-195 °C).[3][4]

  • Initiation of Oxidation: Once the set temperature is reached and stable, switch the gas feed from nitrogen to compressed air to initiate the oxidation reaction. Maintain a constant pressure within the reactor (e.g., 3.0 MPa).[9]

  • Reaction Monitoring: The reaction is highly exothermic, and the temperature should be carefully controlled. The reaction progress can be monitored by analyzing off-gas composition or by taking liquid samples (if the reactor setup allows) to determine the concentration of reactants, intermediates, and products by techniques such as HPLC.

  • Reaction Completion and Cooldown: After the desired reaction time, stop the airflow and cool the reactor to room temperature.

  • Product Isolation: Vent the reactor and collect the resulting slurry. The solid crude isophthalic acid can be separated from the reaction mixture by filtration.

  • Washing and Drying: Wash the filter cake with acetic acid and then with water to remove residual catalyst and solvent. Dry the purified isophthalic acid in an oven.

Protocol 2: Conceptual Industrial Production Process

This protocol outlines the key stages of a continuous industrial process for producing purified isophthalic acid (PIA).[11][12]

Stages:

  • Feed Preparation: A feed mixture containing this compound, acetic acid solvent, and the Co/Mn/Br catalyst system is continuously prepared.[2]

  • Oxidation:

    • The feed mixture is pumped into a main oxidation reactor operating at high temperature (175–225 °C) and pressure (1500–3000 kPa).[2]

    • Compressed air is fed in excess to ensure a high conversion of this compound.[2] The reaction is controlled to leave a specific concentration of the intermediate 3-carboxybenzaldehyde (e.g., 500 to 10,000 ppm).[12]

    • The reaction mixture then flows to a post-oxidation reactor to further reduce the concentration of 3-carboxybenzaldehyde to a lower level (e.g., 100 to 800 ppm).[12]

  • Crystallization and Separation: The slurry from the post-oxidation reactor is cooled, allowing the crude isophthalic acid (CIA) to crystallize. The CIA is then separated from the mother liquor by filtration or centrifugation.

  • Solvent Recovery: The mother liquor, containing the catalyst and unreacted components, is processed to recover the acetic acid for recycling.[12]

  • Purification:

    • The CIA is re-slurried in purified acetic acid.[12]

    • This mixture is heated (e.g., to 100 °C or higher) with stirring.[12]

    • A common industrial purification method involves hydrogenation of an aqueous solution of the crude isophthalic acid in the presence of a palladium catalyst to convert color-forming impurities.[11]

  • Final Product Isolation: The purified isophthalic acid is separated by filtration, washed, and dried to yield the final high-purity product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_separation Separation & Purification m_xylene This compound reactor High-Pressure Reactor (175-225°C, 1500-3000 kPa) m_xylene->reactor catalyst Co/Mn/Br Catalyst catalyst->reactor solvent Acetic Acid solvent->reactor oxidant Air (O2) oxidant->reactor slurry Crude IPA Slurry reactor->slurry Reaction Mixture filtration Filtration slurry->filtration crude_ipa Crude Isophthalic Acid filtration->crude_ipa Solid mother_liquor Mother Liquor (Catalyst Recycle) filtration->mother_liquor Liquid purification Purification (e.g., Recrystallization/ Hydogenation) crude_ipa->purification pure_ipa Purified Isophthalic Acid purification->pure_ipa

Caption: Experimental workflow for the synthesis and purification of isophthalic acid.

reaction_pathway m_xylene This compound m_toluic_acid m-Toluic Acid m_xylene->m_toluic_acid +O2 -H2O cba 3-Carboxybenzaldehyde m_toluic_acid->cba +O2 -H2O ipa Isophthalic Acid cba->ipa +O2

Caption: Simplified reaction pathway for the oxidation of this compound to isophthalic acid.

References

Application Notes and Protocols for m-Xylene in GC-MS Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. A critical step in the GC-MS workflow is sample preparation, which aims to extract and concentrate the analytes of interest from the sample matrix and present them in a solvent suitable for injection into the GC system. The choice of solvent is paramount and is dictated by the analyte's properties, the sample matrix, and the desired analytical outcome.

m-Xylene, an aromatic hydrocarbon, possesses properties that make it a candidate for specific applications in GC-MS sample preparation. With its non-polar nature, it is effective in dissolving or extracting other non-polar compounds. Its boiling point of 139°C is higher than that of other common non-polar solvents like hexane (69°C) and dichloromethane (39.6°C), which can be advantageous in specific applications where a less volatile solvent is required. However, it should be noted that while the physicochemical properties of this compound suggest its utility, detailed and validated application protocols for its use as a primary sample preparation solvent for a wide range of analytes are not extensively documented in scientific literature. The following application notes and protocols are based on established principles of analytical chemistry and are intended to serve as a comprehensive guide for method development and validation.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₁₀
Molar Mass 106.16 g/mol
Appearance Colorless liquid
Odor Aromatic
Density 0.86 g/mL
Boiling Point 139 °C
Melting Point -48 °C
Solubility in water Very slightly soluble
Miscibility Miscible with acetone, ethanol, ether, and other organic solvents.[1][2]

Application I: Liquid-Liquid Extraction (LLE) of Neutral and Acidic Drug Compounds from Aqueous Matrices

This protocol outlines a general procedure for the extraction of neutral and weakly acidic drug compounds from aqueous samples such as plasma, urine, or wastewater using this compound as the extraction solvent. The non-polar nature of this compound makes it suitable for extracting non-polar analytes from a polar aqueous phase. For weakly acidic compounds, adjusting the pH of the aqueous phase to below the pKa of the analyte will promote its neutral form, enhancing its partitioning into the non-polar this compound phase.

Experimental Protocol: LLE with this compound

1. Sample Preparation: a. To 1.0 mL of the aqueous sample (e.g., plasma, urine) in a glass centrifuge tube, add 10 µL of an appropriate internal standard solution. b. For weakly acidic analytes, adjust the pH of the sample to approximately 2 units below the analyte's pKa using a suitable acid (e.g., 1 M HCl). This ensures the analyte is in its neutral, more extractable form. c. For neutral analytes, no pH adjustment is necessary.

2. Liquid-Liquid Extraction: a. Add 2.0 mL of this compound to the prepared sample. b. Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase. c. Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

3. Analyte Concentration: a. Carefully transfer the upper organic layer (this compound) to a clean tube. b. Evaporate the this compound to dryness under a gentle stream of nitrogen at a temperature appropriate for the analyte's stability (e.g., 40-50°C). The relatively high boiling point of this compound may require a longer evaporation time compared to more volatile solvents. c. Reconstitute the dried residue in a small volume (e.g., 100 µL) of a more volatile solvent compatible with the GC-MS system (e.g., ethyl acetate or hexane) for injection.

4. GC-MS Analysis: a. Transfer the reconstituted sample to a GC vial. b. Inject 1 µL of the sample into the GC-MS system.

Illustrative Workflow for LLE using this compound

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_concentration Concentration cluster_analysis Analysis Sample Aqueous Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH (for acidic analytes) Add_IS->Adjust_pH Add_Xylene Add this compound (2 mL) Adjust_pH->Add_Xylene Vortex Vortex (2 min) Add_Xylene->Vortex Centrifuge Centrifuge (3000 x g, 10 min) Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Volatile Solvent Evaporate->Reconstitute GCMS_Analysis GC-MS Injection Reconstitute->GCMS_Analysis Solid_Dissolution_Workflow cluster_prep Sample Preparation cluster_dissolution Dissolution cluster_cleanup Cleanup (Optional) cluster_analysis Analysis Solid_Sample Weigh Solid Sample Add_Solvent Add this compound & Internal Standard Solid_Sample->Add_Solvent Dissolve Sonication / Vortexing Add_Solvent->Dissolve Cleanup Centrifuge or Filter Dissolve->Cleanup Dilution Dilute if Necessary Cleanup->Dilution GCMS_Analysis GC-MS Injection Dilution->GCMS_Analysis

References

Application Notes and Protocols for m-Xylene in Scintillation Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of meta-xylene (m-xylene) as a primary solvent in liquid scintillation cocktails. This document includes detailed information on the properties of this compound, protocols for cocktail preparation and its application in radioimmunoassays, and a comparative analysis with other common scintillation solvents.

Introduction to this compound in Liquid Scintillation Counting

Liquid scintillation counting (LSC) is a widely used technique for the quantification of beta- and alpha-emitting radionuclides. The process relies on the transfer of energy from a radioactive decay event to a solvent molecule, which in turn transfers that energy to a fluorescent solute (fluor). This energy transfer cascade results in the emission of photons, which are detected by a photomultiplier tube.

This compound is classified as a "classical" aromatic solvent and has historically been a key component in many scintillation cocktails.[1][2][3] Its primary roles in a scintillation cocktail are to dissolve the sample and the scintillators and to efficiently transfer energy from the radioisotope to the primary scintillator.[1] Aromatic solvents like this compound are well-suited for this purpose due to their π-electron systems, which are readily excited by the energy from radioactive decay.[4]

While effective, it is important to note that classical solvents like this compound are flammable and have associated health and safety considerations.[3] Newer, "safer" scintillation cocktails often utilize solvents with higher flash points and lower toxicity.[1][2]

Properties of this compound and Other Scintillation Solvents

The choice of solvent is critical to the performance of a scintillation cocktail. Key properties include high energy transfer efficiency, good solubility for fluors and samples, and a low vapor pressure for safety. The following table summarizes the physical properties of this compound in comparison to other common scintillation solvents.

SolventChemical FormulaRelative Pulse Height¹Flash Point (°C)Vapor Pressure (mm Hg at 25°C)
This compound C₈H₁₀Good> Room Temperature8
TolueneC₇H₈100< Room Temperature28
p-XyleneC₈H₁₀Good> Room TemperatureNot suitable alone (solid at 12-13°C)
PseudocumeneC₉H₁₂High> Room Temperature2

¹Relative Pulse Height is a measure of the energy transfer efficiency, with Toluene set as the reference at 100.[1]

Composition of this compound Based Scintillation Cocktails

A typical this compound based scintillation cocktail consists of the following components:

  • Primary Solvent: this compound (typically the bulk of the solution).

  • Primary Scintillator (Fluor): Captures energy from the solvent and emits photons. A common choice is 2,5-diphenyloxazole (PPO). The typical concentration of primary scintillators is between 5 and 12 g/L.[1][2]

  • Secondary Scintillator (Wavelength Shifter): Absorbs the photons emitted by the primary scintillator and re-emits them at a longer wavelength, which is more efficiently detected by photomultiplier tubes. 1,4-bis-[2-(5-phenyloxazolyl)]benzene (POPOP) is a widely used secondary scintillator.[3][4]

  • Surfactant (for aqueous samples): Emulsifiers like Triton X-100 are added to allow for the counting of aqueous samples by forming stable micelles.

Experimental Protocols

Protocol for Preparation of a General-Purpose this compound Scintillation Cocktail

This protocol describes the preparation of a standard scintillation cocktail for non-aqueous samples.

Materials:

  • This compound (scintillation grade)

  • 2,5-diphenyloxazole (PPO)

  • 1,4-bis-[2-(5-phenyloxazolyl)]benzene (POPOP)

  • Glass bottle with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry glass bottle, add the desired volume of this compound.

  • Weigh out PPO to a final concentration of 5-7 g/L. For example, for 1 liter of cocktail, add 5-7 grams of PPO.

  • Weigh out POPOP to a final concentration of 0.1-0.5 g/L. For 1 liter of cocktail, add 0.1-0.5 grams of POPOP.

  • Add a magnetic stir bar to the bottle and cap it securely.

  • Place the bottle on a magnetic stirrer and stir until the PPO and POPOP are completely dissolved. This may take several hours.

  • Store the prepared cocktail in a tightly sealed, light-protected bottle at room temperature.

Protocol for Radioimmunoassay (RIA) using a this compound Based Scintillation Cocktail

This protocol outlines the key steps of a competitive radioimmunoassay followed by liquid scintillation counting.

Materials:

  • Prepared this compound based scintillation cocktail (with surfactant if samples are aqueous)

  • Radiolabeled antigen (tracer)

  • Unlabeled antigen (standard and unknown samples)

  • Specific antibody

  • Assay buffer

  • Precipitating reagent (e.g., polyethylene glycol)

  • Scintillation vials

  • Liquid scintillation counter

  • Centrifuge

Procedure:

  • Assay Setup: In a series of tubes, pipette the assay buffer, a fixed amount of radiolabeled antigen, and either the standard antigen (at varying known concentrations) or the unknown sample.[5]

  • Antibody Addition: Add a fixed, limited amount of the specific antibody to each tube.

  • Incubation: Incubate the tubes to allow the labeled and unlabeled antigens to compete for binding to the antibody, reaching equilibrium.[6]

  • Separation of Bound and Free Antigen: Add a precipitating reagent to separate the antibody-bound antigen from the free antigen. Centrifuge the tubes to pellet the antibody-antigen complexes.[5]

  • Sample Preparation for LSC: Carefully decant the supernatant containing the free radiolabeled antigen. Dissolve the pellet containing the bound radiolabeled antigen in an appropriate volume of this compound based scintillation cocktail.

  • Liquid Scintillation Counting: Place the scintillation vials in a liquid scintillation counter and measure the radioactivity (Counts Per Minute, CPM).

  • Data Analysis: Construct a standard curve by plotting the CPM of the standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their CPM values on the standard curve.[5]

Performance and Quenching

Counting Efficiency: The counting efficiency of a scintillation cocktail is the ratio of the detected counts per minute (CPM) to the actual disintegrations per minute (DPM). For beta emitters like Tritium (³H) and Carbon-14 (¹⁴C), this compound based cocktails can achieve high counting efficiencies, although these can be influenced by the presence of quenching agents.

Quenching: Quenching is any process that reduces the light output of the scintillation process, leading to a lower measured count rate. There are two main types:

  • Chemical Quenching: Occurs when substances in the sample interfere with the energy transfer from the solvent to the fluor.

  • Color Quenching: Occurs when colored substances in the sample absorb the photons emitted by the fluors.

Quench correction methods are essential for obtaining accurate DPM values. These methods typically involve creating a quench curve using a set of standards with known activity and varying amounts of a quenching agent.

Visualizations

Energy Transfer in a Scintillation Cocktail

The following diagram illustrates the fundamental process of energy transfer within a liquid scintillation cocktail.

EnergyTransfer cluster_decay Radioactive Decay cluster_solvent Solvent Excitation cluster_fluors Fluor Excitation & Emission cluster_detection Detection Decay Beta Particle Emission Solvent This compound Decay->Solvent Energy Transfer PPO Primary Fluor (PPO) Solvent->PPO Energy Transfer POPOP Secondary Fluor (POPOP) PPO->POPOP Photon Emission (UV) PMT Photomultiplier Tube POPOP->PMT Photon Emission (Visible) RIA_Workflow cluster_preparation Assay Preparation cluster_reaction Competitive Binding cluster_separation Separation cluster_counting Quantification A Prepare Standards & Samples B Add Radiolabeled Antigen (Tracer) A->B C Add Specific Antibody B->C D Incubate C->D E Add Precipitating Reagent D->E F Centrifuge E->F G Separate Bound & Free Antigen F->G H Add Scintillation Cocktail to Bound Fraction G->H I Liquid Scintillation Counting H->I J Generate Standard Curve & Calculate Results I->J

References

Application of m-Xylene in the Production of Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of meta-xylene (m-xylene) in the synthesis of various polymers. The information is tailored for professionals in research, scientific, and drug development fields, offering comprehensive methodologies and quantitative data to support laboratory and industrial applications.

Application Note 1: this compound as a Precursor for Isophthalic Acid in Polyester Synthesis

The primary application of this compound in the polymer industry is as a chemical intermediate for the production of isophthalic acid (IPA).[1] IPA is a crucial comonomer used to modify the properties of widely used polymers such as polyethylene terephthalate (PET) and to produce unsaturated polyester resins (UPRs).[1][2] The incorporation of IPA enhances the thermal stability, chemical resistance, and mechanical properties of these polymers.[2]

The conversion of this compound to isophthalic acid is achieved through catalytic oxidation.[1] This process typically involves the use of a multi-component catalyst system in a solvent, followed by purification steps to obtain high-purity IPA suitable for polymerization.

Logical Relationship: From this compound to High-Performance Polymers

mXylene_to_Polymers mXylene This compound Oxidation Catalytic Oxidation mXylene->Oxidation Precursor IPA Isophthalic Acid (IPA) Oxidation->IPA Product Polycondensation Polycondensation IPA->Polycondensation Monomer UPR Unsaturated Polyester Resins (UPR) Polycondensation->UPR PET Modified Polyethylene Terephthalate (PET) Polycondensation->PET

Caption: Pathway from this compound to key polymers.

Experimental Protocol: Catalytic Oxidation of this compound to Isophthalic Acid

This protocol describes the liquid-phase aerobic oxidation of this compound to isophthalic acid using a cobalt-manganese-bromine catalyst system in an acetic acid solvent. This method is widely referenced in industrial processes.[3][4]

Materials:

  • This compound (reactant)

  • Acetic acid (solvent)

  • Cobalt (II) acetate tetrahydrate (catalyst)

  • Manganese (II) acetate tetrahydrate (catalyst)

  • Sodium bromide or hydrobromic acid (promoter)

  • Compressed air or oxygen (oxidant)

  • Benzoic acid (optional, promoter)

Equipment:

  • High-pressure reactor (e.g., stirred autoclave) equipped with a gas inlet, outlet, pressure gauge, thermocouple, and stirring mechanism.

  • Condenser to recover solvent.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with this compound, acetic acid, cobalt (II) acetate, manganese (II) acetate, and the bromine source. The typical solvent-to-reactant ratio and catalyst concentrations are detailed in Table 1.

  • Pressurization and Heating: Seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the reactor with compressed air or oxygen to the desired pressure (typically 15-30 bar).[5]

  • Reaction Initiation: Begin stirring and heat the reactor to the reaction temperature, generally between 175-225 °C.[5]

  • Reaction Monitoring: Maintain the temperature and pressure for the duration of the reaction (typically 1-3 hours). Monitor the reaction progress by analyzing off-gas composition or by taking liquid samples for analysis (e.g., by HPLC).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and slowly depressurize.

  • Product Isolation: The crude isophthalic acid will precipitate from the acetic acid solution upon cooling. Isolate the solid product by filtration.

  • Purification: Wash the crude IPA with hot water to remove residual catalyst and solvent. Further purification can be achieved by recrystallization from a suitable solvent or by hydrogenation to remove color-forming impurities.

Quantitative Data: this compound Oxidation to Isophthalic Acid
ParameterValue/RangeReference(s)
Reactants & Solvent
This compound:Acetic Acid Ratio1:3 to 1:10 (w/w)[3]
Catalyst Composition (ppm by weight of solvent)
Cobalt (Co)200 - 300 ppm
Manganese (Mn)400 - 600 ppm[6]
Bromine (Br)100 - 600 ppm[6]
Reaction Conditions
Temperature175 - 225 °C[5]
Pressure15 - 30 bar[5]
Reaction Time1 - 3 hours[6]
Yield
Isophthalic Acid Yield> 95%

Application Note 2: Synthesis of Poly(m-phenylene isophthalamide) (PMIA)

This compound is the precursor to isophthaloyl chloride, a key monomer in the synthesis of high-performance aromatic polyamides, such as poly(m-phenylene isophthalamide) (PMIA). PMIA is known for its exceptional thermal stability, chemical resistance, and mechanical strength, making it suitable for applications in fire-resistant textiles, electrical insulation, and filtration membranes.

One effective method for synthesizing high molecular weight PMIA is through interfacial polymerization, which involves the reaction of an aqueous solution of m-phenylenediamine (MPD) with an organic solution of isophthaloyl chloride (IPC).

Experimental Workflow: Interfacial Polymerization of PMIA

PMIA_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Product Isolation & Purification AqueousPhase Aqueous Phase: m-Phenylenediamine (MPD) + Acid Acceptor in Water Mixing Vigorous Mixing (High-Speed Homogenizer) AqueousPhase->Mixing OrganicPhase Organic Phase: Isophthaloyl Chloride (IPC) in Organic Solvent OrganicPhase->Mixing Polymerization Interfacial Polycondensation Mixing->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing with Water and Acetone Filtration->Washing Drying Drying under Vacuum Washing->Drying PMIA_Product PMIA_Product Drying->PMIA_Product Final PMIA Polymer

Caption: Workflow for PMIA synthesis.

Experimental Protocol: Interfacial Polymerization of Poly(m-phenylene isophthalamide)

This protocol is based on an optimized procedure for achieving high molecular weight PMIA with a high yield.

Materials:

  • m-Phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • Sodium carbonate (Na₂CO₃) as an acid acceptor

  • Tetrahydrofuran (THF) as the organic solvent

  • Deionized water

  • Acetone

Equipment:

  • High-speed homogenizer or blender

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: Dissolve m-phenylenediamine (MPD) and sodium carbonate (as an acid acceptor) in deionized water. The optimal concentrations are provided in Table 2.

  • Organic Phase Preparation: Dissolve isophthaloyl chloride (IPC) in tetrahydrofuran (THF).

  • Polymerization: Add the organic phase to the aqueous phase under vigorous stirring using a high-speed homogenizer. The polymerization occurs rapidly at the interface of the two immiscible phases. Maintain the reaction for the specified time and at the optimal temperature.

  • Product Collection: The PMIA polymer precipitates as a solid. Collect the polymer by filtration using a Buchner funnel.

  • Washing: Wash the collected polymer thoroughly with deionized water to remove unreacted monomers and salts. Subsequently, wash with acetone to remove the organic solvent and low molecular weight oligomers.

  • Drying: Dry the purified PMIA polymer in a vacuum oven at a specified temperature until a constant weight is achieved.

Quantitative Data: Optimized Interfacial Polymerization of PMIA
ParameterOptimized ValueReference
Aqueous Phase
MPD Concentration0.25 mol/L
Na₂CO₃ Concentration0.50 mol/L
Organic Phase
IPC Concentration0.25 mol/L
Reaction Conditions
Temperature25 °C
Reaction Time10 minutes
Stirring Rate8000 rpm
Polymer Properties
Yield99.7%
Intrinsic Viscosity2.1 dL/g
Tensile Strength25 MPa
Initial Degradation Temp.440 °C

Application Note 3: this compound as a Solvent in Ziegler-Natta Polymerization

This compound, as an aromatic hydrocarbon, can be used as a solvent in certain polymerization processes, particularly in slurry or solution polymerizations. Its relatively high boiling point allows for reactions to be conducted at elevated temperatures. A notable example is its potential use as a solvent in the Ziegler-Natta polymerization of olefins, such as ethylene, to produce polyethylene.

Ziegler-Natta catalysts are heterogeneous catalysts that enable the production of linear and stereoregular polymers. The choice of solvent can influence the catalyst activity, polymer molecular weight, and particle morphology.

Experimental Workflow: Ziegler-Natta Polymerization of Ethylene in this compound

ZN_Polymerization_Workflow cluster_setup Reactor Setup & Catalyst Preparation cluster_polymerization Polymerization Reaction cluster_termination Termination & Product Recovery ReactorPrep Reactor Assembly & Purging SolventAdd Addition of this compound ReactorPrep->SolventAdd CocatalystAdd Addition of Co-catalyst (e.g., TEAL) SolventAdd->CocatalystAdd CatalystInject Injection of Ziegler-Natta Catalyst CocatalystAdd->CatalystInject EthyleneFeed Feeding Ethylene Gas CatalystInject->EthyleneFeed Reaction Polymerization at Controlled T & P EthyleneFeed->Reaction Quenching Quenching with Acidified Alcohol Reaction->Quenching Filtration Filtration of Polyethylene Quenching->Filtration Washing Washing and Drying Filtration->Washing PE_Product PE_Product Washing->PE_Product Final Polyethylene Product

Caption: Workflow for ethylene polymerization.

Experimental Protocol: Ziegler-Natta Polymerization of Ethylene in this compound

This protocol is a representative procedure for the slurry polymerization of ethylene using a supported Ziegler-Natta catalyst with this compound as the solvent.

Materials:

  • High-purity ethylene gas

  • This compound (polymerization grade, dried)

  • Supported Ziegler-Natta catalyst (e.g., MgCl₂/TiCl₄-based)

  • Triethylaluminum (TEAL) or other organoaluminum co-catalyst

  • Methanol or ethanol (for quenching)

  • Hydrochloric acid (for catalyst deactivation)

  • Nitrogen gas (for purging)

Equipment:

  • Jacketed glass or stainless-steel polymerization reactor with a mechanical stirrer, gas inlet and outlet, temperature and pressure controls.

  • Ethylene mass flow controller.

  • Catalyst injection system.

  • Filtration and drying equipment.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the polymerization reactor. Purge the reactor with high-purity nitrogen to remove air and moisture.

  • Solvent and Co-catalyst Addition: Introduce the desired amount of dried this compound into the reactor. Add the co-catalyst (e.g., TEAL) to the solvent to scavenge any remaining impurities.

  • Reaction Conditions: Heat the reactor to the desired polymerization temperature (e.g., 70-90 °C) and pressurize with ethylene to the target pressure.

  • Catalyst Injection: Prepare a slurry of the Ziegler-Natta catalyst in a small amount of this compound and inject it into the reactor to initiate polymerization.

  • Polymerization: Continuously feed ethylene to the reactor to maintain a constant pressure. Monitor the reaction temperature and ethylene uptake to follow the polymerization rate.

  • Termination: After the desired reaction time, stop the ethylene feed and terminate the polymerization by injecting a quenching agent, such as acidified methanol.

  • Product Recovery: Cool the reactor and vent any unreacted ethylene. The polyethylene product will be a slurry in this compound.

  • Purification: Filter the polyethylene powder, wash it with fresh this compound and then with an alcohol (e.g., methanol) to remove the catalyst residues.

  • Drying: Dry the polyethylene powder in a vacuum oven until a constant weight is obtained.

Quantitative Data: Representative Ziegler-Natta Polymerization of Ethylene
ParameterRepresentative Value/RangeReference(s)
Reactants & Solvent
This compound Volume500 mL
Ethylene Pressure5 - 10 bar
Catalyst System
Ziegler-Natta Catalyst10 - 50 mg
Co-catalyst (TEAL)Al/Ti molar ratio: 100 - 300
Reaction Conditions
Temperature70 - 90 °C
Polymerization Time1 - 2 hours
Polymer Properties
YieldVaries with conditions (e.g., 100-500 g PE)
Molecular Weight (Mw)100,000 - 300,000 g/mol
Polydispersity Index (PDI)4 - 8

References

Application Notes and Protocols for Deparaffinization using m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deparaffinization is a critical preparatory step in histology, immunohistochemistry (IHC), and other molecular pathology applications involving formalin-fixed paraffin-embedded (FFPE) tissues.[1][2] The paraffin wax used to embed and preserve tissue architecture must be removed to allow for the infiltration of aqueous stains and antibodies necessary for downstream analysis.[1][2][3] Incomplete deparaffinization can lead to suboptimal staining, false-negative results, and poor visualization of cellular details.[1] m-Xylene is a widely used clearing agent for this purpose due to its high efficacy in dissolving paraffin wax.[1]

These application notes provide a detailed protocol for the deparaffinization of FFPE tissue sections using this compound, along with safety considerations and best practices to ensure optimal and reproducible results.

Safety Precautions

This compound is a flammable and hazardous chemical that should be handled with appropriate safety measures.[4][5] It is harmful if inhaled or in contact with skin and can cause skin and eye irritation.[4][5] Prolonged or repeated exposure may cause damage to organs.[4]

Key Safety Recommendations:

  • Always work in a well-ventilated area or under a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Keep away from heat, sparks, and open flames.[4][6]

  • Avoid breathing vapors.[5]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Experimental Protocols

This protocol outlines the standard procedure for the deparaffinization and subsequent rehydration of FFPE tissue sections mounted on microscope slides.

Materials and Reagents:

  • FFPE tissue sections on microscope slides

  • This compound

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Staining jars or dishes

  • Slide rack

  • Forceps

  • Timer

Protocol:

Part 1: Deparaffinization

  • Oven Incubation (Optional but Recommended): Place the slides in an oven at 55-60°C for 10-15 minutes.[7][8][9][10] This step melts the paraffin, facilitating its removal by xylene.

  • Xylene Immersion: Immerse the slides in a slide rack and perform sequential washes in this compound to remove the paraffin wax. For effective deparaffinization, at least two to three changes of fresh xylene are recommended.[1][11][12]

    • Xylene I: 5-10 minutes[1][11][12]

    • Xylene II: 5-10 minutes[1][11][12]

    • Xylene III (Optional): 5 minutes, particularly for thicker sections.[1]

Part 2: Rehydration

After removing the paraffin, the tissue must be rehydrated through a series of graded ethanol washes before it can be stained with aqueous solutions.

  • Absolute Ethanol: Transfer the slides to 100% ethanol to remove the xylene.

    • 100% Ethanol I: 3-10 minutes[7][11]

    • 100% Ethanol II: 3-10 minutes[7][11]

  • Graded Ethanol Series: Gradually rehydrate the tissue by immersing the slides in decreasing concentrations of ethanol.

    • 95% Ethanol: 3-10 minutes[7][11]

    • 80% Ethanol (Optional): 3 minutes[8]

    • 70% Ethanol: 3-10 minutes[11]

  • Final Rinse: Rinse the slides thoroughly with deionized or distilled water for 5 minutes.[11] The slides are now deparaffinized, rehydrated, and ready for subsequent steps such as antigen retrieval and staining.

Data Presentation

The following table summarizes the key quantitative parameters of the deparaffinization and rehydration protocol for easy reference and comparison.

StepReagentIncubation Time (minutes)Number of WashesPurposeReference(s)
Deparaffinization This compound5 - 102 - 3Removal of paraffin wax[1][11][12]
Rehydration 100% Ethanol3 - 102Removal of xylene[7][11]
95% Ethanol3 - 101 - 2Gradual rehydration of the tissue[7][11]
80% Ethanol31Gradual rehydration of the tissue[8]
70% Ethanol3 - 101 - 2Gradual rehydration of the tissue[11]
Final Rinse Deionized Water51 - 2Complete rehydration and removal of ethanol[11]

Troubleshooting

IssuePossible CauseSuggested Solution
White spots or patches on the slide Incomplete paraffin removal.Extend the incubation time in xylene or add an additional xylene wash. Ensure the xylene is fresh, as it can become saturated with paraffin over time.[11]
Cloudy appearance in alcohol steps Carryover of xylene into the ethanol.Ensure slides are properly drained before moving from xylene to ethanol. Change the ethanol solutions more frequently.[12]
Tissue section detaches from the slide Poor adhesion of the tissue to the slide.Use positively charged slides. Ensure the tissue was properly dried onto the slide before deparaffinization.
Uneven staining Incomplete deparaffinization or rehydration.Ensure the entire tissue section is submerged in the reagents during all steps. Agitate the slides gently during incubations to ensure even exposure to the solutions.

Visualization

Deparaffinization and Rehydration Workflow

The following diagram illustrates the sequential steps of the deparaffinization and rehydration process.

DeparaffinizationWorkflow cluster_deparaffinization Deparaffinization cluster_rehydration Rehydration Xylene1 This compound I (5-10 min) Xylene2 This compound II (5-10 min) Xylene1->Xylene2 Ethanol100_1 100% Ethanol I (3-10 min) Xylene2->Ethanol100_1 Ethanol100_2 100% Ethanol II (3-10 min) Ethanol100_1->Ethanol100_2 Ethanol95 95% Ethanol (3-10 min) Ethanol100_2->Ethanol95 Ethanol70 70% Ethanol (3-10 min) Ethanol95->Ethanol70 Water Deionized Water (5 min) Ethanol70->Water End Ready for Staining Water->End Start FFPE Slide Start->Xylene1

Caption: Workflow for deparaffinization and rehydration of FFPE tissue sections.

References

m-Xylene as a High-Temperature Reaction Solvent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of m-xylene as a high-temperature reaction solvent in common cross-coupling reactions. Its high boiling point and relatively non-polar nature make it a suitable medium for a variety of organic transformations that require elevated temperatures.

Introduction to this compound as a High-Temperature Solvent

This compound (1,3-dimethylbenzene) is an aromatic hydrocarbon with a boiling point of approximately 139 °C, making it an effective solvent for chemical reactions requiring temperatures above that of more common solvents like toluene (111 °C) or tetrahydrofuran (66 °C). Its ability to dissolve a wide range of organic compounds, including many catalysts and starting materials used in cross-coupling reactions, further enhances its utility. However, its flammable nature and potential health hazards necessitate careful handling and adherence to safety protocols.

Physicochemical Properties and Safety Information

A summary of key properties and safety information for this compound is provided below.

PropertyValueReference
Boiling Point 139.1 °C[1]
Melting Point -47.9 °C[1]
Density 0.864 g/mL at 20 °C[1]
Flash Point 27 °C[2]
Solubility in Water 161 mg/L at 25 °C[1]
Hazards Flammable liquid and vapor, Harmful if swallowed or inhaled, Causes skin and eye irritation[2]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment to prevent static discharge.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in High-Temperature Cross-Coupling Reactions

This compound is a suitable solvent for several important cross-coupling reactions that often require high temperatures to proceed efficiently. Below are application notes and representative protocols for its use in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While many modern catalyst systems allow this reaction to proceed at lower temperatures, the use of less reactive coupling partners, such as aryl chlorides, can necessitate higher reaction temperatures, making this compound a suitable solvent choice.

General Experimental Workflow for Suzuki-Miyaura Coupling:

G reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand solvent Add this compound reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reflux (approx. 139 °C) degas->heat monitor Monitor Reaction (TLC, GC/MS) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction using this compound.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is adapted from a similar procedure and provides a general guideline. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Reactants and Conditions:

EntryAryl HalideBoronic AcidBaseCatalystLigandTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Pd(OAc)₂PPh₃1301285
22-Bromopyridine4-Methoxyphenylboronic acidCs₂CO₃Pd₂(dba)₃XPhos130892

Experimental Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of this compound as a solvent is beneficial for coupling less reactive aryl halides or sterically hindered amines that require elevated temperatures.

Catalytic Cycle for Buchwald-Hartwig Amination:

G pd0 Pd(0)L_n pd2_add Ar-Pd(II)(X)L_n pd0->pd2_add Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_add->pd2_amido + HNR'R'', - HX (with Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates. A continuous flow protocol using xylene has been reported, highlighting its industrial applicability.[3]

Reactants and Conditions:

EntryAryl HalideAmineBaseCatalystLigandTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholineNaOtBuPd₂(dba)₃BINAP1101695
21-Chloro-4-nitrobenzeneAnilineK₃PO₄Pd(OAc)₂RuPhos1301288

Experimental Procedure:

  • In a glovebox, add the aryl halide (1.0 equiv), amine (1.2 equiv), and base (1.4 equiv) to an oven-dried Schlenk tube equipped with a stir bar.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., BINAP, 2-4 mol%) in this compound.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 110-130 °C).

  • Stir the reaction mixture for the specified time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. Traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures. However, for less reactive substrates, high-boiling solvents like this compound can be advantageous. A procedure using o-xylene, a close isomer of this compound, has been reported to be effective.[4]

Representative Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol is adapted from a procedure using o-xylene and is expected to be applicable in this compound.[4]

Reactants and Conditions:

EntryAryl HalidePhenolBaseCatalystLigandTemp (°C)Time (h)Yield (%)
14-Bromonitrobenzenep-CresolK₂CO₃CuIPPh₃1402468
21-Iodo-4-methoxybenzenePhenolCs₂CO₃CuI1,10-Phenanthroline1301875

Experimental Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 equiv), phenol (1.2 equiv), base (2.0 equiv), copper(I) iodide (5-10 mol%), and ligand (10-20 mol%).

  • Add this compound to the flask.

  • Flush the apparatus with an inert gas.

  • Heat the mixture to reflux (approximately 140 °C in o-xylene) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound serves as a valuable high-temperature solvent for a range of important organic reactions, particularly cross-coupling reactions involving less reactive substrates. Its high boiling point allows for reaction conditions that can drive sluggish transformations to completion. However, its flammability and health hazards require strict adherence to safety protocols. The provided protocols offer a general starting point for researchers, with the understanding that optimization of reaction conditions is often necessary for specific substrate combinations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-Xylene Clearing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tissue processing. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols to help you optimize the m-Xylene clearing step in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the this compound clearing step in tissue processing?

A1: The clearing step serves two main functions. First, it removes the dehydrating agent (typically ethanol) from the tissue, as ethanol is not miscible with the paraffin wax used for infiltration. Second, the clearing agent, this compound, has a refractive index similar to that of proteins, which renders the tissue transparent or "cleared".[1][2] This transparency is a good visual indicator that the clearing process is complete and the tissue is ready for wax infiltration.[1] Another crucial role of the clearing agent is to remove a significant amount of fat from the tissue, which would otherwise act as a barrier to wax infiltration.[3]

Q2: How can I determine the optimal clearing time for my specific tissue sample?

A2: The optimal clearing time depends on several factors, primarily tissue type and thickness.[4] Dense, fatty, or large tissues require longer clearing times than small or soft tissues. For example, a large brain sample might require 8-24 hours of clearing, whereas a smaller brain stem piece may only need 3 hours.[5] It is recommended to start with a standard protocol and optimize based on your results. Multiple changes of xylene are often used to ensure complete displacement of the dehydrating agent.[3][6]

Q3: What are the consequences of incomplete or excessive clearing?

A3: Both under-clearing and over-clearing can negatively impact tissue quality.

  • Incomplete Clearing: If the dehydrating agent is not fully replaced by xylene, subsequent paraffin wax infiltration will be poor, leading to soft, mushy, or unevenly processed tissue blocks.[4][7] This makes sectioning on a microtome difficult and can result in murky and poorly defined staining.[8]

  • Excessive Clearing: Prolonged exposure to xylene can cause tissues to become hard and brittle, which can also lead to difficulties during sectioning, such as microchattering (vibrations that create artifacts) around the edges of the tissue.[5][7][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Tissue appears opaque, cloudy, or milky after clearing. 1. Incomplete Dehydration: Residual water in the tissue. Xylene is not miscible with water, causing a cloudy appearance.[4][9] 2. Contaminated Xylene: The xylene bath may be contaminated with water from previous runs.[9][10]1. Ensure the dehydration series (graded alcohols) is complete and the absolute alcohol baths are free of water. Reprocess the tissue starting from the last absolute alcohol step. 2. Replace clearing agents on a regular schedule. Ensure lids are kept on reagent containers to prevent absorption of atmospheric moisture.[4]
Tissue is soft or mushy after processing and embedding. 1. Incomplete Clearing: The clearing agent did not fully displace the ethanol, leading to poor paraffin infiltration.[4][7] 2. Insufficient Clearing Time: The time in xylene was too short for the tissue's size or type.[4]1. Increase the duration of the clearing step or the number of xylene changes. For a specimen up to 4mm thick, a typical sequence might be two changes of xylene for 20 minutes each.[3] 2. Adjust the processing schedule to be appropriate for the tissue size and density.[4]
Tissue is hard, brittle, and difficult to section. 1. Over-clearing: The tissue was left in xylene for too long.[5][8] 2. Excessive Dehydration: Can also contribute to tissue brittleness.[7]1. Reduce the clearing time. Be mindful of the total time tissues spend in xylene, especially for small biopsies. 2. Before sectioning, try soaking the block face with a wet gauze piece to help rehydrate the tissue slightly.[7]
Microchattering or "venetian blind" effect in sections. Excessive Hardening: The tissue has become too hard due to over-clearing in xylene or excessive dehydration.[7][8]Reduce the time in dehydrating and clearing agents. Ensure processing schedules are appropriate for the sample size; avoid running small biopsies on long protocols.[10]

Quantitative Data: Recommended Clearing Times

The following table provides general guidelines for this compound clearing times based on tissue type and size. Optimization may be required.

Tissue TypeSpecimen Size/ThicknessRecommended Clearing TimeNumber of Changes
General Surgical Tissue ≤ 4 mm thick40 - 85 minutes total2-3
Biopsies (Small) < 2 mm thick30 - 60 minutes total2
Fatty Tissue (e.g., Breast) 3-5 mm thick1.5 - 2.5 hours total2-3
Dense Tissue (e.g., Uterus) 3-5 mm thick1.5 - 2.5 hours total2-3
Brain (Cerebrum) Large sections8 - 24 hours3-4
Brain (Cerebellum) Medium sections4 hours3
Brain (Stem / Spinal Cord) Small sections3 hours3

Note: Data compiled from multiple sources to provide a general guideline.[3][5][6][11]

Experimental Protocols

Standard Protocol for Paraffin Processing (Automated Processor)

This protocol is a typical starting point for surgical specimens around 3-4 mm thick.

  • Fixation:

    • Ensure tissue is adequately fixed in 10% Neutral Buffered Formalin for 6-24 hours.[3] This is a critical prerequisite for successful processing.

  • Dehydration:

    • This step removes water from the tissue using a graded series of ethanol.[3]

    • 70% Ethanol: 45 minutes

    • 90% Ethanol: 45 minutes

    • 100% Ethanol (Bath 1): 45 minutes

    • 100% Ethanol (Bath 2): 45 minutes

    • 100% Ethanol (Bath 3): 60 minutes

  • Clearing:

    • This step uses this compound to remove the ethanol.[12]

    • This compound (Bath 1): 45 minutes

    • This compound (Bath 2): 45 minutes

    • This compound (Bath 3): 60 minutes

  • Infiltration:

    • This step infiltrates the cleared tissue with molten paraffin wax.

    • Paraffin Wax (60°C, Bath 1): 60 minutes

    • Paraffin Wax (60°C, Bath 2): 60 minutes

    • Paraffin Wax (60°C, Bath 3): 90 minutes (under vacuum if available to aid infiltration).[8]

Visualizations

Logical Workflow and Decision Making

G cluster_0 Tissue Processing Workflow Fixation 1. Fixation (e.g., 10% NBF) Dehydration 2. Dehydration (Graded Ethanol) Fixation->Dehydration Clearing 3. Clearing (this compound) Dehydration->Clearing Infiltration 4. Infiltration (Paraffin Wax) Clearing->Infiltration Embedding 5. Embedding Infiltration->Embedding

Caption: Standard workflow for histological tissue processing.

G start Tissue appears opaque or milky after clearing q1 Was dehydration complete? (e.g., fresh 100% ethanol used) start->q1 sol1 Incomplete Dehydration: Reprocess from absolute ethanol. Ensure fresh reagents. q1->sol1 No sol2 Contaminated Xylene: Replace xylene baths. Check reagent rotation schedule. q1->sol2 Yes end_good Problem Resolved sol1->end_good sol2->end_good

Caption: Troubleshooting flowchart for incomplete tissue clearing.

References

Technical Support Center: Troubleshooting Poor Staining in Histology Due to m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to poor histological staining caused by m-Xylene.

Troubleshooting Guide

Question: Why are my tissue sections showing weak, patchy, or uneven staining?

Answer:

Weak, patchy, or uneven staining is a frequent artifact in histology, often linked to the deparaffinization and clearing steps involving xylene. The primary cause is typically incomplete removal of paraffin wax from the tissue sections. Residual paraffin prevents aqueous stains from penetrating the tissue, leading to poor staining results.[1][2][3] Other contributing factors can include contaminated reagents or improper technique.

To systematically troubleshoot this issue, please refer to the following workflow:

G cluster_0 Troubleshooting Workflow for Poor Staining start Weak/Patchy Staining Observed check_deparaffinization Step 1: Verify Deparaffinization Protocol start->check_deparaffinization check_reagents Step 2: Inspect Reagent Quality check_deparaffinization->check_reagents If protocol is correct review_protocol Step 3: Review Staining Protocol check_deparaffinization->review_protocol If protocol is incorrect check_reagents->review_protocol If reagents are fresh check_reagents->review_protocol If reagents are old/contaminated solution Resolution: Improved Staining review_protocol->solution Implement corrections no_improvement Issue Persists review_protocol->no_improvement If no improvement

Caption: A flowchart for troubleshooting weak histological staining.

Step 1: Verify Deparaffinization Protocol

Ensure your deparaffinization protocol is adequate for your tissue type and thickness. Thicker or fatty tissues may require longer immersion times in xylene.[4]

Experimental Protocol: Standard Deparaffinization and Rehydration

StepReagentImmersion TimeNumber of ChangesPurpose
1This compound5-10 minutes2-3Removes paraffin wax.[1][4]
2100% Ethanol3-5 minutes2Removes xylene.[1][4]
395% Ethanol3-5 minutes1Begins tissue rehydration.[1][4]
470% Ethanol3-5 minutes1Continues tissue rehydration.[1][4]
5Running Tap Water5 minutes1Removes alcohol.[1]
6Distilled Water1-2 minutes1Final rinse before staining.[1]

Step 2: Inspect Reagent Quality

The quality of your xylene and alcohols is critical. These reagents can become contaminated with water and paraffin over time, reducing their effectiveness.[2][5]

  • Xylene: Should be clear and free of any cloudiness. Water contamination in xylene will hinder paraffin removal.[2]

  • Alcohols: Graded alcohols should be maintained at their correct concentrations. Water carried over into the final alcohol baths can prevent complete dehydration and clearing.[3]

Recommendation: Change your xylene and alcohol solutions regularly, especially in high-volume laboratories or humid environments.

Step 3: Review Staining Protocol

If deparaffinization and reagent quality are optimal, review your staining protocol for other potential issues:

  • Stain Quality: Ensure your stains are not expired and have been prepared correctly.

  • pH Levels: The pH of hematoxylin and eosin solutions is crucial for proper staining.[6][7]

  • Incubation Times: Insufficient incubation times can lead to weak staining.[1]

  • Rinsing: Excessive rinsing after staining can wash out the stain.[8]

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of incomplete deparaffinization on a stained slide?

A1: Incomplete deparaffinization typically manifests as:

  • White or hazy spots: These are areas where residual paraffin has prevented the stain from reaching the tissue.

  • Uneven staining: The staining intensity will vary across the section, with some areas appearing vibrant and others pale.[2]

  • Poor nuclear detail with Hematoxylin and Eosin (H&E) staining: Residual paraffin can specifically affect nuclear staining, resulting in a smudgy or indistinct appearance.[2]

Q2: Can I reuse my this compound? If so, for how long?

A2: While reusing xylene is common practice to reduce costs, it should be done with caution. The number of times xylene can be reused depends on the volume of slides processed and the amount of paraffin carried over. As a general guideline, if you notice any cloudiness or a decrease in staining quality, it is time to replace your xylene. For consistent results, it is best to use fresh xylene, especially for the final xylene bath in the deparaffinization series.

Q3: Are there any alternatives to this compound for deparaffinization and clearing?

A3: Yes, several xylene substitutes are available, often with lower toxicity.[9][10] These are typically based on aliphatic hydrocarbons (e.g., limonene-based clearing agents).[9][10]

Comparison of Clearing Agents

Clearing AgentAdvantagesDisadvantages
This compound - Fast and effective clearing. - Compatible with most mounting media.[9]- Toxic and flammable.[11][12] - Requires good ventilation.
Limonene-based Substitutes - Less toxic and biodegradable.[9] - Pleasant citrus odor.- Slower evaporation rate.[9] - May not be compatible with all mounting media.[9] - Can have a strong odor that some find unpleasant.[9]
Aliphatic Hydrocarbons - Low toxicity and odor.- May require longer processing times.[13] - Lower tolerance for water contamination.[3]

Q4: How does water contamination in this compound affect staining?

A4: Water is immiscible with xylene. If water is carried over from the alcohol dehydration steps, it will prevent xylene from effectively removing the paraffin.[2] This leads to incomplete deparaffinization and subsequent poor staining. Additionally, water in the final xylene baths before coverslipping can cause a cloudy or hazy appearance on the finished slide.[14]

Caption: Logical relationship of water contamination leading to poor staining.

Q5: Can excessive time in this compound damage the tissue?

A5: Yes, prolonged exposure to xylene can make tissues hard and brittle, which can lead to difficulties during microtomy (sectioning).[15] It is important to adhere to the recommended immersion times in your protocol.

References

Technical Support Center: Isomerization of m-Xylene to p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of m-xylene to p-xylene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of p-Xylene

Q: My experiment is resulting in a lower than expected yield of p-xylene. What are the potential causes and how can I improve the yield?

A: Low p-xylene yield is a common issue that can stem from several factors related to catalyst activity, reaction conditions, and feedstock purity.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature significantly influences both the rate of isomerization and the equilibrium between xylene isomers. While higher temperatures increase the reaction rate, they can also favor the formation of undesired byproducts and alter the equilibrium unfavorably for p-xylene.[1] Studies have shown that conversion of this compound increases with temperature, but the selectivity towards p-xylene may decrease.[1]

    • Solution: Optimize the reaction temperature. For ZSM-5 based catalysts, a typical temperature range is 270-380°C.[1] Conduct a temperature screening study to find the optimal balance between conversion and selectivity for your specific catalyst and setup.

  • Catalyst Deactivation: The catalyst can lose its activity over time due to several reasons, leading to a drop in conversion and yield.

    • Solution: Refer to the "Catalyst Deactivation" section below for detailed troubleshooting steps.

  • High Rate of Disproportionation: Disproportionation is a major side reaction where two xylene molecules react to form toluene and trimethylbenzene, thus reducing the overall xylene yield.[1][2]

    • Solution: Refer to the "High Rate of Disproportionation" section for mitigation strategies.

  • Feedstock Impurities: Impurities in the this compound feed can poison the catalyst or participate in side reactions, lowering the desired product yield.

    • Solution: Ensure the purity of the this compound feedstock. Use appropriate purification methods if necessary.

Data Presentation: Effect of Temperature on Xylene Isomerization over ZSM-5 Catalysts

Temperature (°C)This compound Conversion (%)p-Xylene Selectivity (%)Reference
270LowerHigher[1]
340ModerateModerate[1]
380HigherLower[1]
Issue 2: Catalyst Deactivation

Q: I'm observing a gradual decrease in p-xylene yield over time, suggesting catalyst deactivation. What are the common causes of deactivation and how can I address them?

A: Catalyst deactivation is a critical concern in isomerization processes and can be caused by coking, poisoning, or sintering.[3][4]

Potential Causes and Solutions:

  • Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[4] This is a common deactivation mechanism in hydrocarbon processing.

    • Solution:

      • Regeneration: The catalyst can often be regenerated by burning off the coke in a controlled manner. This typically involves treating the catalyst with a stream of air or an inert gas containing a low concentration of oxygen at elevated temperatures.

      • Process Optimization: Operating at lower temperatures or introducing a co-feed of hydrogen can sometimes suppress coke formation.

      • Catalyst Modification: Modifying the catalyst, for instance by pre-coking, can in some cases passivate non-selective acid sites on the external surface and reduce overall coke formation.[5][6]

  • Poisoning: Certain impurities in the feed stream can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur and nitrogen compounds.

    • Solution: Implement a feed purification step to remove potential catalyst poisons before the isomerization reaction.

  • Sintering: At high temperatures, the small metal particles on a supported catalyst can agglomerate into larger ones, reducing the active surface area. Similarly, the support material itself can undergo structural changes.

    • Solution: Operate within the recommended temperature range for the catalyst to prevent thermal degradation.

Issue 3: High Rate of Disproportionation

Q: My product analysis shows a significant amount of toluene and trimethylbenzene, indicating a high rate of disproportionation. How can I suppress this side reaction?

A: Disproportionation is a competing reaction to isomerization, and its prevalence is highly dependent on the catalyst's properties and the reaction conditions.[1][2]

Potential Causes and Solutions:

  • High Catalyst Acidity: Strong acid sites on the catalyst can promote the bimolecular reactions that lead to disproportionation.[1]

    • Solution:

      • Catalyst Modification: Modify the catalyst to reduce the strength of its acid sites. This can be achieved through methods like ion-exchange with certain cations or by surface passivation techniques like chemical liquid deposition of silica.[5]

      • Catalyst Selection: Choose a catalyst with optimized acidity for high isomerization selectivity. Zeolites with a higher silica-to-alumina ratio generally have weaker acidity.

  • High Reaction Temperature: As with other side reactions, higher temperatures can favor disproportionation.

    • Solution: Operate at the lower end of the effective temperature range for isomerization to minimize disproportionation.

  • Absence of a Co-feed: The presence of a co-feed like hydrogen can sometimes influence the reaction pathway and suppress disproportionation.

    • Solution: Investigate the effect of introducing a co-feed of an inert gas or hydrogen into the reactor.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst used for this compound isomerization to p-xylene?

A1: The most commonly used catalysts for this process are based on zeolites, particularly ZSM-5.[1][7] ZSM-5 is favored due to its shape-selective properties, which preferentially allow the formation and diffusion of the p-xylene isomer.[8] These zeolite catalysts are often modified with metals such as platinum (Pt) or gallium (Ga) to enhance their activity and selectivity.[1][7]

Q2: What are the typical reaction conditions for this compound isomerization?

A2: The reaction is typically carried out in the gas phase.[1][7] Key process parameters include:

  • Temperature: 270°C to 380°C[1]

  • Pressure: While some processes operate at atmospheric pressure, industrial processes may use elevated pressures, for instance, in the range of 300 to 600 psig, often with a hydrogen co-feed.

  • Catalyst: ZSM-5 or modified ZSM-5 catalysts.[1][7]

Q3: How can I analyze the product mixture to determine the yield of p-xylene?

A3: The product mixture, which contains this compound, o-xylene, p-xylene, and potentially side products like toluene and trimethylbenzenes, can be effectively analyzed using gas chromatography (GC).[9][10] A capillary column with a suitable stationary phase, such as one designed for aromatic isomer separation, coupled with a flame ionization detector (FID) is a standard method.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantitative analysis of the xylene isomers.[11][12]

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, this compound is a flammable liquid and its vapors can form explosive mixtures with air.[13][14][15][16] It is also harmful if inhaled or in contact with skin.[13][15] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][17] Keep away from ignition sources and use spark-proof tools.[13][14][17]

Experimental Protocols

Protocol 1: Preparation of H-ZSM-5 Catalyst

This protocol is a modified procedure based on established synthesis methods.[8][11]

Materials:

  • Sodium Aluminate (NaAlO₂)

  • Aluminum Oxide (Al₂O₃)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄)

  • Tetrapropylammonium Bromide (TPABr)

  • Colloidal Silica (e.g., LUDOX)

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Distilled Water

  • Acetone

Procedure:

  • Preparation of Sodium Aluminate Solution: In a weighing boat, dissolve Al₂O₃ and NaOH pellets in distilled water with stirring. Add additional NaOH and stir until fully dissolved.[11]

  • Preparation of Template Solution: In a separate weighing boat, dissolve H₂SO₄ and TPABr in distilled water with stirring.[11]

  • Synthesis of ZSM-5: In a polypropylene jar, add the colloidal silica. Slowly add the sodium aluminate solution to the silica sol while stirring, followed by the slow addition of the template solution. Continue stirring to form a homogeneous gel.

  • Crystallization: Transfer the gel to a Teflon-lined stainless-steel autoclave and heat at a controlled temperature (e.g., 170-180°C) for a specified duration (e.g., 24-72 hours) to allow for crystallization.

  • Washing and Drying: After crystallization, filter the solid product, wash it thoroughly with distilled water until the filtrate is neutral, and then dry it in an oven (e.g., at 110°C overnight).

  • Calcination: Calcine the dried solid in a tube furnace under a flow of air. Gradually increase the temperature to 500-550°C and hold for several hours to remove the organic template.[11]

  • Ion Exchange to H-form: Stir the calcined Na-ZSM-5 in a 1.0 M (NH₄)₂SO₄ solution at ambient temperature. Filter the zeolite and wash with distilled water. Repeat the ion exchange process to ensure complete exchange.[11]

  • Final Calcination: Calcine the ammonium-exchanged zeolite in air at 500°C for at least 3 hours to obtain the acidic H-ZSM-5 form.[11]

Protocol 2: this compound Isomerization Reaction

This protocol describes a typical gas-phase isomerization experiment in a fixed-bed reactor.

Materials and Equipment:

  • H-ZSM-5 catalyst

  • This compound (high purity)

  • Nitrogen or Hydrogen gas (carrier gas)

  • Fixed-bed catalytic reactor setup (including a tube furnace, mass flow controllers, a condenser, and a product collection system)

  • Gas Chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Place a known mass of the H-ZSM-5 catalyst in the reactor tube, securing it with glass wool plugs.[11]

  • Catalyst Activation: Heat the catalyst under a flow of nitrogen or air to a high temperature (e.g., 500°C) for a few hours to remove any adsorbed moisture and impurities. Then, cool the catalyst to the desired reaction temperature under a flow of the carrier gas.

  • Reaction:

    • Set the desired reaction temperature (e.g., 350°C).

    • Introduce a controlled flow of the carrier gas (e.g., nitrogen) through a bubbler containing this compound to carry the this compound vapor into the reactor. Alternatively, use a syringe pump to feed liquid this compound to a vaporizer before it enters the reactor.

    • Maintain a constant flow of reactants over the catalyst bed.

  • Product Collection: Pass the reactor effluent through a condenser (e.g., an ice bath) to liquefy the products and collect them in a sample vial.[11]

  • Product Analysis: Analyze the collected liquid product using a Gas Chromatograph (GC) to determine the composition of the product mixture, including the concentrations of o-, m-, and p-xylene, as well as any byproducts.[9][10]

  • Data Calculation: From the GC data, calculate the conversion of this compound, the selectivity to p-xylene, and the yield of p-xylene.

Visualizations

Isomerization_Pathway mXylene This compound oXylene o-Xylene mXylene->oXylene Isomerization pXylene p-Xylene (Desired Product) mXylene->pXylene Isomerization Disproportionation Disproportionation (Side Reaction) mXylene->Disproportionation oXylene->mXylene Isomerization pXylene->mXylene Isomerization Toluene Toluene Disproportionation->Toluene TMB Trimethylbenzene Disproportionation->TMB

Caption: Reaction network for this compound isomerization.

Troubleshooting_Workflow Start Low p-Xylene Yield CheckTemp Check Reaction Temperature Start->CheckTemp CheckCatalyst Analyze Catalyst Activity CheckTemp->CheckCatalyst Optimal OptimizeTemp Optimize Temperature (270-380°C) CheckTemp->OptimizeTemp Suboptimal CheckSideReactions Quantify Side Products (GC) CheckCatalyst->CheckSideReactions Active Regenerate Regenerate or Replace Catalyst CheckCatalyst->Regenerate Deactivated ModifyCatalyst Modify Catalyst or Reaction Conditions CheckSideReactions->ModifyCatalyst High Disproportionation End Improved Yield CheckSideReactions->End Low Side Reactions OptimizeTemp->End Regenerate->End ModifyCatalyst->End

Caption: Troubleshooting workflow for low p-xylene yield.

References

Technical Support Center: Removal of Water Impurities from m-Xylene Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when removing water from m-xylene.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound in research and drug development?

A1: Water can act as an unwanted reactant or catalyst in many organic reactions, leading to the formation of byproducts and reducing the yield and purity of the desired product. In drug development, even trace amounts of water can affect the stability, efficacy, and safety of active pharmaceutical ingredients (APIs). Therefore, using anhydrous this compound is often essential for reaction specificity and product quality.

Q2: What are the most common methods for drying this compound in a laboratory setting?

A2: The most prevalent methods for drying this compound include:

  • Use of Anhydrous Inorganic Salts: Agents like calcium chloride and sodium sulfate are commonly used for bulk water removal.

  • Adsorption by Molecular Sieves: Primarily used for achieving very low water content (anhydrous conditions).

  • Azeotropic Distillation: Effective for removing significant amounts of water by forming a lower-boiling azeotrope.

Q3: How can I accurately measure the water content in this compound?

A3: The most reliable and widely used method for determining the water content in organic solvents like this compound is Karl Fischer titration .[1][2][3][4] This electrochemical method is specific to water and can accurately measure concentrations from parts per million (ppm) to high percentages.

Q4: What is the solubility of water in this compound?

A4: The solubility of water in this compound is temperature-dependent. At 25°C, the solubility of water in this compound is approximately 161 mg/L. It's important to be aware of this as it represents the minimum amount of water that can be present in the solvent without phase separation at that temperature.

Troubleshooting Guides

Method 1: Drying with Anhydrous Inorganic Salts (Calcium Chloride & Sodium Sulfate)

Issue 1: The this compound is still wet after treatment with an anhydrous salt.

  • Possible Cause 1: Insufficient amount of drying agent.

    • Solution: Add more of the anhydrous salt in small portions until the newly added crystals no longer clump together and remain free-flowing. For sodium sulfate, if clumping persists, it indicates the drying capacity has been exceeded.

  • Possible Cause 2: The drying agent is no longer active.

    • Solution: Use fresh, unopened anhydrous salt. Store drying agents in tightly sealed containers to prevent moisture absorption from the atmosphere. Some drying agents like calcium sulfate can be regenerated by heating.[5]

  • Possible Cause 3: Inadequate contact time or agitation.

    • Solution: Swirl or stir the mixture for a sufficient period. While sodium sulfate is a slow drying agent, allowing the mixture to stand for several hours or overnight can improve its efficiency.

Issue 2: The purity of my this compound seems to have decreased after drying.

  • Possible Cause 1: Reaction of the drying agent with the solvent or solutes.

    • Solution: Ensure the chosen drying agent is compatible with your reaction components. Calcium chloride, for instance, can form adducts with certain compounds like alcohols, amines, and some esters.[6] Sodium sulfate is generally considered more inert.

  • Possible Cause 2: Contamination from the drying agent.

    • Solution: Use a high-purity grade of anhydrous salt. After drying, carefully decant or filter the this compound to separate it from the solid desiccant.

Drying AgentTypical Final Water Content (in Toluene*)AdvantagesDisadvantages
Calcium Chloride ~34 ppm[7]High capacity for waterCan react with some functional groups, may contain basic impurities.[6]
Sodium Sulfate Data for toluene suggests it is less efficient than other methods for achieving very low water content.[7]Inexpensive, chemically inert to most compounds.[6]Slow-acting, lower drying efficiency compared to other agents.
Method 2: Drying with Molecular Sieves

Issue 1: The this compound is not sufficiently dry even after using molecular sieves.

  • Possible Cause 1: Molecular sieves are saturated with water.

    • Solution: Use freshly activated molecular sieves. Sieves can be activated (regenerated) by heating them in a furnace.

  • Possible Cause 2: Incorrect pore size of the molecular sieves.

    • Solution: For drying this compound, 4Å molecular sieves are suitable as their pore size allows water molecules to be adsorbed while excluding the larger this compound molecules.

  • Possible Cause 3: Insufficient contact time.

    • Solution: Allow the this compound to stand over the molecular sieves for at least 24 hours with occasional swirling to ensure thorough drying. For very low water content, a longer duration may be necessary.

Issue 2: Fine particles from the molecular sieves are present in the this compound.

  • Possible Cause: Abrasion of the molecular sieve beads or pellets.

    • Solution: Avoid vigorous stirring that can cause the sieves to break down. After drying, carefully decant the solvent. If fine particles are still present, filter the this compound through a syringe filter or a small plug of glass wool.

Drying AgentTypical Final Water Content (in Toluene*)AdvantagesDisadvantages
4Å Molecular Sieves Low single-digit ppm range[7]High efficiency, can achieve very low water levels, reusable.Slower than some other methods, requires activation.
Method 3: Azeotropic Distillation

Issue 1: Water is not being effectively removed during distillation.

  • Possible Cause 1: The system is not properly assembled.

    • Solution: Ensure all glassware joints are properly sealed to prevent atmospheric moisture from entering the system. Use a Dean-Stark apparatus specifically designed for azeotropic distillation.[8][9]

  • Possible Cause 2: The heating rate is too high or too low.

    • Solution: Adjust the heating mantle to maintain a steady reflux rate. The rate should be sufficient to carry the water-xylene azeotrope into the condenser without causing bumping or flooding the distillation column.

Issue 2: The distilled this compound still contains water.

  • Possible Cause: Incomplete separation of the azeotrope.

    • Solution: Continue the distillation until no more water collects in the side arm of the Dean-Stark trap. Ensure the condenser is providing efficient cooling to fully condense the azeotropic vapors.

Experimental Protocols

Protocol 1: Drying this compound with Activated 4Å Molecular Sieves
  • Activation of Molecular Sieves:

    • Place the 4Å molecular sieve beads or pellets in a ceramic or glass dish.

    • Heat in a furnace at 300-350°C for at least 3 hours.

    • Cool the sieves to room temperature in a desiccator under vacuum or in a dry, inert atmosphere (e.g., nitrogen or argon).

  • Drying Procedure:

    • To a flask containing the this compound to be dried, add the activated 4Å molecular sieves (approximately 5-10% of the solvent volume).

    • Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling.

    • Carefully decant or filter the dried this compound into a clean, dry storage vessel.

Protocol 2: Azeotropic Distillation of this compound using a Dean-Stark Apparatus
  • Apparatus Setup:

    • Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is dry.

  • Procedure:

    • Charge the round-bottom flask with the wet this compound and a few boiling chips.

    • Fill the Dean-Stark trap with this compound.

    • Heat the flask to reflux. The this compound-water azeotrope will begin to distill.

    • The condensed vapor will collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the less dense this compound will overflow and return to the distillation flask.

    • Continue the distillation until no more water collects in the trap.

    • Turn off the heat and allow the apparatus to cool.

    • The this compound remaining in the distillation flask is now dry.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol provides a general outline. Specific parameters may vary depending on the instrument manufacturer and the expected water concentration.

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate Karl Fischer reagents to the titration cell and pre-titrating the solvent to a dry endpoint.

  • Sample Analysis:

    • Using a dry syringe, accurately weigh and inject a known amount of the this compound sample into the titration cell.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.

    • The water content will be calculated and displayed by the instrument, usually in ppm or percent.

Visualizations

Experimental_Workflow_Drying_mXylene cluster_start Start: Wet this compound cluster_methods Drying Methods cluster_process Process cluster_analysis Quality Control cluster_end End Product start Wet this compound method1 Anhydrous Salts (e.g., CaCl2, Na2SO4) start->method1 method2 Molecular Sieves (4Å) start->method2 method3 Azeotropic Distillation (Dean-Stark) start->method3 process1 Stir/Stand -> Decant/Filter method1->process1 process2 Stand -> Decant/Filter method2->process2 process3 Reflux -> Collect Water method3->process3 analysis Karl Fischer Titration process1->analysis process2->analysis process3->analysis analysis->method1 If still wet analysis->method2 If still wet analysis->method3 If still wet end Dry this compound analysis->end If water content is acceptable Troubleshooting_Logic cluster_anhydrous_salts Anhydrous Salts cluster_mol_sieves Molecular Sieves cluster_azeotropic_dist Azeotropic Distillation start Is the this compound sufficiently dry? yes Process Complete start->yes Yes no Troubleshoot Drying Method start->no No as1 Sufficient Amount? no->as1 ms1 Sieves Saturated? no->ms1 ad1 System Sealed? no->ad1 as1->no No -> Add More as2 Agent Active? as1->as2 Yes as2->no No -> Use Fresh as3 Adequate Contact Time? as2->as3 Yes as3->no No -> Increase Time ms1->no No -> Regenerate ms2 Correct Pore Size? ms1->ms2 Yes ms2->no No -> Use 4Å ms3 Sufficient Contact Time? ms2->ms3 Yes ms3->no No -> Increase Time ad1->no No -> Check Seals ad2 Correct Reflux Rate? ad1->ad2 Yes ad2->no No -> Adjust Heat

References

Technical Support Center: Purification of m-Xylene from Mixed Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of m-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the separation of this compound from its isomers (p-xylene, o-xylene) and ethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from a mixed xylene stream?

A1: The primary industrial and laboratory methods for this compound purification include:

  • Fractional Distillation: While challenging due to the close boiling points of xylene isomers, it is often used as an initial step to remove o-xylene, which has a higher boiling point.[1][2]

  • Crystallization: This method exploits the differences in freezing points. However, it is more commonly used for p-xylene purification due to its higher freezing point. A eutectic mixture formation can limit the recovery of this compound.[3][4][5]

  • Adsorption: This technique uses selective adsorbents, such as specific zeolites or metal-organic frameworks (MOFs), to separate isomers. The Sorbex process, for example, uses cation-exchanged faujasite to selectively adsorb this compound.[1][2][6][7]

  • Complexation (Mitsubishi Gas Chemical - MGC Process): This method involves the selective formation of a complex between this compound and a Lewis acid like HF-BF3. The stable complex is then separated, and the this compound is recovered.[1][8]

  • Sulfonation and Hydrolysis: This older method relies on the faster sulfonation rate of this compound compared to other isomers. The resulting sulfonic acid is separated and then hydrolyzed back to this compound.[1][9]

  • Isomerization: In processes where another isomer (like p-xylene) is the primary product, the remaining this compound-rich stream can be passed over a catalyst to re-establish an equilibrium mixture of isomers, which is then recycled.[10][11][12]

  • Azeotropic Distillation: An entrainer is added to the mixed xylenes to form azeotropes with p-xylene and ethylbenzene, allowing for the separation of this compound by distillation.[1][13][14]

Q2: Why is simple fractional distillation ineffective for separating this compound from p-xylene?

A2: The boiling points of this compound (139.1 °C) and p-xylene (138.4 °C) are extremely close, with a relative volatility of only about 1.02.[13][14] This small difference makes their separation by conventional distillation highly inefficient and economically unfeasible, requiring a theoretical column of immense height.[3]

Q3: What level of purity can I expect from the different purification methods?

A3: The achievable purity of this compound varies significantly with the chosen method. Complexation and adsorption methods can achieve very high purities, often exceeding 99%.[1] Azeotropic distillation has been reported to yield this compound with a purity of over 99.5%.[1] Stripping crystallization has also demonstrated the potential for high purity products.[15][16] The final purity will depend on the optimization of the process parameters.

Q4: What analytical techniques are recommended for determining the purity of this compound samples?

A4: Gas Chromatography (GC) is the most common and effective method for analyzing the composition of xylene isomer mixtures.[17][18] Techniques such as GC with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC/MS) can provide accurate quantification of each isomer.[17] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying and quantifying xylene isomers due to the distinct spectral features of each isomer.[19] Raman spectroscopy can also be used for quantitative analysis of xylene mixtures.[20]

Troubleshooting Guides

Crystallization-Based Purification
Issue Possible Cause(s) Suggested Solution(s)
Low this compound recovery. Formation of a eutectic mixture with p-xylene.[3]The mother liquor can be subjected to fractional distillation to shift the composition away from the eutectic point, and the p-xylene-rich fraction can be recycled to the crystallizer.[3]
Inefficient separation of crystals from the mother liquor.Ensure the centrifuge or filtration unit is operating optimally. Consider a wash step for the crystals, though this may slightly reduce the yield.
Product purity is below specification. Incomplete crystallization or entrapment of mother liquor within the crystal mass.Optimize the cooling rate to promote the growth of larger, purer crystals. Ensure efficient separation of the crystals from the mother liquor.
Adsorption-Based Purification
Issue Possible Cause(s) Suggested Solution(s)
Poor separation efficiency. The adsorbent has lost its selectivity due to contamination or deactivation.Regenerate the adsorbent according to the manufacturer's protocol. If selectivity is not restored, the adsorbent may need to be replaced.
Improper operating conditions (temperature, pressure, flow rate).Verify and adjust the operating parameters to the recommended values for the specific adsorbent and feed composition. The adsorption process is sensitive to temperature and pressure.[16]
Low product flow rate. Fouling of the adsorbent bed.Backflush the adsorbent bed to remove any particulate matter. If the problem persists, the adsorbent may need to be unloaded and screened.
Azeotropic Distillation
Issue Possible Cause(s) Suggested Solution(s)
Ineffective separation of this compound. Incorrect choice or ratio of the entrainer.Ensure the correct entrainer is being used and that the ratio of entrainer to the xylene mixture is optimized for the formation of azeotropes with p-xylene and ethylbenzene.[1]
Insufficient number of theoretical plates in the distillation column or incorrect reflux ratio.[1]Use a column with a higher number of theoretical plates and optimize the reflux ratio to improve separation efficiency.[1]
Contamination of this compound with the entrainer. Inefficient separation of the entrainer from the overhead product.Implement an effective downstream process for entrainer recovery, such as cooling and phase separation or solvent extraction.[13]

Data Presentation

Table 1: Comparison of this compound Purification Methods

MethodPrincipleAchievable PurityAdvantagesDisadvantages
Complexation (MGC Process) Selective complex formation with HF-BF3.[1]> 99%[1]High selectivity and purity.Use of highly corrosive and toxic reagents.[8]
Adsorption (Sorbex Process) Selective adsorption onto zeolites.[1]HighCan be a continuous process.Complex process control and potential for adsorbent deactivation.[1]
Azeotropic Distillation Forms azeotropes with other isomers.[1]> 99.5%[1]Effective for separating close-boiling isomers.Requires an additional step to separate the product from the entrainer.
Stripping Crystallization Combines melt crystallization and vaporization.[15][16]HighCan achieve high purity and recovery.Requires operation at low temperatures and pressures.[15][16]
Sulfonation and Hydrolysis Faster reaction rate with sulfuric acid.[1]GoodEstablished, older technology.Produces acidic waste, leading to environmental concerns.[1]

Experimental Protocols

Protocol 1: Purification of this compound via Azeotropic Distillation

Objective: To separate this compound from a mixture of xylene isomers and ethylbenzene using an entrainer.

Materials:

  • Mixed xylene feed (containing this compound, p-xylene, o-xylene, and ethylbenzene)

  • Entrainer (e.g., n-butanol)[1]

  • Azeotropic distillation column with at least 50 theoretical plates and a reflux condenser[1]

  • Heating mantle

  • Collection flasks

  • Gas chromatograph for analysis

Procedure:

  • If present, first remove o-xylene from the mixed xylene feed by fractional distillation due to its higher boiling point.[1]

  • Charge the reboiler of the azeotropic distillation column with the remaining mixture of this compound, p-xylene, and ethylbenzene.

  • Add the entrainer (n-butanol) to the column. A typical mass ratio is 3:1 of n-butanol to the sum of p-xylene and ethylbenzene.[1]

  • Heat the reboiler to initiate boiling.

  • Set the reflux ratio to at least 4.[1]

  • Control the temperature at the top of the column to the boiling point of the azeotrope (e.g., around 117°C for the n-butanol azeotrope).[1]

  • The overhead product will be a mixture of the entrainer, p-xylene, and ethylbenzene, which forms azeotropes.

  • Collect the purified this compound as the bottoms product.

  • Analyze the purity of the collected this compound using gas chromatography.

  • The entrainer can be recovered from the overhead product for reuse.

Protocol 2: Analysis of Xylene Isomer Composition by Gas Chromatography (GC)

Objective: To determine the percentage composition of this compound, p-xylene, o-xylene, and ethylbenzene in a sample.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., SLB®-IL60)

  • Helium or hydrogen carrier gas

  • Xylene isomer standards

  • Sample for analysis

  • Solvent for dilution (e.g., pentane)

Procedure:

  • Prepare a series of calibration standards of known concentrations of each xylene isomer and ethylbenzene.

  • Set up the GC operating conditions. An example using an SLB®-IL60 column is:

    • Oven Program: Start at 40°C (hold for 4 min), ramp at 8°C/min to 200°C (hold for 5 min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Carrier Gas Flow Rate: Set to achieve a constant velocity (e.g., 30 cm/sec).

    • Injection Volume: 1 µL with a split ratio (e.g., 100:1).

  • Inject the calibration standards to generate a calibration curve for each component.

  • Prepare the unknown sample by diluting it in a suitable solvent.

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to each isomer based on their retention times determined from the standards.

  • Integrate the peak areas for each component in the sample chromatogram.

  • Calculate the concentration of each isomer in the sample using the calibration curves.

Visualizations

experimental_workflow_azeotropic_distillation feed Mixed Xylenes (p-, m-, o-, EB) dist1 Fractional Distillation feed->dist1 o_xylene o-Xylene dist1->o_xylene Bottoms azeo_feed Mixture (p-, m-, EB) dist1->azeo_feed Overhead azeo_dist Azeotropic Distillation azeo_feed->azeo_dist entrainer Entrainer (n-Butanol) entrainer->azeo_dist overhead Overhead Product (Azeotrope of p-Xylene, EB, Entrainer) azeo_dist->overhead Overhead m_xylene Purified this compound azeo_dist->m_xylene Bottoms recovery Entrainer Recovery overhead->recovery recycled_entrainer Recycled Entrainer recovery->recycled_entrainer

Caption: Workflow for this compound purification via azeotropic distillation.

logical_relationship_adsorption start Mixed Xylene Feed adsorbent_bed Adsorbent Bed (e.g., Zeolite) start->adsorbent_bed adsorption Selective Adsorption of this compound adsorbent_bed->adsorption raffinate Raffinate Stream (p-Xylene, o-Xylene, EB) adsorption->raffinate Unadsorbed desorption Desorption adsorption->desorption Adsorbed extract Extract Stream (this compound + Desorbent) desorption->extract separation Separation of This compound from Desorbent extract->separation product Purified this compound separation->product desorbent_recycle Recycled Desorbent separation->desorbent_recycle

Caption: Logical flow of this compound separation by selective adsorption.

References

Technical Support Center: Xylene Isomer Separation by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of xylene isomers by distillation.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate xylene isomers using conventional distillation?

Separating xylene isomers is a significant challenge due to their nearly identical boiling points and similar molecular structures.[1][2] The relative volatility between meta-xylene (m-xylene) and para-xylene (p-xylene) is particularly low, at approximately 1.02, which makes separation by conventional distillation practically impossible on a laboratory or industrial scale.[3][4] Achieving commercial-grade purity would necessitate distillation columns with an extremely large number of theoretical plates—over 150 for separating ortho-xylene (o-xylene) and as many as 360 for isolating this compound and p-xylene—leading to prohibitively high energy costs.[5]

Q2: What are the boiling points of the xylene isomers?

The boiling points of the three xylene isomers are very close, which is the primary reason for the difficulty in their separation via standard distillation techniques.

Q3: Since conventional distillation is impractical, what alternative distillation methods are effective?

For separating close-boiling mixtures like xylene isomers, specialized distillation techniques are employed:

  • Extractive Distillation: This is the most common and preferred method.[5] It involves introducing a high-boiling-point solvent (an entrainer or extractant) to the mixture, which alters the relative volatility of the isomers, making separation feasible.[6]

  • Azeotropic Distillation: This method uses an agent that forms an azeotrope (a mixture with a constant boiling point) with one of the isomers.[3] This changes the effective boiling point of that isomer, allowing it to be separated from the others.

Q4: How does extractive distillation work for separating xylene isomers?

Extractive distillation relies on a carefully selected solvent that has a different affinity for each isomer. This solvent is continuously fed near the top of the distillation column. As it flows down, it interacts with the xylene isomers, increasing the relative volatility between them.[7] For example, the extractant might make this compound less volatile than p-xylene, allowing p-xylene to be collected as the overhead product while this compound exits with the solvent from the bottom.[4] The solvent is then recovered in a separate stripping column and recycled. Common extractants include N-Methylpyrrolidone (NMP), Tetramethylene sulfone (Sul), and various benzoates.[5][8]

Q5: Can you provide an example of azeotropic distillation for xylene separation?

Yes, azeotropic distillation can be used to separate this compound from p-xylene or o-xylene. For instance, by introducing an agent like propyl butyrate or methyl valerate, an azeotrope can be formed with p-xylene.[3] This azeotrope has a lower boiling point than this compound, allowing the p-xylene and the agent to be distilled off as the overhead product, while this compound is recovered from the bottom.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of xylene isomers.

Issue 1: Poor or No Separation of Isomers

  • Possible Cause: Insufficient number of theoretical plates in the distillation column for the given mixture. Conventional distillation of xylenes requires a very high number of plates.[5]

  • Solution:

    • Verify that your column is packed efficiently and is of sufficient length for fractional distillation.

    • Switch to an advanced distillation method. Extractive or azeotropic distillation is necessary to enhance the relative volatility of the isomers.[3][5]

    • For extractive distillation, ensure the correct solvent is being used at the proper flow rate to effectively alter the volatilities.

Issue 2: The distillation is boiling, but no distillate is being collected.

  • Possible Cause: Significant heat loss from the apparatus is causing the vapor to condense and reflux back into the distillation flask before it can reach the condenser.[9] This is common with high-boiling-point compounds like xylenes.

  • Solution:

    • Insulate the distillation column and head. Wrap the glassware from the flask up to the condenser with glass wool or aluminum foil to minimize heat loss.[9]

    • Ensure the heating mantle is providing sufficient and consistent heat. Using a sand or oil bath can improve heat transfer to the flask.[9]

    • Consider vacuum distillation to lower the boiling points of the components, though this may not significantly improve the relative volatility between the isomers.

Issue 3: Column flooding (liquid backing up in the column)

  • Possible Cause: The vapor or liquid flow rate inside the column is too high, preventing proper drainage.[10][11] This can be caused by an excessive boiling rate (heat input) or too high a reflux rate.

  • Solution:

    • Reduce the heat input to the distillation flask to decrease the rate of vaporization.[11]

    • Check for any blockages in the column packing or on the trays.[10]

    • If using extractive distillation, ensure the solvent feed rate is not excessive.

Issue 4: Unstable temperature or pressure during distillation

  • Possible Cause: Inconsistent heating, leaks in the system, or the presence of trapped, non-condensable gases can lead to fluctuations.[10][12] Changes in the feed composition can also alter the equilibrium inside the column.[11]

  • Solution:

    • Ensure all joints and connections are properly sealed to prevent leaks.

    • Use a boiling stone or a magnetic stirrer to ensure smooth, even boiling.

    • If operating under a vacuum, ensure the pump is functioning correctly and the pressure is stable.

    • During startup, properly vent the system to remove any trapped gases like air.[12]

Data Presentation

Table 1: Physical Properties of Xylene Isomers

Propertyo-XyleneThis compoundp-Xylene
Boiling Point 144.4°C[13]139.1°C138.4°C[3]
Melting Point -25.2°C-47.4°C13.26°C[13]
Density (g/mL) ~0.88[13]~0.86[13]~0.86[13]
Relative Volatility (vs. This compound) ~0.891.00~1.02[3]

Experimental Protocols

Methodology: Extractive Distillation for p-Xylene/m-Xylene Separation

This protocol provides a generalized procedure for separating p-xylene from this compound using an extractive distillation agent.

Objective: To enhance the relative volatility between p-xylene and this compound to facilitate their separation by distillation.

Materials:

  • A mixture of p-xylene and this compound.

  • Extractive distillation agent (e.g., N-Methylpyrrolidone, Adiponitrile, or a suitable high-boiling ester).[4][8]

  • Fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings).

  • Two heating mantles with controllers.

  • Two round-bottom flasks (one for the reboiler, one for the solvent stripping).

  • Condenser and distillate collection flask.

  • Pumps for feeding the xylene mixture and the extractive agent.

Procedure:

  • Apparatus Setup: Assemble a fractional distillation unit. The main column will be used for the extractive distillation, and a second, simpler distillation setup will be used for solvent recovery.

  • Pre-heating: Heat the extractive agent to approximately the temperature of the column stage where it will be introduced.[4]

  • Initiate Distillation: Charge the reboiler with the xylene isomer mixture. Begin heating the flask to initiate boiling and establish a vapor-liquid equilibrium within the column.

  • Introduce Extractant: Begin feeding the pre-heated extractive agent at a controlled rate into the upper section of the distillation column. The agent should flow down through the packing material.

  • Separation: The extractive agent will interact with the isomers, increasing the relative volatility of p-xylene relative to this compound. The more volatile p-xylene will rise as vapor to the top of the column.

  • Collection: The p-xylene vapor is passed through the condenser and collected as the distillate.

  • Bottoms Product: The less volatile this compound, mixed with the high-boiling extractive agent, will flow to the bottom of the column and collect in the reboiler.

  • Solvent Recovery: The mixture from the reboiler (this compound and agent) is continuously transferred to a second distillation apparatus (a stripping column). Because the agent has a much higher boiling point than this compound, the this compound can be easily distilled off and collected.

  • Recycling: The recovered extractive agent from the bottom of the stripping column can be cooled and recycled back into the primary extractive distillation column.

Visualizations

Distillation_Troubleshooting_Workflow start Distillation Experiment Start check_performance Is separation performance (purity, yield) adequate? start->check_performance issue_type Identify Primary Issue check_performance->issue_type No end Experiment Successful check_performance->end Yes no_distillate No Distillate Collected issue_type->no_distillate Vapor not reaching condenser poor_separation Poor Isomer Separation issue_type->poor_separation Low relative volatility instability Pressure/Temp Instability issue_type->instability System fluctuations solution_insulate Insulate column & head Improve heat transfer no_distillate->solution_insulate solution_method Use extractive or azeotropic distillation poor_separation->solution_method solution_check_leaks Check for system leaks Ensure smooth boiling instability->solution_check_leaks solution_insulate->start Retry solution_method->start Re-design Experiment solution_check_leaks->start Retry

Caption: A workflow diagram for troubleshooting common distillation issues.

Xylene_Challenges main_challenge Challenge: Separating Xylene Isomers cause1 Similar Physicochemical Properties main_challenge->cause1 cause2 Close Boiling Points main_challenge->cause2 consequence1 Conventional Distillation is Impractical cause2->consequence1 leads to consequence2 Requires High Energy Input consequence1->consequence2 solution_heading Solutions consequence1->solution_heading solution1 Extractive Distillation solution_heading->solution1 solution2 Azeotropic Distillation solution_heading->solution2 solution3 Hybrid Methods (e.g., Crystallization) solution_heading->solution3

Caption: The logical relationship of challenges in xylene isomer separation.

References

catalyst selection for the isomerization of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of m-Xylene.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the isomerization of this compound?

A1: The most widely used and effective catalysts for this compound isomerization are zeolites, particularly those with medium pore sizes.[1] ZSM-5 is a prominent example due to its high surface area, thermal stability, acidity, and shape-selective properties.[2][3] Other zeolites such as Mordenite, Beta, FAU, and FER are also utilized.[2][4] The catalytic activity of these zeolites can be further enhanced by the incorporation of metals like Platinum (Pt) or Gallium (Ga).[2][5]

Q2: What is the role of the Si/Al ratio in the catalyst for this compound isomerization?

A2: The Si/Al ratio is a critical parameter that significantly influences the catalyst's performance. This ratio determines the number and strength of the acid sites on the zeolite.[5] A lower Si/Al ratio generally leads to a higher concentration of Brønsted acid sites, which are the active centers for the isomerization reaction.[4] However, an excessively high density of strong acid sites can promote undesirable side reactions like disproportionation and catalyst deactivation through coking.[4][5] Therefore, optimizing the Si/Al ratio is crucial for achieving high conversion and selectivity. For ZSM-5 zeolites, an effective Si/Al ratio for xylene isomerization is typically between 10 and 30.[4]

Q3: What are the typical operating conditions for this compound isomerization?

A3: The isomerization of this compound is typically carried out in the gas phase.[5] Operating conditions can vary depending on the specific catalyst and desired product distribution. Typical temperature ranges are between 250°C and 400°C.[3] For instance, using an H-ZSM-5 catalyst, the reaction can be conducted at temperatures up to 425°C.[6] The process is often carried out under hydrogen pressure when using catalysts containing hydrogenating components.[7]

Q4: What are the main products of this compound isomerization?

A4: The primary products of this compound isomerization are its isomers, p-xylene and o-xylene.[5] Due to its high demand in the production of terephthalic acid for polyester manufacturing, p-xylene is often the most desired product.[8]

Troubleshooting Guide

Problem 1: Low this compound Conversion

  • Possible Cause 1: Catalyst Deactivation. The accumulation of coke on the catalyst surface can block active sites and pores, leading to a decrease in activity.[5]

    • Solution: Catalyst regeneration can be performed by heating the catalyst under a flow of nitrogen at elevated temperatures (e.g., 380°C) to burn off the coke deposits.[5]

  • Possible Cause 2: Insufficient Reaction Temperature. The isomerization reaction is endothermic, and lower temperatures will result in lower conversion rates.

    • Solution: Gradually increase the reaction temperature within the recommended range for your specific catalyst. Monitor the product stream to find the optimal temperature that balances conversion and selectivity.

  • Possible Cause 3: Improper Catalyst Activation. The acidic form of the zeolite (e.g., H-ZSM-5) is the active catalyst. Incomplete conversion from the sodium form (Na-ZSM-5) will result in lower activity.

    • Solution: Ensure the ion exchange procedure with an ammonium salt solution is thoroughly carried out, followed by calcination to convert the ammonium form to the protonated (acidic) form.[6]

Problem 2: Poor Selectivity to p-Xylene

  • Possible Cause 1: Non-selective Acid Sites. Acid sites on the external surface of the zeolite can lead to non-shape-selective reactions, reducing the yield of the desired p-xylene isomer.[1]

    • Solution: Surface modification techniques such as chemical liquid deposition of silica or pre-coking can be employed to passivate these external acid sites.[1]

  • Possible Cause 2: Undesirable Side Reactions. At higher temperatures or with highly acidic catalysts, side reactions such as disproportionation (forming toluene and trimethylbenzenes) and transalkylation can occur, consuming the xylene isomers and reducing selectivity.[5][9]

    • Solution: Optimize the reaction temperature and consider using a catalyst with a moderate Si/Al ratio to reduce the strength and density of acid sites.[4]

Problem 3: Catalyst Instability and Short Lifespan

  • Possible Cause 1: Rapid Coke Formation. High reaction temperatures and the presence of certain impurities in the feed can accelerate the formation of coke on the catalyst.

    • Solution: Lowering the reaction temperature can reduce the rate of coking. Additionally, ensuring a high-purity this compound feed is crucial. Introducing a co-feed of hydrogen can also help to suppress coke formation.

  • Possible Cause 2: Structural Collapse of the Zeolite. Extremely high temperatures or exposure to steam can lead to the dealumination and structural degradation of the zeolite catalyst.

    • Solution: Operate within the recommended temperature limits for the specific zeolite. Avoid exposing the catalyst to high concentrations of water vapor at elevated temperatures.

Quantitative Data

Table 1: Performance of Different Catalysts in this compound Isomerization

CatalystSi/Al RatioTemperature (°C)This compound Conversion (%)p-Xylene Selectivity (%)Reference
H-ZSM-510-30250-400VariesHigh[3][4]
H-Beta14-15~250Maximum ActivityConstant p/o ratio[2][5]
Pt/ZSM-5N/A270-380HighHigh[5]
Ga/ZSM-5N/A270-380HighHigh[5]
H-Mordenite30220HighVaries[2]

Note: "N/A" indicates that the specific Si/Al ratio was not provided in the cited source for the metal-modified catalysts.

Experimental Protocols

1. Preparation of H-ZSM-5 Catalyst

This protocol is adapted from the synthesis described by Rollman and Valyocsik.[6]

  • Step 1: Preparation of Sodium Aluminate Solution.

    • Dissolve approximately 0.20 g of NaOH pellets in 25 mL of deionized water.

    • Add 0.30 g of Al2O3 and stir until dissolved to form sodium aluminate (NaAlO2).

    • Add an additional 2.95 g of NaOH and stir until fully dissolved.

  • Step 2: Preparation of Tetrapropylammonium Bromide Solution.

    • In a separate beaker, dissolve 4.0 g of tetrapropylammonium bromide in 50 mL of deionized water.

    • Carefully add 1.7 mL of 96% H2SO4 to this solution and stir until everything has dissolved.

  • Step 3: Synthesis of TPA-ZSM-5.

    • In a polypropylene jar, place 24 mL of silica-sol (e.g., LUDOX HS-30).

    • Add the sodium aluminate solution to the silica-sol and stir.

    • Add the tetrapropylammonium bromide solution and continue stirring to form a gel.

    • Seal the jar and heat it in an oven at a controlled temperature (e.g., 170°C) for a specified duration (e.g., 36 hours) for hydrothermal crystallization.[10]

    • After cooling, filter the solid product, wash it with deionized water, and dry it at 120°C.

  • Step 4: Calcination to Remove the Template.

    • Place the dried TPA-ZSM-5 in a tube furnace.

    • Heat the sample under a slow flow of nitrogen. A typical heating program is to ramp to 100°C at 4°C/min, then to 500°C at 10°C/min, and hold at 500°C for 2 hours.[6] This step removes the organic template (tetrapropylammonium).

  • Step 5: Ion Exchange to Form H-ZSM-5.

    • Stir the calcined Na-ZSM-5 in a 1.0 M (NH4)2SO4 solution (approximately 10 mL per gram of zeolite) for 10-15 minutes at room temperature.[6]

    • Filter the zeolite and wash it with distilled water until the filtrate is free of sulfate ions (tested with BaCl2 solution).[6]

    • Dry the resulting NH4-ZSM-5.

    • Calcination of the NH4-ZSM-5 at around 500°C for 6 hours will decompose the ammonium ions and form the acidic H-ZSM-5 catalyst.[10]

2. This compound Isomerization Reaction

  • Step 1: Reactor Setup.

    • The reaction is typically carried out in a fixed-bed reactor.[3]

    • Pack a known mass of the H-ZSM-5 catalyst into the center of a stainless-steel reactor tube.[3][6]

  • Step 2: Reaction Procedure.

    • Heat the reactor to the desired reaction temperature (e.g., 250-400°C) under a flow of an inert gas like nitrogen.[3]

    • Introduce the this compound feed into the reactor at a controlled flow rate using a syringe pump.[3]

    • The products exiting the reactor are cooled and collected for analysis.

  • Step 3: Product Analysis.

    • The product mixture, containing unreacted this compound and the p- and o-xylene isomers, is typically analyzed using gas chromatography (GC).[5] This allows for the quantification of each component and the calculation of conversion and selectivity.

Visualizations

Catalyst_Selection_Workflow cluster_start Initial Consideration cluster_catalyst Catalyst Choice cluster_synthesis Catalyst Preparation cluster_testing Performance Evaluation cluster_troubleshooting Troubleshooting Define_Objective Define Objective (e.g., Maximize p-Xylene) Select_Zeolite Select Zeolite Type (e.g., ZSM-5, Beta) Define_Objective->Select_Zeolite Optimize_Si_Al Optimize Si/Al Ratio Select_Zeolite->Optimize_Si_Al Metal_Modification Consider Metal Modification (e.g., Pt, Ga) Optimize_Si_Al->Metal_Modification Synthesis Hydrothermal Synthesis Metal_Modification->Synthesis Activation Calcination & Ion Exchange Synthesis->Activation Reaction_Testing Isomerization Reaction Activation->Reaction_Testing Analysis Product Analysis (GC) Reaction_Testing->Analysis Low_Conversion Low Conversion? Analysis->Low_Conversion Poor_Selectivity Poor Selectivity? Analysis->Poor_Selectivity Low_Conversion->Activation Check Activation Poor_Selectivity->Optimize_Si_Al Re-optimize Reaction_Pathway cluster_products Isomerization Products cluster_side_reactions Side Reactions m_Xylene This compound p_Xylene p-Xylene (Desired) m_Xylene->p_Xylene Isomerization o_Xylene o-Xylene m_Xylene->o_Xylene Isomerization Disproportionation Disproportionation m_Xylene->Disproportionation Coke Coke Formation (Deactivation) m_Xylene->Coke p_Xylene->o_Xylene p_Xylene->Coke o_Xylene->Coke Toluene_TMB Toluene + Trimethylbenzene Disproportionation->Toluene_TMB

References

preventing side reactions in Friedel-Crafts acylation of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the Friedel-Crafts acylation of m-xylene.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of this compound, offering potential causes and solutions to improve reaction yield and selectivity.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it.[1]- Use fresh, anhydrous Lewis acid catalyst.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.
2. Deactivated Aromatic Ring: While this compound is activated, impurities or unexpected starting materials with deactivating groups (e.g., nitro, cyano) will hinder the reaction.[1]- Verify the purity of the this compound starting material.
3. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, sequestering it from the reaction.[1]- Use a stoichiometric amount of the Lewis acid catalyst, rather than a catalytic amount.[2]
4. Suboptimal Temperature: The reaction may require specific temperature conditions to proceed efficiently.[1]- Optimize the reaction temperature. Some reactions may require cooling to control exothermicity, while others may need heating.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: The acyl group can add to different positions on the this compound ring, leading to a mixture of isomers. The primary methyl groups on this compound are ortho-, para-directing.- The choice of catalyst can significantly influence regioselectivity. Consider using solid acid catalysts like zeolites, which can offer shape selectivity.[3]
2. Isomerization of this compound: In the presence of a strong Lewis acid, this compound itself can isomerize to o-xylene or p-xylene, which will then undergo acylation to produce different products.[4]- Use a milder Lewis acid if isomerization is suspected.- Optimize reaction time and temperature to minimize isomerization.
Formation of Polyacylated Products 1. Highly Activated Ring: Although the acyl group is deactivating, the initial high reactivity of this compound can sometimes lead to the addition of more than one acyl group, especially if an excess of the acylating agent is used.[5]- Use a stoichiometric amount or a slight excess of this compound relative to the acylating agent.- The deactivating nature of the first acyl group generally minimizes polyacylation.[1]
Reaction Does Not Go to Completion 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.- Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to determine the optimal reaction time.
2. Poor Quality Reagents: Impurities in the acylating agent or solvent can interfere with the reaction.[1]- Use freshly distilled or high-purity acylating agents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Friedel-Crafts acylation of this compound with acetyl chloride?

The major product is typically 2,4-dimethylacetophenone. The two methyl groups of this compound direct the incoming acyl group to the ortho and para positions. Acylation at the 4-position is sterically favored over the 2- and 6-positions.

Q2: Can carbocation rearrangement occur during the Friedel-Crafts acylation of this compound?

No, carbocation rearrangement is not a significant side reaction in Friedel-Crafts acylation. This is because the electrophile is a resonance-stabilized acylium ion, which does not tend to rearrange.[6] This is a key advantage over Friedel-Crafts alkylation, where carbocation rearrangements are a common problem.[7]

Q3: How can I minimize the formation of isomeric byproducts?

The formation of isomers is primarily a result of the substitution pattern on the this compound ring. To enhance the selectivity for the desired 2,4-isomer, consider the following:

  • Catalyst Selection: Heterogeneous catalysts, such as zeolites (e.g., Fe₂O₃/HY), have been shown to provide high selectivity for the 2,4-dimethylphenyl-acetophenone product.[8]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the kinetic product may be favored.

Q4: What is the role of the Lewis acid in the reaction?

The Lewis acid, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride) to generate the highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is then attacked by the electron-rich this compound ring in an electrophilic aromatic substitution reaction.[9]

Q5: Why is a stoichiometric amount of Lewis acid often required?

The ketone product of the acylation reaction is a Lewis base and can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount of the Lewis acid is necessary to ensure the reaction goes to completion.[1][2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of this compound with Acetyl Chloride using Aluminum Chloride

This protocol is a standard laboratory procedure for the acylation of this compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound (anhydrous)

  • Acetyl chloride

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0°C in an ice bath.[9]

  • Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.[10]

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0°C.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes.[10]

  • Work-up: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[10]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude product by distillation or column chromatography.

Data Presentation

Table 1: Influence of Catalyst on the Acylation of this compound with Benzoyl Chloride
CatalystConversion of Benzoyl Chloride (%)Selectivity for 2,4-dimethylbenzophenone (%)
HY Zeolite< 30-
Fe₂O₃/HY99.594.5[8]
FeTPA/TiO₂-95.1 (Yield)[11]

Data adapted from a study by Wang et al. (2014) and another study.[8][11]

Visualizations

Reaction Mechanism and Side Reactions

Friedel_Crafts_Acylation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions mXylene This compound SigmaComplex Sigma Complex mXylene->SigmaComplex + Acylium Ion Isomerization Isomerization of this compound mXylene->Isomerization Lewis Acid AcylChloride Acetyl Chloride AcyliumIon Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Product 2,4-Dimethylacetophenone SigmaComplex->Product - H⁺ Polyacylation Polyacylation Product->Polyacylation + Acylium Ion (minor) oXylene o-Xylene Isomerization->oXylene pXylene p-Xylene Isomerization->pXylene OtherIsomers Other Acylated Products oXylene->OtherIsomers Acylation pXylene->OtherIsomers Acylation

Caption: Main reaction pathway and potential side reactions in the Friedel-Crafts acylation of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootYield Troubleshoot Yield: - Check catalyst activity - Verify reagent purity - Adjust stoichiometry - Optimize temperature CheckYield->TroubleshootYield Yes Success Successful Reaction CheckPurity->Success No TroubleshootPurity Troubleshoot Purity: - Optimize catalyst for selectivity - Adjust reaction conditions to  prevent isomerization - Control stoichiometry for  polyacylation CheckPurity->TroubleshootPurity Yes TroubleshootYield->Start TroubleshootPurity->Start

Caption: A logical workflow for troubleshooting common issues in Friedel-Crafts acylation.

References

Technical Support Center: GC-MS Analysis of m-Xylene Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of impurities in m-Xylene.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound impurities.

Question: Why am I seeing poor peak shapes, such as fronting or tailing?

Answer: Poor peak shape is a common issue that can compromise resolution and quantification.

  • Peak Tailing: This is often caused by active sites within the GC system that interact with polar analytes.

    • Causes: Contamination or activity in the injector liner, accumulation of non-volatile residues at the front of the column, or using an inappropriate column phase.[1]

    • Solutions:

      • Injector Maintenance: Clean or replace the injector liner. Using an ultra-inert liner can significantly reduce peak tailing for active compounds.[1]

      • Column Maintenance: Trim the first few centimeters (e.g., 10-15 cm) from the front of the column to remove non-volatile residues.

      • Proper Column Selection: Ensure you are using a column with the appropriate deactivation for your target analytes.[1]

  • Peak Fronting: This is typically a sign of column overload.

    • Cause: Injecting a sample that is too concentrated.[2]

    • Solutions:

      • Dilute the Sample: Reduce the concentration of the sample before injection.

      • Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.[2]

      • Reduce Injection Volume: Decrease the volume of sample injected.

Question: My chromatogram shows unexpected peaks or a high baseline. What is the cause?

Answer: The appearance of extraneous peaks or a rising baseline often points to contamination.

  • Causes:

    • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., hydrogen, helium) can introduce a high baseline or ghost peaks.[3][4]

    • Injector Contamination: Residuals from previous injections can build up in the injector liner or septum. Septum bleed is a common source of siloxane peaks.[5]

    • Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline, especially at higher temperatures.[5]

    • Sample Contamination: The sample or solvent itself may be contaminated.

  • Solutions:

    • Check Gas Purity: Ensure high-purity carrier gas is being used and that gas purifiers/traps are installed and functioning correctly.[3][4]

    • Clean the Injector: Replace the liner and septum.[5]

    • Bake Out the Column: Condition the column at a temperature below its maximum limit to remove contaminants. Do not precondition a new column with the end connected to the MS detector to avoid contaminating the source.[4]

    • Run a Blank: Inject a sample of pure solvent to determine if the contamination is coming from the solvent or the syringe.[2]

Question: I am having trouble separating this compound from its isomers (p-xylene, o-xylene) and ethylbenzene. How can I improve resolution?

Answer: Co-elution of xylene isomers and ethylbenzene is a frequent challenge because they have very similar boiling points and mass spectra.

  • Challenge: Ethylbenzene and xylene isomers have the same nominal mass, making them difficult to distinguish by mass spectrometry alone. Their identification must rely on chromatographic separation.[6]

  • Solutions:

    • Use a Specialized Column: The most effective solution is to use a capillary column specifically designed for separating aromatic isomers.

      • Non-polar columns (e.g., 100% methyl silicone like HP-1) can provide a separation where ethylbenzene elutes before the xylenes.[6]

      • Specialized polar columns (e.g., Agilent CP-Xylenes or ionic liquid columns like SLB®-IL60) offer enhanced selectivity for these isomers.[7]

    • Optimize Oven Temperature Program: Use a slow temperature ramp or a lower initial oven temperature to improve the separation between these closely eluting compounds.

    • Confirm with Retention Times: Inject individual standards of ethylbenzene, p-xylene, this compound, and o-xylene to confirm their retention times under your specific analytical conditions.[6] While mass spectra are nearly identical, subtle differences in ion ratios (e.g., m/z 106 to m/z 91) can sometimes aid in confirmation.[6]

Question: My signal intensity is low, or I am not seeing any peaks for my target impurities. What should I check?

Answer: A lack of signal can be due to issues with the sample, the instrument, or the method parameters.

  • Causes:

    • Incorrect Sample Concentration: The concentration of impurities may be below the detection limit of the instrument.

    • Leaks in the System: Leaks in the injector or gas lines can lead to a loss of sample and reduced sensitivity.[3]

    • Improper Column Installation: If the column is installed too far into or not far enough into the MS transfer line, it can cause a loss of sensitivity.[1]

    • Detector Issues: The MS detector may require tuning or cleaning.

  • Solutions:

    • Verify Sample Concentration: If possible, analyze a higher-concentration standard to ensure the system is responding.

    • Perform a Leak Check: Use an electronic leak detector to check for leaks at the injector, fittings, and gas lines.[4]

    • Check Column Installation: Verify that the column is installed correctly according to the manufacturer's instructions for both the GC inlet and the MS transfer line.[1]

    • Tune the Mass Spectrometer: Perform an autotune or manual tune of the MS to ensure optimal detector performance.

    • Check Injection Parameters: For splitless injections, ensure the initial oven temperature is low enough to allow for efficient solvent trapping and transfer of analytes to the column.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

Commercial this compound can contain several impurities depending on its manufacturing process and purity grade. Common impurities include its isomers (o-xylene and p-xylene), ethylbenzene, toluene, benzene, and various non-aromatic and C9-C10 aromatic hydrocarbons.[8][9][10]

Q2: How should I prepare this compound samples for GC-MS analysis?

Sample preparation is typically straightforward and involves dilution with a high-purity volatile organic solvent.

  • Solvent Selection: Use a volatile organic solvent such as hexane, dichloromethane, or iso-octane.[11] Avoid using water or non-volatile solvents.[11][12]

  • Dilution: Dilute the this compound sample to an appropriate concentration. This prevents column overload and ensures the impurity concentrations fall within the calibrated range of the instrument. A starting concentration of around 10 µg/mL is often recommended for the analytes of interest.[12]

  • Filtration: If the sample contains any particulate matter, centrifuge or filter it to prevent blockage of the syringe and contamination of the injector.[11][12]

  • Use of Standards: For accurate quantification, use either an external or internal standard method.

    • External Standard (ESTD): Prepare calibration standards containing known concentrations of the target impurities. This method is widely used for determining impurity concentrations.[8][9]

    • Internal Standard (ISTD): Add a known amount of a non-interfering compound (the internal standard) to all samples and calibration standards. This helps to correct for variations in injection volume and instrument response.

Q3: What is the best type of GC column for analyzing this compound impurities?

The choice of column is critical for achieving adequate separation, especially for the isomers.

  • For General Impurity Screening: A standard non-polar column, such as one with a 5% phenyl / 95% methylpolysiloxane phase (e.g., DB-5ms, HP-5ms), can be used for general screening of impurities like benzene and toluene.

  • For Isomer Separation: To resolve this compound, p-xylene, o-xylene, and ethylbenzene, a more specialized column is required. A highly polar column, such as one with a polyethylene glycol phase (e.g., Scion-Wax MS) or a dedicated xylenes analysis column (e.g., Agilent CP-Xylenes), provides the necessary selectivity.[7][8][9] Ionic liquid columns (e.g., SLB®-IL60) also offer unique selectivity for aromatic isomers.

Q4: How can I quantify the identified impurities?

Quantification is typically performed by creating a calibration curve using external standards.

  • Prepare Calibration Standards: Create a series of solutions with known concentrations of each target impurity (e.g., benzene, toluene, ethylbenzene, o-xylene, p-xylene).

  • Analyze Standards: Analyze each calibration standard using the same GC-MS method as for the this compound samples.

  • Generate Calibration Curve: For each impurity, plot the peak area against its concentration. Perform a linear regression to generate a calibration curve.

  • Calculate Sample Concentrations: Determine the peak area of each impurity in the this compound sample and use the calibration curve to calculate its concentration.[8] The lower limit of quantitation for many standard methods is around 1 mg/kg (1 ppm).[8][9]

Experimental Protocols & Data

Example GC-MS Method Parameters

The following table summarizes typical starting parameters for the analysis of trace impurities in xylenes, based on established methods like UOP 931-10.[8][9] These should be optimized for your specific instrument and application.

ParameterSettingRationale
GC System
Injector TypeSplit/SplitlessAllows for a wide range of concentrations. A split injection (e.g., 100:1) is common for purity analysis.
Injector Temp.230-250 °CEnsures rapid vaporization of the sample.[8]
Carrier GasHelium or HydrogenInert carrier gases. Hydrogen may provide faster analysis times.[8]
Flow Rate1-2 mL/min (Constant Flow)Optimal for capillary column efficiency.
ColumnScion-Wax MS or similar polar columnProvides selectivity for separating aromatic isomers.[8]
Oven ProgramInitial 50°C (hold 5 min), ramp 8°C/min to 100°C, ramp 2°C/min to 120°C, ramp 20°C/min to 230°C (hold 5 min)The initial hold and slow ramps are crucial for separating volatile impurities and isomers.[8][9]
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode for creating reproducible mass spectra for library matching.
Mass Range35-350 amuCovers the mass range of expected impurities and the xylene matrix.
Source Temp.230 °CStandard source temperature to prevent condensation.
Quad Temp.150 °CStandard quadrupole temperature.
Acquisition ModeFull ScanTo identify unknown impurities and confirm known ones via library search.

Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of impurities in this compound.

GCMS_Workflow GC-MS Workflow for this compound Impurity Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Sample This compound Sample Dilution Dilution with Volatile Solvent Sample->Dilution Standard Addition of Internal/ External Standards Dilution->Standard Vial Transfer to Autosampler Vial Standard->Vial Injection GC Injection (Split/Splitless) Vial->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Processing Chromatogram Processing Detection->Processing Identification Impurity Identification (Mass Spectra Library) Processing->Identification Quantification Quantification (Calibration Curve) Processing->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for this compound Impurity Analysis by GC-MS.

References

Technical Support Center: Managing m-Xylene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, troubleshooting advice, and safety protocols for the management of m-Xylene waste in a research laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliant disposal of this hazardous chemical.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its waste considered hazardous?

A1: this compound is a volatile, colorless, and flammable liquid aromatic hydrocarbon.[1] Its waste is considered hazardous primarily due to its ignitability (EPA Hazardous Waste Code D001) and toxicity.[2] Spent non-halogenated solvents like xylene are also listed as hazardous waste (EPA code F003).[3][4][5] Improper disposal can contaminate soil and groundwater, while its vapors can form explosive mixtures with air.[6][7]

Q2: What are the primary health and safety hazards associated with this compound?

A2: this compound poses several risks:

  • Health Hazards: Inhalation can irritate the nose, throat, and respiratory system.[8][9][10] Exposure can lead to central nervous system (CNS) effects such as headaches, dizziness, drowsiness, and incoordination.[8][9][11] Direct contact can cause skin and eye irritation, with prolonged exposure leading to dermatitis.[9][10][12] Ingestion is particularly dangerous and may be fatal if the liquid enters the airways.[6][10]

  • Safety Hazards: this compound is a flammable liquid and vapor, posing a significant fire hazard when exposed to heat, sparks, or open flames.[2][6][12] Its vapors are heavier than air and can travel to a distant ignition source.[6][13]

Q3: What Personal Protective Equipment (PPE) is required when handling this compound waste?

A3: Appropriate PPE is crucial for minimizing exposure.[14][15][16] When handling this compound waste, personnel should wear, at a minimum:

  • Eye Protection: Chemical safety goggles.[12]

  • Hand Protection: Chemically resistant gloves. Nitrile gloves offer splash protection but should be replaced immediately upon contact.[12] For more extensive handling, Viton or Polyvinyl Alcohol (PVA) gloves are recommended.[12][17]

  • Body Protection: A fully buttoned lab coat or chemical-resistant apron.[12][15]

  • Respiratory Protection: All handling of open containers should be performed inside a certified chemical fume hood.[12][18] If a respirator is necessary, it must be selected based on the exposure concentration and used within a comprehensive respiratory protection program.[19]

Q4: How should I collect and store this compound waste in the laboratory?

A4: Proper collection and storage are critical for safety and compliance.

  • Container: Use a sealable, airtight, and chemically compatible waste container (glass or appropriate plastic is common).[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of its contents (e.g., "this compound Waste").[20][21]

  • Storage: Store the waste container in a designated satellite accumulation area within the lab.[22] It must be kept away from incompatible materials, particularly strong oxidizing agents and acids.[12][13] Ensure the container is stored with secondary containment to prevent spills from reaching drains.[23][24]

Q5: Can I mix this compound waste with other laboratory solvents?

A5: It depends on the solvent.

  • Compatible Non-Halogenated Solvents: this compound can often be combined with other non-halogenated organic solvents like toluene, ethanol, methanol, and acetone.[21]

  • Incompatible Solvents: Do not mix this compound waste with halogenated solvents (e.g., chloroform, dichloromethane). The disposal costs for halogenated waste are significantly higher, and mixing increases the volume of this more expensive waste stream.[23][24] Never mix with strong acids or oxidizing agents, as this can cause a dangerous reaction.[12][13]

Q6: Is it possible to recycle this compound waste in the lab?

A6: Yes. Recycling through distillation is a viable and cost-effective option for many laboratories.[25][26] Commercial solvent recycling units can recover up to 95% of used xylene, which can then be reused for applications like tissue processing.[7][26] This practice significantly reduces the volume of hazardous waste generated and lowers the cost of purchasing fresh solvent.[27][28]

Troubleshooting Guide

Issue/Observation Potential Cause(s) Recommended Action(s)
Faint, persistent smell of xylene in the lab. 1. Improperly sealed waste container.2. Small, undetected spill.3. Evaporation from an open process.1. Check that all waste container caps are tightly sealed.[12][21]2. Inspect the benchtop, floor, and fume hood for any signs of a spill.3. Ensure all procedures involving xylene are conducted within a fume hood.[12]
The this compound waste container is bulging or appears pressurized. 1. Chemical reaction due to mixing with an incompatible substance.2. Exposure to a heat source causing vapor expansion.1. DO NOT OPEN. Carefully move the container to a fume hood, away from ignition sources.[29]2. Place a "Do Not Use" sign on the container.3. Contact your institution's Environmental Health & Safety (EH&S) office immediately for guidance on depressurization and disposal.
I'm unsure if a waste stream is pure this compound or a mixture. Cross-contamination from different experiments or users.1. When in doubt, treat the waste as a mixture. Label the container with all potential components.2. To prevent this, dedicate specific, clearly labeled waste containers for pure this compound.[25]3. Ensure all lab personnel are trained on proper waste segregation.[23]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 108-38-3[13]
Molecular Formula C₈H₁₀[1]
Molecular Weight 106.16 g/mol [1]
Appearance Colorless liquid[1][19]
Odor Sweet, aromatic[1][19]
Boiling Point 139.3°C (282°F)[19]
Flash Point 25°C (77°F)
Vapor Density 3.7 (Air = 1)
Solubility in Water Very slightly soluble / Insoluble[1]
EPA Waste Code F003[3][4]

Table 2: Occupational Exposure Limits for Xylene

AgencyTWA (8-Hour)STEL (15-Minute)
OSHA (PEL) 100 ppm[13][30]-
NIOSH (REL) 100 ppm[13]150 ppm[13]
ACGIH (TLV) 100 ppm[13]150 ppm[13]
(ppm = parts per million; TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit)

Experimental Protocols

Protocol 1: Standard Operating Procedure for this compound Waste Collection

Objective: To safely collect and store this compound waste in a laboratory setting, ensuring regulatory compliance.

Materials:

  • Designated this compound hazardous waste container (glass or compatible plastic) with a screw cap.

  • Secondary containment bin.

  • "Hazardous Waste" labels.

  • Permanent marker.

  • Personal Protective Equipment (PPE): safety goggles, appropriate gloves (nitrile for minor splashes, Viton/PVA for transfers), lab coat.

Methodology:

  • Preparation: Before generating waste, ensure a properly labeled hazardous waste container is available in a designated satellite accumulation area.[22] The container must be placed within a secondary containment bin.[24]

  • Labeling: Affix a "Hazardous Waste" label to the container. Write "this compound Waste" and list any other non-halogenated solvents if it is a mixed waste stream. Do not obscure the hazard symbols.[20]

  • Waste Addition: a. Don the appropriate PPE.[12] b. Perform the waste transfer inside a chemical fume hood to minimize inhalation exposure. c. Use a funnel to carefully pour the waste this compound into the container, avoiding splashes. d. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Closure: Immediately after adding waste, securely fasten the cap on the container. A waste container must always be kept closed except when actively adding waste.[21][24]

  • Storage: Return the closed container to its designated storage location within the secondary containment bin.

  • Full Container: When the container is full (at 90% capacity), complete the hazardous waste tag with the accumulation start date and other required information. Arrange for pickup by your institution's EH&S department.[12][24]

Protocol 2: Procedure for Cleaning Up a Minor this compound Spill

Definition of a Minor Spill: A spill that can be cleaned up in less than 10 minutes by trained laboratory personnel without posing a significant risk of fire or chemical exposure.[12]

Materials:

  • Chemical Spill Kit containing:

    • Inert absorbent material (e.g., vermiculite, clay-based cat litter).[31] Do not use paper towels. [32]

    • Chemical-resistant gloves (Viton or PVA recommended).[12]

    • Chemical safety goggles.

    • Disposable dustpan and scoop (non-sparking).[29]

    • Heavy-duty plastic bags for waste disposal.

  • "Hazardous Waste" labels.

Methodology:

  • Alert & Secure: Immediately alert others in the vicinity. If there is any risk of fire or the spill is large, evacuate and call emergency services.[18]

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[29]

  • Ventilate: Ensure the chemical fume hood is operating to help ventilate the area.[31]

  • Don PPE: Put on safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.[12]

  • Contain the Spill: Create a dike around the outer edges of the spill using the absorbent material from the spill kit. This will prevent it from spreading further.[31]

  • Absorb the Spill: Gradually add more absorbent material to the spill, working from the outside in.[31] Allow the material to fully absorb the liquid this compound.

  • Collect Residue: Using a non-sparking scoop and dustpan, carefully collect all the contaminated absorbent material.[29]

  • Package Waste: Place the collected material into a heavy-duty plastic bag. Double-bag the waste for security.[12]

  • Label and Dispose: Seal the bag and affix a "Hazardous Waste" label, describing the contents (e.g., "Vermiculite with this compound"). Dispose of the bag through your institution's hazardous waste program.[12]

  • Decontaminate: Wipe the spill area with soap and water. Dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor or lab manager as per your institution's policy.[12]

Visual Workflows

G cluster_0 cluster_1 Spill This compound Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess Minor Minor Spill? (< 4L, No Ignition Risk) Assess->Minor Large Large Spill / Fire Risk Minor->Large No Cleanup Trained Personnel Clean Up Spill Minor->Cleanup Yes Evacuate Evacuate Area Call Emergency Services Large->Evacuate PPE Don Appropriate PPE (Goggles, Gloves, Coat) Cleanup->PPE Contain Contain with Absorbent (Work Outside-In) PPE->Contain Collect Collect Contaminated Material Contain->Collect Dispose Package, Label & Dispose as Hazardous Waste Collect->Dispose Report Decontaminate Area & Report Incident Dispose->Report G Start Generate This compound Waste IsMixed Is waste mixed with other solvents? Start->IsMixed IsHalogenated Does mixture contain HALOGENATED solvents? IsMixed->IsHalogenated Yes (Mixed) PureXylene Collect in container labeled: 'NON-HALOGENATED WASTE (this compound)' IsMixed->PureXylene No (Pure) NonHalo Collect in container labeled: 'NON-HALOGENATED WASTE (List all components)' IsHalogenated->NonHalo No Halo Collect in container labeled: 'HALOGENATED WASTE (List all components)' IsHalogenated->Halo Yes Store Store in designated Satellite Accumulation Area with Secondary Containment PureXylene->Store NonHalo->Store Halo->Store

References

Validation & Comparative

m-Xylene vs. Toluene: A Comparative Guide for Organic Synthesis Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in organic synthesis, capable of influencing reaction kinetics, yield, and purity. Among the aromatic hydrocarbon solvents, toluene and m-xylene are frequently employed due to their ability to dissolve a wide range of organic compounds and their relatively high boiling points. This guide provides an objective comparison of this compound and toluene as solvents in organic synthesis, supported by physical properties, solubility data, and a representative experimental protocol.

Physical and Chemical Properties

Both toluene and this compound are colorless, flammable liquids with characteristic aromatic odors. Their key physical properties are summarized below, highlighting the differences that can impact their application in a laboratory setting.

PropertyThis compoundTolueneReference(s)
Chemical Formula C₈H₁₀C₇H₈[1][2]
Molecular Weight ( g/mol ) 106.1692.14[1][2]
Boiling Point (°C) 139.1110.6[1][2]
Melting Point (°C) -47.9-95.0[1][2]
Density (g/mL at 20°C) 0.8640.867[1][2]
Flash Point (°C) 254[3]
Polarity Index (P') 2.52.4[3]
Vapor Pressure (mmHg at 20°C) 922[1][2]

The most significant difference between the two solvents is their boiling points. The higher boiling point of this compound allows for reactions to be conducted at elevated temperatures, which can be advantageous for reactions with high activation energies. However, the lower boiling point of toluene facilitates its removal from the reaction mixture post-reaction.

Solvency Power: A Quantitative Comparison

The ability of a solvent to dissolve reactants, reagents, and catalysts is paramount for a successful chemical transformation. Below is a comparison of the solubility of two common organic compounds, benzoic acid and benzophenone, in this compound and toluene at various temperatures.

Solubility of Benzoic Acid

Temperature (°C)Solubility in this compound ( g/100g solvent)Solubility in Toluene ( g/100g solvent)Reference(s)
2511.810.5[4][5]
3014.212.8[4][5]
4020.518.9[4][5]
5029.327.5[4][5]

Solubility of Benzophenone

Temperature (°C)Solubility in this compound ( g/100g solvent)Solubility in Toluene ( g/100g solvent)Reference(s)
25Data not available145.2[6]
30Data not available173.5[6]
40Data not available248.9[6]
50Data not available361.2[6]

Note: While quantitative data for the solubility of benzophenone in this compound was not found in the surveyed literature, its general solubility in aromatic hydrocarbons suggests it would be readily soluble. Benzophenone is soluble in organic solvents like benzene.[7]

Performance in Organic Synthesis: A Case Study of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of solvent can significantly impact the efficiency of this palladium-catalyzed reaction. While a direct, head-to-head comparative study of this compound and toluene for a specific Suzuki-Miyaura reaction under identical conditions was not identified in the surveyed literature, we can construct a representative experimental protocol and discuss the expected performance based on the properties of the solvents.

Representative Reaction: Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

dot

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction_setup Reaction Setup cluster_reaction_conditions Reaction Conditions cluster_workup Work-up & Purification Reactants 4-Bromotoluene Phenylboronic Acid Base (e.g., K2CO3) ReactionVessel Inert Atmosphere (N2 or Ar) Reactants->ReactionVessel Solvent Solvent (this compound or Toluene) Solvent->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Heating Heating (Toluene: ~110°C) (this compound: ~139°C) ReactionVessel->Heating Stirring Stirring Heating->Stirring Quench Quenching Stirring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 4-Methylbiphenyl Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials:

  • 4-bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg)

  • Anhydrous this compound or toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-bromotoluene, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add the chosen anhydrous solvent (this compound or toluene) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. For toluene, the reflux temperature will be approximately 110°C, while for this compound, it will be around 139°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.

Expected Performance and Considerations:

  • Reaction Rate: Due to its higher boiling point, reactions performed in this compound can be conducted at a higher temperature, which may lead to a faster reaction rate compared to toluene, especially for less reactive aryl chlorides or bromides.

  • Yield: For many standard Suzuki-Miyaura couplings, both solvents are capable of providing high yields. However, for challenging substrates, the higher reaction temperature achievable in this compound might be necessary to drive the reaction to completion and achieve a satisfactory yield.

  • Byproducts: The higher reaction temperature in this compound could potentially lead to the formation of thermal decomposition byproducts for sensitive substrates.

  • Solvent Removal: Toluene's lower boiling point makes it easier and more energy-efficient to remove from the final product during work-up.

Logical Relationship of Solvent Properties

The choice between this compound and toluene often depends on a trade-off between reaction temperature and ease of handling. This relationship is visualized below.

dot

Solvent_Properties_Comparison cluster_mXylene This compound cluster_Toluene Toluene mX_BP Higher Boiling Point (~139°C) mX_Temp Higher Reaction Temp. mX_BP->mX_Temp mX_Removal More Energy for Removal mX_BP->mX_Removal mX_Rate Potentially Faster Rate mX_Temp->mX_Rate mX_Substrates Good for Less Reactive Substrates mX_Temp->mX_Substrates T_BP Lower Boiling Point (~110°C) T_Temp Lower Reaction Temp. T_BP->T_Temp T_Removal Easier to Remove T_BP->T_Removal T_Rate Sufficient for Many Reactions T_Temp->T_Rate T_Substrates Standard for Many Applications T_Temp->T_Substrates

Caption: Comparison of key properties and their implications for this compound and toluene.

Safety and Environmental Considerations

Both this compound and toluene are flammable and pose health risks upon inhalation, ingestion, or skin contact.[8] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment. From an environmental perspective, both are considered volatile organic compounds (VOCs) and efforts should be made to minimize their release into the atmosphere. Toluene is often considered a safer alternative to the more toxic benzene.[3]

Conclusion

  • This compound is the preferred solvent for reactions requiring higher temperatures to proceed at a reasonable rate or to drive the equilibrium towards the product.

  • Toluene is a suitable and often more convenient choice for reactions that proceed efficiently at or below its boiling point, due to its easier removal during product isolation.

The selection should be made based on the specific requirements of the reaction, including the reactivity of the substrates and the thermal stability of the products. The quantitative solubility data provided can further aid in ensuring that all components of the reaction mixture remain in solution under the chosen conditions.

References

A Comparative Guide to m-Xylene Substitutes in Histology

Author: BenchChem Technical Support Team. Date: December 2025

In the field of histology, the clearing agent m-Xylene has long been a staple for tissue processing. However, due to its recognized health and environmental hazards, a growing number of safer alternatives are being validated and adopted in research and clinical laboratories. This guide provides an objective comparison of the performance of various this compound substitutes, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Performance Comparison of this compound Substitutes

The efficacy of xylene substitutes is primarily evaluated based on their ability to produce high-quality tissue sections for microscopic examination. Key performance indicators include the ease of sectioning, preservation of cellular morphology, and the quality of staining. The following tables summarize the quantitative data from comparative studies.

Table 1: Comparison of Sectioning Quality and Staining Adequacy

Clearing AgentEase of Sectioning (% Easy to Cut)Nuclear Staining Adequacy (%)Cytoplasmic Staining Adequacy (%)Cell Morphology Preservation (%)Clarity of Staining (%)Uniformity of Staining (%)Immunohistochemistry (IHC) Quality (%)Reference
This compound 96.588.7----100[1][2]
UltraClear™ 81.767.060.952.263.567.0100[1][2]
Coconut Oil No significant difference from xylene notedNo significant difference from xylene notedNo significant difference from xylene notedNo significant difference from xylene notedNo significant difference from xylene notedNo significant difference from xylene noted-
Pine Oil Superior to xylene (less shrinkage)Maintained good cellular architectureMaintained good cellular architectureMaintained good cellular architectureDistinct staining quality--
Carrot Oil Less shrinkage than xylenePreserved cellular architecturePreserved cellular architecturePreserved cellular architectureSimilar to xylene--
Rose Oil Less shrinkage than xylenePreserved cellular architecturePreserved cellular architecturePreserved cellular architectureSimilar to xylene--
Olive Oil -No statistically significant difference from xyleneNo statistically significant difference from xyleneNo statistically significant difference from xyleneNo statistically significant difference from xylene--
SBO Easy to section, no cell shrinkageGood maintenance of cell morphologyClear definition of cytoplasmGood maintenance of cell structureComparable to xylene-Comparable to xylene

Table 2: Physical and Safety Properties of this compound and Substitutes

PropertyThis compoundUltraClear™Hemo-De® (d-Limonene based)Histo-Clear® (d-Limonene based)Natural Oils (e.g., Coconut, Pine)SBO
Toxicity High (neurotoxic, potential carcinogen)LowLowLowLowNon-toxic
Flammability HighLowCombustible-LowLow (Flash Point: 144°C)
Odor Strong, aromaticOdorlessCitrusCitrusVaries (mild)Scentless
Cost StandardMore expensive than xylene[2]--Economical-
Biodegradability No-BiodegradableBiodegradable[3][4]Biodegradable-

Experimental Protocols

The following are generalized methodologies for key experiments cited in the validation of this compound substitutes.

Tissue Processing (Clearing Step)
  • Fixation: Tissues are fixed in 10% neutral buffered formalin for a standard duration (e.g., 24 hours).[1]

  • Dehydration: Tissues are dehydrated through a graded series of alcohol (e.g., 70%, 95%, and multiple changes of absolute alcohol).[1]

  • Clearing:

    • Control (this compound): Dehydrated tissues are cleared in three changes of this compound. For example, two changes for 1 hour each, followed by a third change for 2 hours.[1]

    • Substitute: Dehydrated tissues are cleared in the substitute agent. The duration and number of changes may vary depending on the substitute and tissue type (e.g., fatty tissues may require longer clearing times).[1]

  • Paraffin Infiltration: Tissues are infiltrated with molten paraffin wax in an automated tissue processor or manually.

Hematoxylin and Eosin (H&E) Staining
  • Deparaffinization and Rehydration:

    • Slides are immersed in two changes of the clearing agent (this compound or substitute) to remove paraffin wax (e.g., 10 minutes each).

    • Slides are then rehydrated through a descending series of alcohol concentrations (e.g., 100%, 95%, 50%) and finally in water.

  • Staining:

    • Slides are stained with Hematoxylin solution for a specified time (e.g., 10-20 minutes).

    • Rinsed in water.

    • Differentiated in acid alcohol.

    • Blued in a suitable solution (e.g., Scott's Tapwater substitute).

    • Counterstained with Eosin solution.

  • Dehydration and Clearing:

    • Slides are dehydrated through an ascending series of alcohol concentrations.

    • Cleared in two changes of the respective clearing agent.

  • Mounting: A coverslip is mounted using a compatible mounting medium.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for validating xylene substitutes and the logical relationship of the comparison.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_clearing Clearing Comparison cluster_embedding_sectioning Processing cluster_staining_analysis Analysis Fixation 1. Fixation (10% NBF) Dehydration 2. Dehydration (Graded Alcohol) Fixation->Dehydration Xylene This compound (Control) Dehydration->Xylene Group A Substitute Xylene Substitute (Test) Dehydration->Substitute Group B Infiltration 3. Paraffin Infiltration Xylene->Infiltration Substitute->Infiltration Embedding 4. Embedding Infiltration->Embedding Sectioning 5. Sectioning (Microtomy) Embedding->Sectioning Staining 6. Staining (H&E, IHC) Sectioning->Staining Evaluation 7. Microscopic Evaluation Staining->Evaluation

Caption: Experimental workflow for the validation of this compound substitutes.

Comparison_Logic cluster_agents Clearing Agents cluster_parameters Performance Parameters cluster_safety Safety & Practicality Xylene This compound (Standard) Staining Staining Quality (H&E, IHC) Xylene->Staining Morphology Cellular Morphology Xylene->Morphology Sectioning Sectioning Ease Xylene->Sectioning Toxicity Toxicity Xylene->Toxicity Flammability Flammability Xylene->Flammability Cost Cost Xylene->Cost Substitutes Substitutes Substitutes->Staining Substitutes->Morphology Substitutes->Sectioning Substitutes->Toxicity Substitutes->Flammability Substitutes->Cost

Caption: Logical framework for comparing this compound with its substitutes.

References

Differentiating Xylene Isomers: A GC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate differentiation and quantification of xylene isomers—ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene)—are critical in various fields, from industrial manufacturing to environmental monitoring and drug development. Due to their nearly identical mass spectra and close boiling points, separating these structural isomers presents a significant analytical challenge. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the effective separation and analysis of xylene isomers, supported by experimental data and detailed protocols.

The primary challenge in xylene isomer analysis lies in their similar physicochemical properties, which often leads to co-elution, particularly of m- and p-xylene, on standard gas chromatography columns.[1] While mass spectrometry is a powerful tool for identification, it cannot distinguish between isomers that produce identical fragmentation patterns.[2] Therefore, achieving chromatographic separation is paramount. The choice of the GC stationary phase is the most critical factor in attaining the desired resolution.[3]

Comparative Analysis of GC Columns for Xylene Isomer Separation

The selection of an appropriate GC column is crucial for the successful separation of xylene isomers. While standard non-polar columns can be used, specialized columns with unique stationary phases offer superior resolution. Below is a comparison of different column types with reported performance data.

GC Column (Stationary Phase) Elution Order Resolution (Rs) between m- and p-xylene Key Advantages Limitations
DB-5MS UI (Low-polar) Ethylbenzene, p-Xylene, this compound, o-XylenePoor (often co-elute)[4]General purpose, robustInadequate separation of m- and p-xylene[4][5]
SLB®-IL60 (Ionic Liquid) Benzene, Toluene, Ethylbenzene, p-Xylene, this compound, o-XyleneBaseline separation achievedExcellent selectivity for aromatic isomers[6]May require specific temperature programming
Agilent CP-Chirasil-DEX CB (Cyclodextrin-modified) Benzene, Toluene, p-Xylene, this compound, Ethylbenzene, o-XyleneVery good separation[7]High resolution for para- and meta-isomers[7]Potentially longer run times
Pillar[8]arene-based (P6A-C10) Not specifiedHigh-resolution performance[9][10]Specific selectivity due to host-guest interactions[9]Novel phase, may not be widely available
10% Di Iso Nonyl Phthalate (DIP) & 5% Di Nonyl Phthalate (DNP) p-Xylene, this compound, o-XyleneComplete separation[3]High resolution for meta and para xylene[3]Packed column, may have lower efficiency than capillary columns

Experimental Protocols

Detailed methodologies are essential for replicating and adapting these analytical techniques. Below are protocols for two distinct GC-MS methods for xylene isomer analysis.

Method 1: Analysis using a Standard Low-Polarity Column

This method, adapted from a study on lacquer paint analysis, utilizes a common DB-5MS column. While not optimal for baseline separation of all isomers, it is often used for initial screening and can be combined with retention index analysis for identification.[4]

Sample Preparation: For solid samples like paint, pyrolysis at 550°C can be used for sample introduction.[4] For liquid samples, a dilute solution in a suitable solvent (e.g., pentane) is prepared.

GC-MS Conditions:

  • GC System: JMS-Q1600GC UltraQuad™ SQ-Zeta[4]

  • Column: DB-5MS UI (30 m x 0.25 mm I.D., 0.25 µm film thickness)[4]

  • Injector Temperature: 280°C[4]

  • Oven Temperature Program: 40°C (hold for 5 min), then ramp at 10°C/min to 320°C (hold for 8 min)[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]

  • Injection Mode: Split (50:1)[4]

  • MS System: JEOL GC-QMS[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV and Photoionization (PI)[4]

  • Ion Source Temperature: 250°C[4]

  • Interface Temperature: 280°C[4]

  • Mass Scan Range: m/z 27 - 700[4]

Data Analysis: Due to the co-elution of m- and p-xylene, identification relies heavily on comparing the retention index (RI) of the observed peaks with known values from a database.[4] The use of soft ionization (PI) can help confirm the molecular ion.[4]

Method 2: High-Resolution Separation using an Ionic Liquid Column

This method utilizes a specialized ionic liquid column to achieve baseline separation of all three xylene isomers.[6]

Sample Preparation: Prepare a mixed standard of xylene isomers and other aromatic compounds at approximately 0.2% (v/v) in pentane.[6]

GC-MS Conditions:

  • Column: SLB®-IL60 (30 m x 0.25 mm I.D., 0.20 µm film thickness)[6]

  • Injector Temperature: 250°C[6]

  • Oven Temperature Program: 40°C (hold for 4 min), then ramp at 8°C/min to 200°C (hold for 5 min)[6]

  • Carrier Gas: Helium at a constant velocity of 30 cm/sec[6]

  • Injection: 1 µL with a 100:1 split ratio[6]

  • Detector (or MS inlet): 250°C[6]

GC-MS Workflow for Xylene Isomer Analysis

The following diagram illustrates the typical workflow for the analysis of xylene isomers using GC-MS, from sample injection to data analysis.

GCMS_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Injector Injector Port Column GC Column (e.g., SLB-IL60) Injector->Column Vaporization MS_Interface GC-MS Interface Column->MS_Interface Separation IonSource Ion Source (e.g., EI) MS_Interface->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Mass Filtering DataSystem Data System Detector->DataSystem Sample Sample (Xylene Isomers) Sample->Injector Results Results (Chromatogram, Spectra, Concentrations) DataSystem->Results

Caption: GC-MS workflow for the analysis of xylene isomers.

Conclusion

The successful differentiation of xylene isomers by GC-MS is highly dependent on the chromatographic separation. While standard columns like the DB-5MS can be used in conjunction with retention index analysis, they often fail to resolve m- and p-xylene. For robust, baseline separation, specialized columns with stationary phases such as ionic liquids (e.g., SLB®-IL60) or cyclodextrin-modified phases (e.g., Agilent CP-Chirasil-DEX CB) are recommended. The choice of column and method will depend on the specific requirements of the analysis, including the required resolution, sample matrix, and available instrumentation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to select and implement the most appropriate GC-MS methodology for their xylene isomer analysis needs.

References

Comparative Toxicity of Benzene, Toluene, and Xylene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological profiles of three common aromatic hydrocarbons: benzene, toluene, and xylene (BTX). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their toxicity, mechanisms of action, and the methodologies used for their assessment.

Overview of BTX Compounds

Benzene, toluene, and xylene are volatile organic compounds (VOCs) with significant industrial applications, primarily as solvents and as components of gasoline.[1] While structurally similar, their toxicity profiles differ substantially due to variations in their metabolism and interaction with biological systems. Human exposure occurs predominantly through inhalation.[2] Benzene is a well-established human carcinogen, while toluene and xylene are primarily known for their neurological and irritant effects.[3][4]

Comparative Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for benzene, toluene, and xylene from animal studies. These values provide a benchmark for comparing their acute toxicity.

Compound Endpoint Species Value Reference
Benzene Inhalation MRL (intermediate)---0.004 ppm[5]
Inhalation MRL (acute)---0.009 ppm[5]
Toluene Inhalation MRL (chronic)---0.08 ppm[5]
Xylene Oral LD50Rat4300 mg/kg[6]
Inhalation MRL (chronic)---0.07 ppm[5]

MRL (Minimal Risk Level) is an estimate of daily human exposure to a substance that is likely to be without an appreciable risk of adverse non-cancer effects over a specified duration of exposure. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Mechanisms of Toxicity

The toxicity of BTX compounds is driven by their metabolism, primarily initiated by cytochrome P450 (CYP) enzymes in the liver.[7][8] However, the downstream metabolites and their effects vary significantly.

Shared Mechanisms:

  • Central Nervous System (CNS) Depression: All three compounds are CNS depressants, causing symptoms like dizziness, headache, nausea, and vomiting upon acute exposure.[6][7] This is attributed to their lipophilicity, allowing them to interfere with neuronal membranes.[4]

  • Mucous Membrane Irritation: Toluene and xylene are mild irritants to the eyes, respiratory tract, and gastrointestinal tract.[7]

Compound-Specific Mechanisms:

  • Benzene: The primary concern with benzene is its carcinogenicity, specifically its link to leukemia and other lymphohematopoietic malignancies.[3] Benzene's toxicity is mediated by its reactive metabolites, such as phenol and benzene diolepoxide, which can cause DNA damage and disrupt mitochondrial pathways, leading to hematotoxicity and immunotoxicity.[5][9]

  • Toluene: Toluene is metabolized to hippuric acid.[7] While less carcinogenic than benzene, chronic overexposure can lead to degenerative CNS disease.[7]

  • Xylene: Xylene is metabolized to methylhippuric acid.[7] It is considered the least carcinogenic of the three, with its main toxic effects being CNS depression and irritation.[4][6] Long-term exposure has been associated with conditions like chronic solvent-induced encephalopathy.[6]

The diagram below illustrates the initial metabolic activation of BTX compounds.

BTX_Metabolism cluster_Enzyme Metabolizing Enzyme Benzene Benzene CYP450 Cytochrome P450 Benzene->CYP450 Toluene Toluene Toluene->CYP450 Xylene Xylene Xylene->CYP450 Phenol Phenol, Catechol, Benzene diolepoxide CYP450->Phenol Leads to Hematotoxicity & Carcinogenicity Cresols o,m,p-Cresol, Benzyl alcohol CYP450->Cresols Leads to CNS Effects Methylbenzoic_Acid Methylbenzoic Acid, Hydroxylene CYP450->Methylbenzoic_Acid Leads to CNS Effects & Irritation

Fig. 1: Initial metabolic pathways of Benzene, Toluene, and Xylene via Cytochrome P450.

Experimental Protocols for Toxicity Assessment

Assessing the toxicity of BTX involves a combination of in vivo and in vitro methods.[10] The workflow below outlines a general approach for evaluating the toxicity of an aromatic hydrocarbon.

Toxicity_Workflow cluster_exposure Exposure Assessment cluster_methods Toxicity Testing Methods cluster_invivo_assays In Vivo Endpoints cluster_invitro_assays In Vitro Endpoints cluster_analysis Outcome Exposure Exposure to Benzene, Toluene, or Xylene InVivo In Vivo Studies (e.g., Rodent Models) Exposure->InVivo InVitro In Vitro Studies (e.g., Cell Lines) Exposure->InVitro AcuteTox Acute Toxicity (LD50) InVivo->AcuteTox ChronicTox Chronic Toxicity & Carcinogenicity InVivo->ChronicTox NeuroTox Neurobehavioral Tests InVivo->NeuroTox CytoTox Cytotoxicity (Cell Viability Assays) InVitro->CytoTox GenoTox Genotoxicity (Comet, Micronucleus Assays) InVitro->GenoTox Metabolism Metabolic Profiling (Enzyme Activity) InVitro->Metabolism Risk Dose-Response Analysis & Risk Characterization AcuteTox->Risk ChronicTox->Risk NeuroTox->Risk CytoTox->Risk GenoTox->Risk Metabolism->Risk

References

M-Xylene vs. Alternative Clearing Agents: A Performance Comparison in Histopathology

Author: BenchChem Technical Support Team. Date: December 2025

In the field of histopathology, the clearing step is critical for producing high-quality tissue sections for microscopic analysis. For decades, m-Xylene has been the gold standard clearing agent, valued for its rapid and effective removal of alcohol from tissues, rendering them transparent and ready for paraffin infiltration. However, growing concerns over its toxicity and potential health risks for laboratory personnel have spurred the development and evaluation of numerous alternative clearing agents.[1]

This guide provides an objective comparison of the performance of this compound against several classes of alternatives, including isoparaffin-based reagents, limonene-based substitutes, and other hydrocarbon solutions. The evaluation is based on key performance indicators such as ease of sectioning, staining quality, preservation of cellular morphology, and compatibility with immunohistochemistry (IHC), supported by experimental data from published studies.

Data Presentation: Quantitative Performance Comparison

The performance of clearing agents can be quantified by evaluating various parameters of the resulting tissue sections. The following tables summarize the comparative performance of this compound against an isoparaffin-based clearing agent (UltraClear™) and kerosene.

Table 1: Performance Comparison of this compound and UltraClear™ (Isoparaffin-based)

Performance ParameterThis compoundUltraClear™
Ease of Sectioning (% Adequate) 96.5%81.7%
Nuclear Staining (% Adequate) 88.7%67.0%
Cytoplasmic Staining (% Adequate) Not Specified60.9%
Cell Morphology (% Adequate) Not Specified52.2%
Clarity of Staining (% Adequate) Not Specified63.5%
Uniformity of Staining (% Adequate) Not Specified67.0%
Immunohistochemistry (IHC) Quality 100%100%

Data sourced from a study involving 230 formalin-fixed, paraffin-embedded tissue blocks from 19 different tissue types.[1]

Table 2: Performance Comparison of this compound, Kerosene, and a 50:50 Mixture

Performance Parameter (Graded 0-1)This compoundKerosene50:50 Kerosene:Xylene
Ribboning of Sections (Grade 1 %) 81%17%32%
Thin Section Quality (Grade 1 %) 81%22%39%
Nuclear Staining (Grade 1 %) 78%24%36%
Cytoplasmic Staining (Grade 1 %) 72%38%51%
Differential Staining (Grade 1 %) 75%29%44%
Clarity of Staining (Grade 1 %) 75%24%36%
Uniformity of Staining (Grade 1 %) 77%22%42%

Data from a study where Grade 1 indicates good quality and Grade 0 indicates poor quality.[2][3]

Table 3: Qualitative Performance and Properties of Limonene-Based Clearing Agents vs. This compound

FeatureThis compoundLimonene-Based Agents
Clearing Efficacy Highly effective, rapid action.Effective, may require longer processing times.
Staining Quality Consistently high-quality.Generally good, can enhance some stains.
Tissue Brittleness Can cause tissue hardening.Tissues are generally less brittle.
Tissue Shrinkage Known to cause significant shrinkage.Generally causes less shrinkage.
Safety Profile Toxic, volatile, and flammable.Less toxic, biodegradable, but can be a skin sensitizer.
Odor Strong, chemical odor.Citrus odor.

This table provides a summary of qualitative comparisons found in the literature.[4][5]

Experimental Protocols

The following are representative protocols for tissue processing and staining, which are fundamental to evaluating the performance of any clearing agent.

Tissue Processing Protocol (Paraffin-Embedding)

This protocol outlines the essential steps for dehydrating, clearing, and infiltrating tissue specimens with paraffin wax.

  • Fixation: Freshly dissected tissue (less than 3 mm thick) is fixed in 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Dehydration: The tissue is processed through a series of graded ethanol solutions to remove water.

    • 70% Ethanol: 2 changes, 60 minutes each

    • 95% Ethanol: 2 changes, 60 minutes each

    • 100% Ethanol: 3 changes, 60 minutes each

  • Clearing (this compound):

    • Xylene: 3 changes, 60 minutes each.[1]

  • Clearing (Alternative Agent - e.g., UltraClear™ or Limonene-based):

    • Alternative Agent: 3 changes, 60 minutes each (Note: some alternatives may require longer clearing times for fatty tissues).[1]

  • Paraffin Infiltration: The cleared tissue is infiltrated with molten paraffin wax.

    • Molten Paraffin Wax (60°C): 3 changes, 60 minutes each.

  • Embedding: The infiltrated tissue is embedded in a paraffin block and allowed to cool and solidify.

Hematoxylin and Eosin (H&E) Staining Protocol

This protocol is for staining paraffin-embedded tissue sections to visualize cellular structures.

  • Deparaffinization and Rehydration:

    • Xylene (or substitute): 2 changes, 5-10 minutes each.

    • 100% Ethanol: 2 changes, 3-5 minutes each.

    • 95% Ethanol: 3 minutes.

    • 70% Ethanol: 3 minutes.

    • Rinse in running tap water: 5 minutes.

  • Hematoxylin Staining:

    • Immerse in Harris hematoxylin solution: 8 minutes.

    • Rinse in running tap water: 5 minutes.

    • Differentiate in 1% acid alcohol: 30 seconds.

    • Rinse in running tap water: 1 minute.

    • Bluing in 0.2% ammonia water: 30-60 seconds.

    • Rinse in running tap water: 5 minutes.

  • Eosin Staining:

    • Rinse in 95% alcohol: 10 dips.

    • Counterstain in eosin-phloxine B solution: 30-60 seconds.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 5 minutes each.

    • Xylene (or substitute): 2 changes, 5 minutes each.

    • Mount with a xylene-based mounting medium.

Immunohistochemistry (IHC) Staining Protocol

This protocol outlines the key steps for detecting specific antigens in paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration: As described in the H&E protocol.

  • Antigen Retrieval:

    • Immerse slides in a retrieval solution (e.g., 10mM Sodium Citrate Buffer, pH 6.0).

    • Heat in a pressure cooker at 120°C for 2.5 minutes, then cool to room temperature.

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.

  • Blocking: Incubate with a blocking buffer (e.g., 1% horse serum in PBS) for 30 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Apply the primary antibody diluted in an appropriate buffer and incubate overnight at 2-8°C.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.

  • Detection: Apply streptavidin-HRP and incubate for 30 minutes. Visualize with a chromogen such as DAB (3,3'-Diaminobenzidine).

  • Counterstaining, Dehydration, and Mounting: As described in the H&E protocol.

Mandatory Visualization

The following diagrams illustrate the standard workflow in histopathology and the logical relationship of the clearing step.

Histopathology_Workflow cluster_prep Tissue Preparation cluster_sectioning Microtomy & Mounting cluster_staining Staining & Visualization Fixation Fixation (e.g., 10% Formalin) Dehydration Dehydration (Graded Alcohols) Fixation->Dehydration Clearing Clearing (this compound or Alternative) Dehydration->Clearing Infiltration Paraffin Infiltration Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization (Xylene/Substitute) Mounting->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining Staining (H&E or IHC) Rehydration->Staining Dehydration2 Dehydration Staining->Dehydration2 Clearing2 Clearing Dehydration2->Clearing2 Coverslipping Coverslipping Clearing2->Coverslipping Microscopy Microscopy Coverslipping->Microscopy

Caption: Standard workflow for paraffin-embedded tissue processing and staining.

Clearing_Agents_Comparison cluster_xylene_pros_cons This compound cluster_alts_pros_cons Alternatives ClearingAgent Choice of Clearing Agent Xylene This compound ClearingAgent->Xylene Alternatives Alternatives ClearingAgent->Alternatives Xylene_Pros Pros: - High Efficacy - Rapid Action - Established Protocols Xylene_Cons Cons: - Toxic - Flammable - Tissue Hardening Isoparaffin Isoparaffin-based (e.g., UltraClear™) Alternatives->Isoparaffin Limonene Limonene-based Alternatives->Limonene OtherHC Other Hydrocarbons (e.g., Kerosene) Alternatives->OtherHC Alts_Pros Pros: - Lower Toxicity - Safer Handling - Less Tissue Shrinkage Alts_Cons Cons: - Higher Cost - Potentially Slower - Protocol Adjustment Needed

Caption: Decision tree for selecting a clearing agent in histopathology.

References

Navigating the Synthesis of m-Xylene: An Economic and Technical Comparison of Key Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of meta-xylene (m-xylene) is a critical consideration. As a key intermediate in the production of isophthalic acid, which is used in high-performance polymers and resins, the economic viability of its synthesis route directly impacts the overall cost of the final products. This guide provides an objective comparison of the primary industrial routes to this compound, supported by available economic data and detailed process descriptions.

The industrial production of this compound is dominated by three main strategies: the separation from mixed xylenes, the isomerization of other C8 aromatic isomers, and the disproportionation of toluene to produce a xylene mixture. Each route presents a unique set of economic and technical advantages and disadvantages, from feedstock costs and energy consumption to capital investment and catalyst longevity.

At a Glance: Economic Comparison of this compound Synthesis Routes

The economic feasibility of each this compound synthesis route is multifactorial, with feedstock and energy costs being the most significant contributors. The following table summarizes the key economic and technical parameters for the primary production methods.

ParameterSeparation from Mixed XylenesIsomerization of C8 AromaticsToluene Disproportionation (as a source of xylenes)
Primary Feedstock Mixed Xylenes (from reformate or pyrolysis gasoline)This compound depleted C8 aromaticsToluene
Key Economic Drivers - Price of mixed xylenes- Energy costs for separation (distillation, crystallization, or adsorption)- Catalyst cost and lifespan- Price of o-xylene, p-xylene, and ethylbenzene- Energy for reaction and separation- Price of toluene- Value of co-product (benzene)- Catalyst cost and selectivity
Capital Investment (CAPEX) Moderate to High (depending on separation technology)HighHigh
Operating Costs (OPEX) High (energy-intensive separation)Moderate to HighModerate to High
Product Purity High (up to 99.5%+)Dependent on downstream separationN/A (produces a mixture of xylenes)
Overall Complexity High (difficult separation of isomers)High (requires integrated isomerization and separation units)Moderate (reactor followed by separation)

In-Depth Analysis of Synthesis Routes

Separation from Mixed Xylenes

The most direct method to obtain this compound is by separating it from mixed xylenes, a product of catalytic reforming of naphtha or steam cracking of hydrocarbons.[1] However, the close boiling points of the xylene isomers make simple distillation an economically prohibitive method, requiring columns with a very large number of trays.[2] Consequently, more advanced separation technologies are employed.

a) Crystallization: This technique leverages the differences in the freezing points of the xylene isomers. By cooling the mixed xylene stream, p-xylene, having the highest freezing point, crystallizes first and can be removed.[3] Further cooling can lead to the crystallization of this compound. Multi-stage crystallization processes can achieve high purity and yield.[2] A stripping crystallization process, which combines melt crystallization and vaporization, has been shown to produce this compound with a purity of 99.5%.[4]

b) Adsorption: This method utilizes molecular sieves, typically zeolites, that selectively adsorb one xylene isomer over the others. The Parex process, for example, is widely used for p-xylene separation.[5][6] While less common for direct this compound production, revamping existing p-xylene adsorption units to produce this compound is a feasible option.[7] The choice of adsorbent is critical, with some studies exploring specific zeolites for enhanced this compound selectivity.[8]

Economic Considerations: The primary economic challenge for separation routes is the high energy consumption, particularly for crystallization due to the low temperatures required.[9] The capital cost for specialized equipment like large-scale crystallizers or simulated moving bed (SMB) adsorption units is also substantial. Feedstock cost is directly tied to the fluctuating price of mixed xylenes in the petrochemical market.

Isomerization of C8 Aromatics

This route aims to convert other less desired C8 isomers, such as o-xylene, p-xylene, and ethylbenzene, into a near-equilibrium mixture that is richer in this compound.[8][10] The process is typically carried out in the presence of a catalyst, most commonly a zeolite like ZSM-5.[10][11]

The isomerization process can be performed in either the vapor or liquid phase.[12] Vapor-phase isomerization generally operates at higher temperatures (380-485°C) and requires hydrogen to prolong catalyst life.[13] Liquid-phase isomerization, a more recent development, offers significant energy savings and lower xylene losses.[14]

Economic Considerations: The economics of isomerization are heavily influenced by the cost and lifespan of the catalyst. Zeolite catalysts can be deactivated by coking and require periodic regeneration.[11] The process also requires significant capital investment for the reactor and the associated separation units to isolate the desired this compound from the product mixture. The feedstock cost is dependent on the market value of the specific C8 isomers being converted.

Toluene Disproportionation (TDP)

Toluene disproportionation is a well-established process that converts toluene into an equimolar mixture of benzene and xylenes. While not a direct synthesis of this compound, it is a major source of the mixed xylene feedstock that is then subjected to separation.[11] The reaction is typically carried out over a solid acid catalyst, such as a modified ZSM-5 or mordenite zeolite, at elevated temperatures (450–530°C) and pressures.[5][15]

Selective Toluene Disproportionation (STDP) processes have been developed to maximize the yield of the more valuable p-xylene isomer.[16] However, the fundamental process still produces a mixture of all three xylene isomers.

Economic Considerations: The economic viability of this route for this compound production is intrinsically linked to the market prices of both toluene (feedstock) and benzene (co-product).[17] A high demand and price for benzene can significantly improve the profitability of the process. The capital and operating costs are substantial due to the high reaction temperatures and pressures, as well as the need for downstream separation of the xylene isomers. Catalyst selection and regeneration are also important cost factors.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the development and optimization of this compound synthesis routes. Below are representative methodologies for the key processes.

Experimental Protocol for this compound Isomerization

Objective: To study the gas-phase isomerization of a mixed xylene feed over a zeolite catalyst.

Apparatus: A fixed-bed continuous flow reactor system equipped with a furnace, mass flow controllers for gases, a high-pressure liquid chromatography (HPLC) pump for the liquid feed, a back-pressure regulator, and a gas chromatograph (GC) for product analysis.

Catalyst: H-ZSM-5 zeolite, pelletized, crushed, and sieved to a specific particle size range.

Procedure:

  • A known weight of the catalyst is loaded into the stainless-steel reactor.

  • The catalyst is pre-treated in situ by heating under a flow of nitrogen to remove any adsorbed moisture, followed by calcination in air at a high temperature (e.g., 550°C).

  • The reactor is then purged with nitrogen and the temperature is adjusted to the desired reaction temperature (e.g., 270-380°C).[11]

  • The system is pressurized with hydrogen to the desired reaction pressure.

  • The liquid feed, a mixture of xylene isomers with a known composition, is introduced into the reactor via the HPLC pump at a specific weight hourly space velocity (WHSV).

  • The reactor effluent is cooled, and the liquid products are collected in a cold trap. The gaseous products are analyzed online by GC.

  • The liquid products are analyzed by GC to determine the composition of the xylene isomers and any byproducts.

  • The experiment is repeated at different temperatures, pressures, and WHSVs to study the effect of these parameters on conversion and selectivity.

Process Description for Toluene Disproportionation

Objective: To produce a mixture of benzene and xylenes from toluene.

Process Flow:

  • Feed Preparation: Toluene feed is mixed with a hydrogen-rich gas stream. The mixture is then preheated in a heat exchanger.

  • Reaction: The preheated feed enters a fixed-bed reactor containing a zeolite catalyst (e.g., nickel-modified mordenite). The reaction is carried out under controlled conditions of temperature (e.g., 370-500°C) and pressure (e.g., 20 atmospheres).[15]

  • Separation: The reactor effluent, a mixture of unreacted toluene, benzene, xylenes, and light gases, is cooled and sent to a separator.

  • Gas-Liquid Separation: In the separator, the hydrogen-rich gas is separated from the liquid product. The gas is recycled back to the feed preparation stage.

  • Fractionation: The liquid product is sent to a series of distillation columns.

    • A deheptanizer removes any C7 and lighter components.

    • A benzene column separates high-purity benzene as the overhead product.

    • A toluene column separates unreacted toluene for recycling back to the reactor.

    • The bottoms product from the toluene column is a mixture of C8 aromatics (xylenes and ethylbenzene). This stream is the feedstock for the xylene separation unit.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and relationships within the key this compound synthesis routes.

mXylene_Synthesis_Routes cluster_0 Route 1: Separation from Mixed Xylenes cluster_1 Route 2: Isomerization cluster_2 Route 3: Toluene Disproportionation (Source of Feedstock) MixedXylenes Mixed Xylenes (Feedstock) Separation Separation Process (Crystallization or Adsorption) MixedXylenes->Separation mXylene1 This compound (Product) Separation->mXylene1 OtherIsomers1 Other C8 Isomers (o-Xylene, p-Xylene, Ethylbenzene) Separation->OtherIsomers1 OtherIsomers2 Other C8 Isomers (Feedstock) Isomerization Isomerization Reactor (Zeolite Catalyst) OtherIsomers2->Isomerization EquilibriumMixture Near-Equilibrium Xylene Mixture Isomerization->EquilibriumMixture Separation2 Separation Process EquilibriumMixture->Separation2 mXylene2 This compound (Product) Separation2->mXylene2 RecycleIsomers Recycled Isomers Separation2->RecycleIsomers RecycleIsomers->Isomerization Toluene Toluene (Feedstock) TDP Toluene Disproportionation Reactor Toluene->TDP ProductMixture Benzene & Mixed Xylenes TDP->ProductMixture BenzeneSeparation Benzene Separation ProductMixture->BenzeneSeparation Benzene Benzene (Co-product) BenzeneSeparation->Benzene MixedXylenesFeed Mixed Xylenes for This compound Separation BenzeneSeparation->MixedXylenesFeed

Figure 1: Overview of the primary synthesis routes for this compound.

Separation_Process_Flow cluster_crystallization Crystallization Route cluster_adsorption Adsorption Route (Simulated Moving Bed) Feed Mixed Xylenes Feed Cooling Cooling & Crystallization Feed->Cooling AdsorptionColumn Adsorption Column (Zeolite Adsorbent) Feed->AdsorptionColumn Centrifuge Centrifugation / Filtration Cooling->Centrifuge mXylene_c This compound Crystals Centrifuge->mXylene_c MotherLiquor_c Mother Liquor (Rich in other isomers) Centrifuge->MotherLiquor_c Extract Extract (this compound + Desorbent) AdsorptionColumn->Extract Raffinate Raffinate (Other Isomers + Desorbent) AdsorptionColumn->Raffinate Desorbent Desorbent Desorbent->AdsorptionColumn Distillation_E Distillation Extract->Distillation_E Distillation_R Distillation Raffinate->Distillation_R mXylene_a This compound Product Distillation_E->mXylene_a OtherIsomers_a Other Isomers Distillation_R->OtherIsomers_a

Figure 2: Detailed workflow for this compound separation processes.

Conclusion

The selection of an optimal synthesis route for this compound is a complex decision that requires a thorough techno-economic analysis. While separation from mixed xylenes is the most direct approach, it is often hampered by high energy costs. Isomerization offers a way to convert less valuable isomers into this compound but requires significant capital investment in reaction and separation technologies. Toluene disproportionation provides a route to generate a xylene feedstock from a potentially lower-cost aromatic, with the co-production of valuable benzene influencing its economic attractiveness.

For researchers and drug development professionals, understanding the economic landscape of this compound synthesis is crucial for strategic sourcing and cost management. As technology evolves, particularly in the areas of more selective and energy-efficient separation techniques and more robust and long-lasting catalysts, the economic balance between these routes will continue to shift.

References

A Comparative Guide to Catalysts for m-Xylene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of m-xylene is a cornerstone of the petrochemical industry, primarily aimed at maximizing the production of the high-value p-xylene isomer, a key precursor for polyester and polyethylene terephthalate (PET) production. The efficiency of this process hinges on the catalytic system employed. This guide provides a comparative analysis of various catalysts, with a focus on their performance, supported by experimental data.

The isomerization of xylenes is a complex process involving not only the interconversion of o-, m-, and p-xylenes but also competing side reactions like disproportionation and transalkylation.[1] Zeolite-based catalysts, particularly those with medium pore sizes like ZSM-5, are highly effective for this reaction due to their unique shape-selective properties, which favor the formation of the desired p-xylene isomer while minimizing undesirable byproducts.[2][3]

Catalyst Performance: A Quantitative Comparison

The performance of catalysts in this compound isomerization is typically evaluated based on this compound conversion, p-xylene selectivity, and catalyst stability. The following tables summarize experimental data from various studies, offering a side-by-side comparison of different catalytic systems.

CatalystSupportPromoter/MetalSi/Al RatioTemperature (°C)This compound Conversion (%)p-Xylene Yield (%)Ethylbenzene Conversion (%)Xylene Loss (%)Reference
Pt/Fe-ZSM-5ZSM-5Pt, Fe21380-25.4611.8[4]
ZSM-5---270-380High ActivityHigh Selectivity to p-xylene--[1]
Ga/ZSM-5ZSM-5Ga-270-380High ActivityHigh Selectivity to p-xylene--[1]
Pt/ZSM-5ZSM-5Pt-270-380High ActivityHigh Selectivity to p-xylene--[1]
Pt/Ga-ZSM-5ZSM-5Pt, Ga-270-380Higher ActivityHigh Selectivity to p-xylene--[1]
EU-1--25380Good ConversionHigh PX/OX ratio--[4]
Dealuminated EU-1--50380----[4]
Mordenite---380----[4]
Zeolite Beta--14-15-Maximum Activity---[1][4]
Pt-Mo/ZSM-5/Al2O3ZSM-5/Al2O3Pt, Mo-360-p-xylene/xylenes ratio = 23.9%66.20.4[5]

Note: A direct comparison can be challenging due to variations in experimental conditions across different studies. The data presented aims to provide a general overview of catalyst performance.

Key Factors Influencing Catalyst Performance

Several factors can be manipulated to enhance the efficiency and selectivity of this compound isomerization catalysts:

  • Zeolite Structure and Acidity: The pore structure and acid site density of the zeolite support are critical. Medium-pore zeolites like ZSM-5 exhibit excellent shape selectivity for p-xylene.[2][6] The Si/Al ratio directly influences the acidity of the catalyst, with an optimal range for maximizing activity.[1][4]

  • Metal Functionality: The introduction of metals, such as Platinum (Pt) and Gallium (Ga), can significantly enhance catalyst activity and stability.[1][4] Bifunctional catalysts containing a metal component and an acidic support are common.

  • Surface Modification: Techniques like silanization, dealumination, and pre-coking are employed to passivate non-selective acid sites on the external surface of the catalyst, thereby reducing side reactions and increasing p-xylene selectivity.[2][3][7]

  • Hierarchical Structures: The creation of hierarchical zeolites, which possess both micropores and mesopores, can improve diffusion of reactants and products, leading to enhanced catalytic performance.[2][3]

Experimental Protocols

The following provides a generalized methodology for the key experiments involved in comparing catalysts for this compound isomerization.

Catalyst Preparation

A common method for preparing zeolite-based catalysts is hydrothermal synthesis. For metal-impregnated catalysts, techniques like incipient wetness impregnation are used.

Example: Preparation of Pt/Fe-ZSM-5 [4]

  • Fe-ZSM-5 Synthesis: ZSM-5 with a Si/Al ratio of 21 is synthesized. Iron is incorporated into the ZSM-5 framework.

  • Pt Impregnation: Platinum is introduced onto the Fe-ZSM-5 support via partial vacuum impregnation. A typical loading is 0.1 wt% Pt and 0.4 wt% Fe.

Catalyst Characterization

Catalysts are typically characterized using various analytical techniques to determine their physicochemical properties:

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the zeolite.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the catalyst.

  • N2 Adsorption-Desorption: To determine the surface area and pore volume.

  • Ammonia Temperature-Programmed Desorption (NH3-TPD): To measure the acidity of the catalyst.

Catalytic Activity Testing

The isomerization of this compound is typically carried out in a fixed-bed reactor system.

General Procedure: [4]

  • Reactor Setup: A fixed-bed reactor is loaded with a specific amount of the catalyst.

  • Pre-treatment: The catalyst is typically pre-treated in a flow of an inert gas (e.g., nitrogen) at an elevated temperature to remove any adsorbed impurities.

  • Reaction: A feed stream containing this compound, often diluted with a carrier gas like hydrogen, is passed through the reactor at a defined temperature, pressure, and weight hourly space velocity (WHSV).

  • Product Analysis: The reactor effluent is analyzed using a gas chromatograph (GC) to determine the composition of the product stream, including the conversion of this compound and the selectivity to different isomers and byproducts.

Visualizing the Process

To better understand the relationships and processes involved in this compound isomerization, the following diagrams are provided.

Catalyst_Development_Strategy cluster_0 Catalyst Design cluster_1 Modification Strategies cluster_2 Performance Enhancement Zeolite_Support Zeolite Support (e.g., ZSM-5, Beta) Catalyst Catalyst Zeolite_Support->Catalyst Metal_Promoter Metal Promoter (e.g., Pt, Ga) Metal_Promoter->Catalyst Surface_Modification Surface Modification (Silanization, Dealumination) Increased_p_Xylene_Selectivity Increased_p_Xylene_Selectivity Surface_Modification->Increased_p_Xylene_Selectivity Hierarchical_Structure Hierarchical Structure (Mesoporosity) Improved_Stability Improved_Stability Hierarchical_Structure->Improved_Stability Catalyst->Surface_Modification Catalyst->Hierarchical_Structure

Caption: Logical relationship for catalyst development in this compound isomerization.

m_Xylene_Isomerization_Pathway This compound This compound p-Xylene p-Xylene This compound->p-Xylene Isomerization o-Xylene o-Xylene This compound->o-Xylene Isomerization Disproportionation_Products Disproportionation (Toluene, TMB) This compound->Disproportionation_Products Side Reaction p-Xylene->this compound o-Xylene->this compound

Caption: Simplified reaction pathway for this compound isomerization.

Experimental_Workflow Catalyst_Preparation 1. Catalyst Preparation (Hydrothermal Synthesis, Impregnation) Catalyst_Characterization 2. Catalyst Characterization (XRD, SEM, NH3-TPD) Catalyst_Preparation->Catalyst_Characterization Activity_Testing 3. Catalytic Activity Testing (Fixed-Bed Reactor) Catalyst_Characterization->Activity_Testing Product_Analysis 4. Product Analysis (Gas Chromatography) Activity_Testing->Product_Analysis

Caption: General experimental workflow for catalyst evaluation.

References

Safety Operating Guide

Proper Disposal of m-Xylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of m-Xylene, a common solvent in laboratory settings. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety precautions. This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed, inhaled, or in contact with skin.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical safety goggles or a face shield[3]

  • Chemical-resistant gloves (e.g., Viton or PVA for more than incidental contact; nitrile for splash contact)[3]

  • A fully-buttoned laboratory coat[3]

  • In situations where vapors or aerosols may be generated, respiratory protection may be required.

Work should always be conducted in a well-ventilated area, preferably within a certified laboratory fume hood.[3]

This compound Properties and Hazards

The following table summarizes key quantitative data and hazard information for this compound.

PropertyValueReferences
UN Number 1307[1][2][4]
Hazard Class 3 (Flammable Liquid)[2]
Packing Group III (Substance presenting low danger)[2]
Flash Point 25 - 27 °C (77 - 81 °F)[2]
Explosive Limits Lower: 1.1% vol, Upper: 7% vol[2]
Autoignition Temperature 528 °C (982 °F)[5]
Vapor Density 3.66 (Air = 1)[2][5]
Specific Gravity 0.864 at 20 °C (68 °F)[5]
Water Solubility Insoluble[5]
EPA Waste Number U239 (for discarded commercial product)[6]
D001 (for ignitability characteristic)[6]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be carried out in accordance with local, state, and federal regulations.[1][6] The following steps provide a general operational plan for laboratory settings.

1. Waste Collection:

  • Collect all this compound waste, including pure solvent and solutions, in a designated, compatible, and sealable waste container.[3] Glass or polyethylene containers are recommended; do not use metal cans.[7]

  • Ensure the container is airtight to prevent the release of flammable vapors.[3]

  • Do not mix this compound waste with other chemical waste streams.[1] Halogenated wastes should be kept separate from non-halogenated organic wastes.[7]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and "Used this compound."[7] Avoid ambiguous labels like "Organic Waste."[7]

  • The label should include the date when waste was first added to the container.[3][7]

  • List all chemical constituents on the waste label, and note the pH of the waste liquid.[8]

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[3][6][9]

  • Store this compound waste in a designated flammable liquid storage cabinet.[6][7]

  • Ensure the storage area is segregated from incompatible materials, particularly oxidizing agents and strong acids.[3][6][9]

4. Disposal:

  • Dispose of the contents and the container through an approved and licensed waste disposal company.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1][2][4][8][10] This can lead to environmental contamination and potential explosion hazards.[1]

  • When the container is full or no longer in use, complete a chemical collection request form as per your institution's procedures and deliver it to the designated waste accumulation area.[3]

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to mitigate risks.

  • Small Spills: For small spills that can be cleaned up in 10 minutes or less by trained personnel, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[2][6] Place the absorbent material into a covered and labeled container for disposal.[2]

  • Large Spills: For large spills, evacuate the area immediately and remove all ignition sources.[5] Contact your institution's Environmental Health and Safety (EHS) office or emergency responders.[3]

  • Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.[2]

  • Contaminated Materials: Any clothing or absorbent materials contaminated with this compound should be sealed in a vapor-tight plastic bag for proper disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

mXyleneDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Response PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Fume Hood PPE->FumeHood CollectWaste Collect this compound Waste in Designated Container FumeHood->CollectWaste Spill Spill Occurs FumeHood->Spill LabelContainer Label Container Clearly ('Hazardous Waste', 'Used this compound') CollectWaste->LabelContainer StoreSafe Store in Flammable Storage Cabinet LabelContainer->StoreSafe Segregate Segregate from Incompatibles StoreSafe->Segregate DisposalRequest Request Waste Pickup (EHS or Licensed Contractor) Segregate->DisposalRequest Cleanup Contain & Absorb Spill Spill->Cleanup Small Spill Evacuate Evacuate & Notify EHS Spill->Evacuate Large Spill DisposeSpill Dispose of Contaminated Materials as Hazardous Waste Cleanup->DisposeSpill DisposeSpill->DisposalRequest

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Guide to Handling m-Xylene: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling of m-Xylene in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety and minimizing environmental impact.

This compound is a flammable liquid and vapor that can be harmful if inhaled or comes into contact with skin.[1][2] It causes skin and eye irritation and may be fatal if swallowed and enters the airways.[1][3] Prolonged or repeated exposure may cause damage to organs.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for handling this chemical.

Body Part Personal Protective Equipment Specifications and Recommendations
Eyes/Face Safety goggles with side protection or a face shieldMust be worn at all times when handling this compound to protect against splashes.[1][3]
Hands Chemical resistant glovesGloves should be tested according to EN 374.[1] For incidental splash contact, nitrile gloves are suitable. For more than incidental contact, Viton or PVA gloves are recommended.[4] Gloves should be replaced immediately if contaminated.[4]
Body Flame retardant and antistatic protective clothing; fully-buttoned lab coatThis protects against accidental splashes and reduces the risk of ignition from static discharge.
Respiratory Respirator with appropriate filtersRequired when vapors or aerosols are generated, especially in poorly ventilated areas. Always work within a properly functioning certified laboratory fume hood.[4]
Feet Non-sparking safety footwearRecommended for large-scale or continuous use to prevent ignition from static electricity.[5]

Exposure Limits

It is crucial to ensure that the concentration of this compound in the work environment is kept below established occupational exposure limits.

Organization Exposure Limit Type Limit
OSHA Z-1 TWA20 ppm
ACGIH TWA2 ppm
US WEEL STEL5 ppm
NIOSH TWA100 ppm
NIOSH STEL150 ppm

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G Operational Workflow for Handling this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Waste Disposal r1 Receive Shipment r2 Inspect Container for Damage r1->r2 r3 Verify Labeling r2->r3 s1 Store in a Cool, Dry, Well-Ventilated Area r3->s1 Store Securely s2 Keep Away from Heat, Sparks, and Open Flames s1->s2 s3 Segregate from Incompatible Materials s1->s3 s4 Ground/Bond Container s1->s4 h1 Don Appropriate PPE s1->h1 Prepare for Use h2 Work in a Certified Chemical Fume Hood h1->h2 h3 Use Non-Sparking Tools h2->h3 h4 Keep Container Tightly Closed When Not in Use h3->h4 d1 Collect Waste in a Labeled, Sealable Container h4->d1 Generate Waste d2 Store Waste Separately from Incompatibles d1->d2 d3 Arrange for Hazardous Waste Pickup d2->d3

Operational Workflow for Handling this compound

Detailed Procedural Guidance

1. Receiving and Storage:

  • Receiving: Upon receipt, visually inspect the this compound container for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[2][4] It should be stored in a designated flammables area and segregated from incompatible materials such as strong oxidizing agents and strong acids.[2][4] The storage container should be properly grounded and bonded.[1]

2. Handling and Use:

  • Ventilation: Always handle this compound in a certified laboratory chemical fume hood to ensure adequate ventilation.[4]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above. This includes chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[1][3]

  • Safe Practices: Use only non-sparking tools and take precautionary measures against static discharge.[2][5] Avoid breathing vapors and prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[5] After handling, wash hands thoroughly.

3. Spill Management:

  • Minor Spills: In the event of a small spill, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent.[1] Place the contaminated material into a suitable, labeled container for disposal.[2] Ensure the area is well-ventilated.

  • Major Spills: For large spills, evacuate the area immediately and alert emergency responders.[5] Prevent the spill from entering drains or waterways.[5]

4. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Immediately call a poison control center or physician.[1] If vomiting occurs naturally, have the person lean forward to reduce the risk of aspiration.[2]

5. Disposal Plan:

  • Waste Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed container.[4][6] The label should clearly state "Hazardous Waste" and list the contents.[6]

  • Waste Storage: Store waste containers in a designated and secure area, away from incompatible materials.[4] Do not store waste in a fume hood where reactions are taking place.[6]

  • Disposal: Arrange for the disposal of hazardous waste through a certified disposal company, following all local, state, and federal regulations. Complete a chemical collection request form as required by your institution.[4] Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before they can be considered non-hazardous.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Xylene
Reactant of Route 2
m-Xylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.